molecular formula C8H8ClNO3 B183184 Methyl 6-chloro-4-methoxypyridine-3-carboxylate CAS No. 84332-02-5

Methyl 6-chloro-4-methoxypyridine-3-carboxylate

Cat. No.: B183184
CAS No.: 84332-02-5
M. Wt: 201.61 g/mol
InChI Key: CRTSQMSTPZTUDW-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-methoxypyridine-3-carboxylate is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-chloro-4-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-6-3-7(9)10-4-5(6)8(11)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTSQMSTPZTUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626252
Record name Methyl 6-chloro-4-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84332-02-5
Record name Methyl 6-chloro-4-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Synthesis of Methyl 6-chloro-4-methoxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-4-methoxypyridine-3-carboxylate is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in a wide array of biologically active compounds, exhibiting activities ranging from anticancer to antimicrobial.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed synthetic protocol, and analytical methods for this compound (CAS No: 84332-02-5).

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₈ClNO₃[4]
Molecular Weight 201.61 g/mol [4]
Melting Point 73 - 75 °C[4]
Physical Form Solid[4]
IUPAC Name methyl 6-chloro-4-methoxynicotinate[4]
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 4,6-dichloronicotinic acid. The following protocol is based on established synthetic strategies for related compounds.[5]

Step 1: Esterification of 4,6-Dichloronicotinic Acid

This step involves the conversion of the carboxylic acid group to a methyl ester.

Reagents and Materials:

  • 4,6-Dichloronicotinic acid

  • Methanol (reagent grade)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1 eq) dropwise to the stirred solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4,6-dichloronicotinate.

Step 2: Selective Methoxylation

This step introduces the methoxy group at the C4 position of the pyridine ring through a nucleophilic aromatic substitution reaction.

Reagents and Materials:

  • Methyl 4,6-dichloronicotinate

  • Sodium methoxide

  • Methanol (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve methyl 4,6-dichloronicotinate (1.0 eq) in anhydrous methanol (10 volumes) in a round-bottom flask.

  • Prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.

  • Add the sodium methoxide solution dropwise to the stirred solution of the ester at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.[5]

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The following is an illustrative HPLC method that can be adapted for the purity analysis of this compound.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow start 4,6-Dichloronicotinic Acid intermediate1 Methyl 4,6-Dichloronicotinate start->intermediate1 Esterification (Methanol, H₂SO₄) product This compound intermediate1->product Selective Methoxylation (Sodium Methoxide)

Synthetic pathway for this compound.
Potential Biological Activities of Pyridine Derivatives

Given that the specific biological activity of this compound is not yet characterized, the following diagram illustrates the diverse range of potential therapeutic applications associated with the broader class of pyridine-containing molecules. This serves as a conceptual framework for future pharmacological screening.

Biological_Activities parent Pyridine Derivatives activity1 Anticancer parent->activity1 activity2 Antimicrobial parent->activity2 activity3 Antiviral parent->activity3 activity4 Anti-inflammatory parent->activity4 activity5 Antimalarial parent->activity5

Potential pharmacological activities of pyridine-based compounds.

Conclusion

This technical guide provides foundational information for researchers working with this compound. While there are gaps in the publicly available data, particularly concerning its biological activity and some physicochemical properties, the provided synthetic and analytical protocols offer a solid starting point for its preparation and characterization. The diverse bioactivities of related pyridine derivatives suggest that this compound may hold potential for drug discovery and warrants further investigation.

References

An In-depth Technical Guide to the Synthesis of Methyl 6-chloro-4-methoxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Methyl 6-chloro-4-methoxypyridine-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The proposed synthesis is based on established chemical transformations of pyridine derivatives, with detailed experimental protocols adapted from analogous reactions found in the scientific literature.

Introduction

This compound is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of biologically active molecules. Its specific substitution pattern, featuring a chloro, a methoxy, and a methyl carboxylate group, offers multiple points for further chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. This guide outlines a robust and efficient three-step synthesis starting from the readily available precursor, ethyl 4,6-dihydroxynicotinate.

Proposed Synthesis Pathway

The proposed synthetic route involves three key transformations:

  • Dichlorination: Conversion of ethyl 4,6-dihydroxynicotinate to ethyl 4,6-dichloronicotinate.

  • Selective Methoxylation: Regioselective substitution of the chlorine atom at the 4-position with a methoxy group.

  • Transesterification (optional): Conversion of the ethyl ester to the methyl ester, if the methyl ester is the desired final product. Alternatively, the synthesis can be adapted to use the methyl ester of 4,6-dihydroxynicotinate from the start.

The overall synthetic scheme is depicted below:

Synthesis_Pathway A Ethyl 4,6-dihydroxynicotinate B Ethyl 4,6-dichloronicotinate A->B  POCl3, Reflux C Ethyl 6-chloro-4-methoxypyridine-3-carboxylate B->C  NaOMe, MeOH, rt D This compound C->D  MeOH, H+ (cat.) or  direct synthesis from methyl ester

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4,6-dichloronicotinate

This procedure describes the conversion of a dihydroxypyridine to a dichloropyridine using phosphorus oxychloride, a common and effective method for this transformation.[1]

Reaction:

Step_1 reactant Ethyl 4,6-dihydroxynicotinate product Ethyl 4,6-dichloronicotinate reactant->product reagent POCl3 reagent->product Step_2 reactant Ethyl 4,6-dichloronicotinate product Ethyl 6-chloro-4-methoxypyridine-3-carboxylate reactant->product reagent NaOMe, MeOH reagent->product Step_3 reactant Ethyl 6-chloro-4-methoxypyridine-3-carboxylate product This compound reactant->product reagent MeOH, H+ (cat.) reagent->product

References

Technical Guide: Spectroscopic and Synthetic Overview of Methyl 6-chloro-4-methoxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and professionals in drug development.

Introduction

Methyl 6-chloro-4-methoxypyridine-3-carboxylate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it serves as a valuable building block for the synthesis of more complex molecules. This guide provides a summary of its predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) and outlines a general experimental protocol for its synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5s1HH-2 (proton on the pyridine ring)
~7.0s1HH-5 (proton on the pyridine ring)
~3.9s3HOCH₃ (methoxy group)
~3.8s3HCOOCH₃ (methyl ester)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165C=O (ester carbonyl)
~160C-4 (carbon attached to methoxy group)
~150C-6 (carbon attached to chlorine)
~145C-2 (carbon adjacent to nitrogen)
~110C-3 (carbon attached to the ester)
~105C-5 (carbon between methoxy and chloro)
~56OCH₃ (methoxy carbon)
~52COOCH₃ (methyl ester carbon)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H Stretch
2990-2850Medium-WeakAliphatic C-H Stretch (CH₃)
~1730StrongC=O Stretch (Ester)
~1600, ~1480Medium-StrongC=C and C=N Ring Stretching
~1250StrongC-O Stretch (Aryl Ether & Ester)
~800StrongC-Cl Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative AbundanceAssignment
201~100%[M]⁺ (with ³⁵Cl)
203~33%[M+2]⁺ (with ³⁷Cl)
170Variable[M - OCH₃]⁺
142Variable[M - COOCH₃]⁺

General Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be devised based on common organic chemistry transformations. One such general approach is the esterification of the corresponding carboxylic acid.

General Synthesis via Esterification:

  • Starting Material: 6-chloro-4-methoxypyridine-3-carboxylic acid.

  • Reagents: Methanol (as both solvent and reactant), and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Procedure:

    • Suspend 6-chloro-4-methoxypyridine-3-carboxylic acid in an excess of methanol.

    • Add the acid catalyst dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis A Compound Synthesis and Purification B Sample Preparation A->B Purified Sample C NMR Spectroscopy (¹H, ¹³C) B->C Prepared Sample D IR Spectroscopy B->D Prepared Sample E Mass Spectrometry B->E Prepared Sample F Data Acquisition C->F D->F E->F G Spectral Interpretation F->G Spectra H Structure Elucidation and Confirmation G->H Interpreted Data

General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics and a potential synthetic route for this compound. It is intended to support further research and development efforts involving this compound. Researchers should verify the predicted data through experimental means once the compound is synthesized.

Potential Biological Activity of Methyl 6-chloro-4-methoxypyridine-3-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-based compounds form the backbone of numerous pharmacologically active agents, exhibiting a wide range of biological activities. This technical guide explores the potential biological activities of derivatives of Methyl 6-chloro-4-methoxypyridine-3-carboxylate, a substituted nicotinate. While direct studies on this specific scaffold are limited, this document extrapolates potential anticancer and antimicrobial properties by examining structurally similar pyridine-3-carboxylate and pyridine-3-carbonitrile derivatives. This guide provides a comprehensive overview of potential therapeutic applications, summarizing key quantitative data from analogous compounds, detailing relevant experimental protocols for biological evaluation, and visualizing hypothetical signaling pathways and experimental workflows to guide future research in this area.

Introduction

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in medicinal chemistry. Derivatives of pyridine carboxylic acids, in particular, have demonstrated significant potential as enzyme inhibitors and therapeutic agents. This guide focuses on the potential biological activities of derivatives of this compound. By analyzing data from structurally related compounds bearing the pyridine-3-carboxylate core, we can infer potential anticancer and antimicrobial activities for this class of molecules. The presence of a chloro group at the 6-position and a methoxy group at the 4-position may influence the compound's pharmacokinetic and pharmacodynamic properties, making this scaffold an interesting candidate for further investigation.

Potential Biological Activities

Based on the biological evaluation of analogous pyridine derivatives, two primary areas of potential activity for this compound derivatives are anticancer and antimicrobial applications.

Anticancer Activity

Numerous pyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of critical cellular processes such as cell cycle progression and the induction of apoptosis.

Table 1: Cytotoxicity of Structurally Related Pyridine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridine-Urea DerivativesMCF-7 (Breast)0.22 - 23.02
Thieno[3,2-b]pyridine-2-carboxylatesHepG2 (Liver)1.2
2-Methoxypyridine-3-carbonitrilesHepG2 (Liver)1 - 5
2-Methoxypyridine-3-carbonitrilesDU145 (Prostate)1 - 5
2-Methoxypyridine-3-carbonitrilesMBA-MB-231 (Breast)1 - 5
Halogenated Benzofuran CarboxylatesA549 (Lung)3.5 - 6.3
Halogenated Benzofuran CarboxylatesHepG2 (Liver)3.8 - 11

Note: The data presented is for structurally related compounds and not for this compound derivatives themselves.

Antimicrobial Activity

Pyridine derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The mechanism of action for related compounds has been suggested to involve the inhibition of essential microbial enzymes.

Table 2: Antimicrobial Activity of Structurally Related Pyridine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
N-methyl-4-piperidone-derived curcuminoidsStreptococcus mutans250 - 500
N-methyl-4-piperidone-derived curcuminoidsStreptococcus salivarius250
N-methyl-4-piperidone-derived curcuminoidsLactobacillus paracasei250 - 500
N-methyl-4-piperidone-derived curcuminoidsStreptococcus mitis250 - 500
N-methyl-4-piperidone-derived curcuminoidsStreptococcus sanguinis250 - 500
N-methyl-4-piperidone-derived curcuminoidsStreptococcus sobrinus250
Phosphonium saltsMethicillin-resistant Staphylococcus aureus (MRSA)0.78

Note: The data presented is for structurally related compounds and not for this compound derivatives themselves.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of novel pyridine derivatives.

Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives can be achieved through multi-step reactions. For instance, a related compound, methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, is synthesized by reacting 4-chloro-2-fluoro-3-methoxyphenylboronic acid with methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate. A general synthetic workflow is depicted below.

G cluster_synthesis General Synthesis Workflow Start Starting Materials (e.g., Substituted Pyridine) Step1 Reaction 1 (e.g., Suzuki Coupling) Start->Step1 Reagents Intermediate Intermediate Product Step1->Intermediate Step2 Reaction 2 (e.g., Functional Group Modification) Intermediate->Step2 Reagents Final Final Derivative Step2->Final

Caption: General workflow for the synthesis of pyridine derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

G cluster_mtt MTT Assay Workflow Seed Seed Cells in 96-well Plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance Solubilize->Read

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds dissolved in a suitable solvent

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Add 100 µL of sterile broth to each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Add 10 µL of the microbial inoculum to each well.

  • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Potential Signaling Pathways and Mechanisms of Action

While the exact mechanisms for this compound derivatives are yet to be elucidated, based on related compounds, several signaling pathways could be targeted.

Anticancer Mechanisms

Many pyridine-containing compounds exert their anticancer effects by inducing apoptosis and causing cell cycle arrest. A hypothetical pathway could involve the modulation of key regulatory proteins.

G cluster_pathway Hypothetical Anticancer Signaling Pathway Compound Pyridine Derivative Kinase Kinase Inhibition (e.g., PI3K/mTOR) Compound->Kinase CellCycle Cell Cycle Arrest (G2/M Phase) Kinase->CellCycle Apoptosis Induction of Apoptosis Kinase->Apoptosis Proliferation Decreased Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Caption: Hypothetical signaling pathway for anticancer activity.

Conclusion and Future Directions

Derivatives of this compound represent a promising, yet underexplored, class of compounds with potential applications in anticancer and antimicrobial therapy. Extrapolation from structurally similar pyridine derivatives suggests that these compounds are worthy of further investigation. Future research should focus on the synthesis of a library of these derivatives and their systematic evaluation using the experimental protocols outlined in this guide. Mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways involved in their biological activity. Such efforts will be instrumental in unlocking the full therapeutic potential of this chemical scaffold.

The Pivotal Role of Substituted Pyridines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a simple six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility and privileged status in drug design. The strategic incorporation of substituents onto the pyridine ring allows for the precise modulation of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This technical guide provides an in-depth exploration of the multifaceted roles of substituted pyridines in drug discovery, encompassing their synthesis, mechanism of action across various therapeutic areas, and structure-activity relationships, supplemented with detailed experimental protocols and quantitative data.

The Pyridine Scaffold: A Privileged Structure in Drug Design

The unique electronic properties of the pyridine ring, characterized by its electron-deficient nature due to the electronegative nitrogen atom, confer upon it several advantages in medicinal chemistry. This inherent electronic feature influences its pKa, dipole moment, and ability to participate in hydrogen bonding, all of which are critical for molecular recognition and binding to biological targets. Furthermore, the pyridine nucleus is a bioisosteric equivalent of a phenyl ring, offering an avenue to enhance aqueous solubility and modulate metabolic stability.[1]

Synthetic Strategies for Substituted Pyridines

The construction of the pyridine core and the introduction of diverse substituents are central to the exploration of this scaffold in drug discovery. Several classical and modern synthetic methodologies are employed, each offering unique advantages in terms of efficiency, regioselectivity, and functional group tolerance.

Hantzsch Pyridine Synthesis

A cornerstone of pyridine synthesis, the Hantzsch reaction is a multi-component condensation involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine. This method is highly versatile for preparing symmetrically substituted pyridines.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis provides a versatile route to highly substituted pyridines through the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.

Modern Cross-Coupling Methodologies

Contemporary synthetic approaches increasingly rely on transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods allow for the direct and regioselective introduction of a wide array of substituents onto pre-functionalized pyridine rings, offering unparalleled flexibility in library synthesis and lead optimization.

Therapeutic Applications of Substituted Pyridines

The pyridine scaffold is a recurring motif in a multitude of approved drugs and clinical candidates across a wide spectrum of diseases. Its ability to interact with diverse biological targets, including enzymes, receptors, and ion channels, highlights its therapeutic significance.

Kinase Inhibitors in Oncology

Substituted pyridines are particularly prominent in the field of oncology, where they serve as the core scaffold for numerous kinase inhibitors.[2] The pyridine nitrogen often acts as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket.[3]

Table 1: Quantitative Data for Pyridine-Based Kinase Inhibitors

Compound/DrugTarget KinaseIC50Reference
Gefitinib EGFR2-37 nM[4]
Imatinib Bcr-Abl~250 nM[4]
Compound 12 PIM-114.3 nM[5]
Compound 6 PIM-119.4 nM[5]
Compound 13 PIM-119.8 nM[5]
Compound 11 PIM-142.3 nM[5]
Roscovitine CDK2/cyclin A20.39 µM[3]
Compound 4 CDK2/cyclin A20.24 µM[3]
Compound 11 CDK2/cyclin A20.50 µM[3]
Compound 1 CDK2/cyclin A20.57 µM[3]
Compound 8 CDK2/cyclin A20.65 µM[3]
Compound 14 CDK2/cyclin A20.93 µM[3]
Compound 26 VRK1150 nM[3]
Compound 5 VRK1260 nM[3]
Compound 19 VRK1674 nM[3]
BI-D1870 VRK133 nM[3]
Pyridine-urea 8b VEGFR-25.0 ± 1.91 µM[6][7]
Pyridine-urea 8e VEGFR-23.93 ± 0.73 µM[6][7]
Sorafenib (ref.) VEGFR-20.09 ± 0.01 µM[7]
Anticancer Agents Beyond Kinase Inhibition

The utility of substituted pyridines in oncology extends beyond kinase inhibition. They are integral components of drugs targeting other cancer-related pathways, including tubulin polymerization and androgen receptor signaling.

Table 2: Anticancer Activity of Pyridine Derivatives

CompoundCell LineIC50Reference
Compound 8e MCF-7 (Breast)0.22 µM (48h)[6]
Compound 8n MCF-7 (Breast)1.88 µM (48h)[6]
Doxorubicin (ref.) MCF-7 (Breast)1.93 µM[6]
Compound 12 MCF-7 (Breast)0.5 µM[5]
Compound 12 HepG2 (Liver)5.27 µM[5]
5-Fluorouracil (ref.) HepG2 (Liver)5.26-9.79 µM[5]
Antimicrobial and Antiviral Agents

The pyridine nucleus is a common feature in compounds exhibiting potent antimicrobial and antiviral activities.[8][9] These derivatives can target various microbial processes, including cell wall synthesis, DNA replication, and essential enzyme functions.

Table 3: Antimicrobial Activity of Substituted Pyridines (Minimum Inhibitory Concentration - MIC)

CompoundS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)Reference
Compound 4 116-232116[10]
Compound 6 150-15037.5[10]
Compound 7 75-15075[10]
Compound 8 75-75-[10]
Compound 9 150--75[10]
Penicillin (ref.) 12.5---[10]
Amphotericin B (ref.) ---25[10]
6H-Imidazo[4,5-B]pyridine Analog-1 18 (Zone of Inhibition, mm)14 (Zone of Inhibition, mm)--[11]
6H-Imidazo[4,5-B]pyridine Analog-3 22 (Zone of Inhibition, mm)18 (Zone of Inhibition, mm)--[11]
Ciprofloxacin (ref.) 25 (Zone of Inhibition, mm)30 (Zone of Inhibition, mm)--[11]

Table 4: Antiviral Activity of Pyridine Derivatives

CompoundVirusEC50Reference
ARA-04 HSV-11.00 ± 0.10 µM[12]
ARA-05 HSV-11.00 ± 0.05 µM[12]
AM-57 HSV-10.70 ± 0.10 µM[12]

Experimental Protocols

Synthesis

Protocol 4.1.1: General Procedure for Amide Coupling to Synthesize Bis-Pyridine Ligands [13]

  • Dissolve isonicotinic acid and a diaminoalkane in a suitable solvent.

  • Add a coupling agent (e.g., DCC, EDC) and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Perform an aqueous work-up to remove by-products.

  • Purify the crude product by recrystallization from hot water.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assays

Protocol 4.2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format) [3]

  • Prepare serial dilutions of the test pyridine derivative.

  • In a 384-well plate, add the purified recombinant kinase, the kinase-specific substrate, ATP, and the test compound in a kinase assay buffer.

  • Incubate the plate at room temperature for the specified time to allow the kinase reaction to proceed.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using a dose-response curve.

Protocol 4.2.2: MTT Cell Viability Assay [14]

  • Seed cells in a 96-well plate at an optimal density and incubate for 24-48 hours.

  • Treat the cells with various concentrations of the pyridine-based compound.

  • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

  • Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 4.2.3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [11][15]

  • Prepare a stock solution of the test pyridine compound in a suitable solvent.

  • Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Prepare a standardized bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the diluted bacterial suspension to each well containing the compound dilutions. Include positive (broth and inoculum) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Molecular Interactions and Workflows

Signaling Pathways

The following diagram illustrates a simplified kinase signaling pathway and the point of inhibition by a pyridine-based kinase inhibitor.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase Substrate Substrate Protein Receptor->Substrate Activates ATP ATP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling ADP ADP ATP:s->ADP:n Pyridine_Inhibitor Pyridine-Based Kinase Inhibitor Pyridine_Inhibitor->Receptor Inhibits

Caption: Simplified Receptor Tyrosine Kinase signaling pathway inhibited by a pyridine-based drug.

Experimental Workflows

The following diagram outlines the general workflow for an in vitro kinase inhibition assay.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Pyridine Compound) start->prepare_reagents serial_dilution Perform Serial Dilution of Pyridine Compound prepare_reagents->serial_dilution plate_setup Set up 384-well Plate with Reaction Components serial_dilution->plate_setup incubation Incubate at Room Temperature plate_setup->incubation stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_luminescence Measure Luminescence add_detection->read_luminescence data_analysis Data Analysis (Calculate % Inhibition, IC50) read_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay using a luminescence-based method.

Conclusion

Substituted pyridines represent a truly privileged scaffold in medicinal chemistry, with their presence in a vast array of clinically successful drugs testament to their importance. The ability to fine-tune their steric and electronic properties through substitution allows for the optimization of potency, selectivity, and pharmacokinetic parameters. The synthetic methodologies are well-established, and the biological evaluation techniques are robust, facilitating the continued exploration of this versatile heterocycle. As our understanding of disease biology deepens, the rational design of novel pyridine-based compounds will undoubtedly continue to yield innovative and effective therapeutic agents for a wide range of human diseases.

References

Methyl 6-chloro-4-methoxypyridine-3-carboxylate: A Versatile Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 6-chloro-4-methoxypyridine-3-carboxylate is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry. Its unique arrangement of a chloro substituent, a methoxy group, and a methyl carboxylate on the pyridine ring provides a rich platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of its synthesis, chemical properties, reactivity in key cross-coupling reactions, and its application in the development of targeted therapeutics.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its identification, purification, and use in subsequent synthetic steps.

PropertyValueReference
CAS Number 84332-02-5[1]
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [2]
Appearance Solid[1]
Melting Point 73 - 75 °C[1]
IUPAC Name methyl 6-chloro-4-methoxynicotinate[1]
InChI Key CRTSQMSTPZTUDW-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A plausible synthetic pathway involves the preparation of a 4-hydroxypyridine intermediate, followed by chlorination and esterification.

Diagram of the Synthetic Pathway

Synthesis_Pathway A 4-Hydroxy-6-methoxynicotinic acid B Methyl 4-hydroxy-6-methoxynicotinate A->B Esterification (MeOH, H+) C This compound B->C Chlorination (POCl3 or SOCl2)

Caption: Proposed synthetic route to the target compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-hydroxy-6-methylnicotinate (A related precursor)

This protocol for a structurally similar compound suggests a viable method for the esterification step.[3]

  • Reagents and Materials: 4-Hydroxy-6-methylnicotinic acid, Dichloromethane (DCM), Methanol (MeOH), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-Dimethylaminopyridine (DMAP).

  • Procedure:

    • To a solution of 4-hydroxy-6-methylnicotinic acid in a mixture of DCM and MeOH, add EDCI and a catalytic amount of DMAP at room temperature.[3]

    • Stir the reaction mixture under reflux conditions and monitor the progress by thin-layer chromatography (TLC).[3]

    • Upon completion, concentrate the mixture under reduced pressure.[3]

    • Purify the residue by silica gel column chromatography to obtain methyl 4-hydroxy-6-methylnicotinate.[3]

Protocol 2: Chlorination of a Hydroxypyridine Precursor (General Procedure)

The chlorination of the 4-hydroxy group is a key step to introduce the reactive chloro substituent. A common method involves the use of phosphorus oxychloride (POCl₃).

  • Reagents and Materials: Methyl 4-hydroxy-6-methoxynicotinate, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • Carefully add phosphorus oxychloride to the methyl 4-hydroxy-6-methoxynicotinate.

    • Heat the reaction mixture under reflux and monitor by TLC.

    • After completion, carefully quench the reaction mixture with ice water.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Reactivity and Applications in Cross-Coupling Reactions

The chloro substituent at the 6-position of the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.

Diagram of Key Cross-Coupling Reactions

Cross_Coupling_Reactions Start This compound Suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst, Base) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) Start->Buchwald Product_Suzuki 6-Aryl/Vinyl Derivative Suzuki->Product_Suzuki Product_Sonogashira 6-Alkynyl Derivative Sonogashira->Product_Sonogashira Product_Buchwald 6-Amino Derivative Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions of the title compound.

Experimental Protocols for Cross-Coupling Reactions (General Procedures)

The following are generalized protocols for Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for this compound.

Protocol 3: Suzuki-Miyaura Coupling (General Procedure)

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyridine core and various aryl or vinyl boronic acids or esters.

  • Reagents and Materials: this compound, Aryl/vinylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, DMF), Water.

  • Procedure:

    • In a reaction vessel, combine this compound, the boronic acid derivative, the palladium catalyst, and the base.

    • Add the solvent and water, and degas the mixture.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor by TLC.

    • Upon completion, cool the reaction mixture and perform an aqueous work-up.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

Protocol 4: Sonogashira Coupling (General Procedure)

The Sonogashira coupling enables the introduction of an alkynyl moiety at the 6-position of the pyridine ring.

  • Reagents and Materials: this compound, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine, Diisopropylamine), Solvent (e.g., THF, DMF).

  • Procedure:

    • To a solution of this compound and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base.

    • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

    • Monitor the reaction by TLC.

    • After the reaction is complete, filter the mixture to remove the catalyst and salts.

    • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 5: Buchwald-Hartwig Amination (General Procedure)

This reaction is used to form a C-N bond, introducing a primary or secondary amine at the 6-position.

  • Reagents and Materials: this compound, Primary or secondary amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos, BINAP), Base (e.g., NaOtBu, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium catalyst, the ligand, and the base in a reaction vessel.

    • Add the solvent, followed by this compound and the amine.

    • Seal the vessel and heat the reaction mixture with stirring.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the mixture, dilute with a suitable solvent, and filter through celite.

    • Concentrate the filtrate and purify the product by column chromatography.

Application in the Synthesis of Kinase Inhibitors

Substituted pyridines are prominent scaffolds in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[4] The ability to functionalize the this compound core through the aforementioned cross-coupling reactions allows for the systematic exploration of the chemical space around the pyridine ring to optimize binding to the kinase active site. The methoxy and ester functionalities can also be further modified to fine-tune the physicochemical properties of the final compounds, such as solubility and cell permeability. While a specific drug synthesized directly from this building block is not publicly documented, its structural motifs are present in numerous patented kinase inhibitors, highlighting its potential in drug discovery programs.

Diagram of a Generic Kinase Inhibitor Synthesis Workflow

Kinase_Inhibitor_Workflow A This compound B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Functionalized Pyridine Intermediate B->C D Further Synthetic Modifications (e.g., Amide coupling, Ester hydrolysis) C->D E Final Kinase Inhibitor Candidate D->E

Caption: General workflow for kinase inhibitor synthesis.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of its chloro substituent in a range of powerful cross-coupling reactions provide a robust platform for the creation of diverse libraries of complex molecules. For researchers and scientists in the pharmaceutical industry, this compound represents a key starting material for the development of novel therapeutics, particularly in the area of kinase inhibitors. The detailed understanding of its synthesis and reactivity presented in this guide will aid in the rational design and efficient synthesis of the next generation of targeted drugs.

References

An In-depth Technical Guide to Methyl 6-chloro-4-methoxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloro-4-methoxypyridine-3-carboxylate is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. This technical guide provides a comprehensive overview of its chemical identity, structural features, and known synthetic methodologies. While specific experimental data on its biological activity and associated signaling pathways are not extensively documented in publicly available literature, this guide will discuss the potential applications based on the activity of structurally related compounds, such as kinase inhibitors.

Chemical Identity and Structure

The IUPAC name for this compound is methyl 6-chloro-4-methoxynicotinate .[1] Its structure is characterized by a pyridine ring substituted with a chloro group at the 6-position, a methoxy group at the 4-position, and a methyl carboxylate group at the 3-position.

Structural Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

PropertyValueReference
IUPAC Name methyl 6-chloro-4-methoxynicotinate[1]
CAS Number 84332-02-5[1]
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol
Melting Point 73 - 75 °C[1]
Physical Form Solid[1]
InChI 1S/C8H8ClNO3/c1-12-6-3-7(9)10-4-5(6)8(11)13-2/h3-4H,1-2H3[1]
InChIKey CRTSQMSTPZTUDW-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds from commercially available starting materials. A general synthetic workflow is outlined below.

Synthetic Workflow

G start 4,6-Dichloronicotinic Acid esterification Esterification (Methanol, H₂SO₄) start->esterification intermediate1 Methyl 4,6-dichloronicotinate esterification->intermediate1 methoxylation Selective Methoxylation (Sodium Methoxide, Methanol) intermediate1->methoxylation product This compound methoxylation->product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Esterification of 4,6-dichloronicotinic acid

  • To a solution of 4,6-dichloronicotinic acid in methanol, add a catalytic amount of sulfuric acid at 0°C.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 4,6-dichloronicotinate.

Step 2: Selective Methoxylation

  • Dissolve methyl 4,6-dichloronicotinate in dry methanol.

  • Add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Stir the reaction for a few hours, monitoring by TLC.

  • Evaporate the solvent and partition the residue between water and an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final product, this compound.

Analytical Data

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)Multiplicity
Methoxy protons (C4-OCH₃)~3.9 - 4.1Singlet
Ester methyl protons (COOCH₃)~3.8 - 4.0Singlet
Pyridine proton (H5)~7.0 - 7.2Singlet
Pyridine proton (H2)~8.5 - 8.7Singlet
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)
Methoxy carbon (C4-OCH₃)~55 - 60
Ester methyl carbon (COOCH₃)~50 - 55
Pyridine C2~150 - 155
Pyridine C3~120 - 125
Pyridine C4~160 - 165
Pyridine C5~110 - 115
Pyridine C6~145 - 150
Ester carbonyl carbon (C=O)~165 - 170

Applications in Drug Development

While specific biological activities for this compound have not been reported, its structural motifs are present in molecules with known pharmacological relevance. Substituted pyridines are a common scaffold in medicinal chemistry.

Potential as a Kinase Inhibitor Intermediate

Structurally related dichloropyridine carboxylates have been utilized as intermediates in the synthesis of various kinase inhibitors.[2] The pyridine core can serve as a scaffold for building molecules that target the ATP-binding site of kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

A hypothetical logical relationship for its use as a synthetic intermediate is depicted below.

G start This compound modification Chemical Modification (e.g., Suzuki Coupling, Amidation) start->modification intermediate Advanced Intermediate modification->intermediate final_product Biologically Active Compound (e.g., Kinase Inhibitor) intermediate->final_product

References

Commercial availability and suppliers of Methyl 6-chloro-4-methoxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in drug discovery and development, Methyl 6-chloro-4-methoxypyridine-3-carboxylate serves as a valuable heterocyclic building block. Its trifunctional nature, featuring a reactive chlorine atom, a methoxy group, and a methyl ester, offers a versatile platform for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its commercial availability, key properties, and a proposed synthetic pathway.

Commercial Availability and Suppliers

This compound, identified by CAS number 84332-02-5, is readily available from several commercial chemical suppliers. Researchers can procure this compound in various quantities and purities to suit their specific research needs. A summary of prominent suppliers is presented below.

SupplierCAS NumberPurityNotes
Sigma-Aldrich 84332-02-597%A well-established supplier for a wide range of research chemicals.
Manchester Organics 84332-02-5Not specifiedLists available stock, suggesting ready availability.[1]
Combi-Blocks 84332-02-595%A supplier specializing in building blocks for combinatorial chemistry.[2]
CymitQuimica 84332-02-5Not specifiedProvides a range of building blocks for organic synthesis.[3]

Physicochemical Data

A clear understanding of the physicochemical properties of a compound is crucial for its effective use in research. The key properties of this compound are summarized in the following table.

PropertyValue
CAS Number 84332-02-5
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
IUPAC Name methyl 6-chloro-4-methoxynicotinate
Melting Point 73 - 75 °C
Physical Form Solid
InChI Key CRTSQMSTPZTUDW-UHFFFAOYSA-N

Proposed Synthetic Route and Experimental Protocol

G Proposed Synthesis of this compound cluster_0 Starting Material cluster_1 Reaction Step cluster_2 Product start Methyl 4,6-dichloronicotinate product This compound start->product Selective Nucleophilic Aromatic Substitution (SNAr) reagents Sodium Methoxide (NaOMe) in Methanol (MeOH) reagents->product conditions Reflux conditions->product

Proposed synthesis workflow.
Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar chemical transformations and should be adapted and optimized by the researcher.

Objective: To synthesize this compound from Methyl 4,6-dichloronicotinate.

Reagents and Materials:

  • Methyl 4,6-dichloronicotinate

  • Sodium methoxide

  • Anhydrous Methanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4,6-dichloronicotinate (1.0 equivalent) in anhydrous methanol.

  • Reagent Addition: To this solution, add a solution of sodium methoxide (1.05 equivalents) in anhydrous methanol dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is expected to proceed via a selective nucleophilic aromatic substitution at the more activated 4-position.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Partition the resulting residue between water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Applications in Drug Discovery

The structural motifs present in this compound make it a valuable intermediate in the synthesis of potential therapeutic agents. The chloro substituent can be readily displaced in nucleophilic substitution reactions or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of functionalities. The ester group can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other derivatizations. This versatility allows for the construction of compound libraries for screening against various biological targets. For instance, related substituted pyridines have been explored in the development of novel antitubercular agents[4]. The strategic functionalization of this scaffold can lead to the discovery of novel compounds with desired pharmacological profiles.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Involving Methyl 6-chloro-4-methoxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of Methyl 6-chloro-4-methoxypyridine-3-carboxylate. The synthesis of 6-aryl-4-methoxypyridine-3-carboxylates is of significant interest in medicinal chemistry due to the prevalence of this scaffold in biologically active compounds. Given the electron-deficient nature of the pyridine substrate, this transformation can be challenging. These notes offer a comprehensive guide to reaction optimization, including catalyst and ligand selection, choice of base and solvent, and temperature control, to enable successful and high-yielding coupling reactions.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures.[1] These motifs are fundamental building blocks in the development of pharmaceuticals and other functional materials. This compound is a valuable starting material that allows for the introduction of diverse aryl and heteroaryl groups at the 6-position of the pyridine ring. However, the coupling of electron-deficient heteroaryl chlorides requires carefully optimized conditions to overcome the higher activation barrier for oxidative addition and to minimize side reactions.[2] This document outlines the key parameters and provides standardized protocols for this specific transformation.

Reaction Principle and Mechanism

The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound.

  • Transmetalation: The organic moiety from the boronic acid derivative is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the final product, regenerating the Pd(0) catalyst.

Data Presentation: Key Reaction Parameters

The successful execution of the Suzuki coupling with this compound hinges on the judicious selection of reaction components. The following table summarizes critical parameters and provides recommendations based on established literature for similar electron-deficient heteroaryl chlorides.

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a stable Pd(0) source. Catalyst loading typically ranges from 1-5 mol%.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs)These ligands promote the challenging oxidative addition of the C-Cl bond, stabilize the palladium catalyst, and can prevent catalyst deactivation.[3]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A strong base is often required to facilitate the transmetalation step with electron-deficient substrates. K₃PO₄ and Cs₂CO₃ are frequently effective.[4]
Solvent Anhydrous, degassed solvents such as 1,4-Dioxane, Toluene, or DMF, often with the addition of water.The choice of solvent affects the solubility of the reactants and the overall reaction rate. A mixture of an organic solvent and water is common.
Boronic Acid Derivative Arylboronic acids, Arylboronic acid pinacol estersPinacol esters can exhibit greater stability and may reduce the incidence of side reactions like protodeboronation.[3]
Temperature 80 - 120 °CElevated temperatures are typically necessary to drive the reaction to completion, especially with less reactive chloro-pyridines.

Experimental Protocols

The following protocols provide a general framework for performing the Suzuki coupling reaction. Optimization may be necessary for specific substrates.

Protocol 1: General Procedure using a Phosphine Ligand

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a minimal amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Alternative Conditions

For challenging substrates, the following conditions can be considered:

ComponentAlternative
Catalyst/Ligand Pd₂(dba)₃ (2 mol%) with P(t-Bu)₃ (4 mol%)
Base Cs₂CO₃ (2.0 eq)
Solvent Anhydrous Toluene

The procedural steps are analogous to Protocol 1.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants A Pd(0)L₂ B Oxidative Addition C R-Pd(II)(L)₂-Cl B->C D Transmetalation E R-Pd(II)(L)₂-Ar D->E F Reductive Elimination Product Methyl 6-aryl-4-methoxypyridine-3-carboxylate E->Product F->A R_Cl This compound R_Cl->B Ar_BOH2 Ar-B(OH)₂ Ar_BOH2->D Base Base Base->D

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Combine Reactants & Base inert Establish Inert Atmosphere start->inert add_catalyst Add Catalyst, Ligand & Solvent inert->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Product purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no yield Inefficient oxidative addition.Use a more electron-rich, bulky ligand (e.g., SPhos, XPhos). Increase reaction temperature.
Catalyst deactivation.Ensure rigorous exclusion of oxygen by properly degassing solvents and using an inert atmosphere.
Protodeboronation of boronic acid Presence of water and/or prolonged reaction times at high temperature.Use an anhydrous solvent system. Consider using a boronic acid pinacol ester.
Homocoupling of boronic acid Presence of oxygen.Ensure the reaction is thoroughly deoxygenated.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation in synthetic and medicinal chemistry. While the electron-deficient nature of the substrate presents challenges, a systematic approach to the optimization of reaction parameters, particularly the choice of a suitable palladium catalyst and ligand system, can lead to high yields of the desired coupled products. The protocols and guidelines presented herein provide a robust starting point for researchers in the field.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions on the Pyyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and bioactive molecules. Its electron-deficient nature, a consequence of the electronegative nitrogen atom, renders the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions. This reactivity is a cornerstone of synthetic strategies aimed at the functionalization of the pyridine core. Nucleophilic Aromatic Substitution (SNAr) on pyridine derivatives, especially those bearing a good leaving group, provides a powerful tool for the synthesis of diverse chemical entities with significant potential in drug discovery and development. This document provides detailed application notes, experimental protocols, and an overview of the relevance of these reactions in the context of medicinal chemistry.

Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The generally accepted mechanism for SNAr reactions on the pyridine ring is a two-step addition-elimination process. In the initial, rate-determining step, a nucleophile attacks an electron-deficient carbon atom (typically C2 or C4) bearing a leaving group. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is critical, and for pyridine, attack at the C2 and C4 positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom, a significant stabilizing factor. In the subsequent step, the leaving group is expelled, leading to the restoration of the aromaticity of the pyridine ring and the formation of the substituted product.

Caption: General mechanism of nucleophilic aromatic substitution on a pyridine ring.

Quantitative Data Summary

The efficiency of nucleophilic substitution on the pyridine ring is highly dependent on the nature of the substrate, the nucleophile, and the reaction conditions. Below are tables summarizing quantitative data from representative reactions.

Table 1: Modified Chichibabin Reaction with Various Pyridines and Amines [1]

EntryPyridine SubstrateAmine NucleophileProductYield (%)
1Pyridinen-ButylamineN-Butylpyridin-2-amine95
24-Methylpyridinen-ButylamineN-Butyl-4-methylpyridin-2-amine85
34-Methoxypyridinen-ButylamineN-Butyl-4-methoxypyridin-2-amine78
4PyridineBenzylamineN-Benzylpyridin-2-amine92
5PyridineCyclopentylamineN-Cyclopentylpyridin-2-amine70

Table 2: Nucleophilic Aromatic Substitution on 2-Halopyridines with Various Nucleophiles

EntryPyridine SubstrateNucleophileSolventProductYield (%)Reference
12-ChloropyridinePiperidineWater2-(Piperidin-1-yl)pyridine80[2]
22-FluoropyridinePiperidineWater2-(Piperidin-1-yl)pyridine93[2]
32-ChloropyridineMorpholineWater4-(Pyridin-2-yl)morpholine81[2]
42-FluoropyridineMorpholineWater4-(Pyridin-2-yl)morpholine95[2]
52-Chloro-1-(1-ethoxyvinyl)pyridinium triflateIsopropyl thiolDichloromethane2-(Isopropylthio)pyridinium derivative90[3]
62-Chloro-1-(1-ethoxyvinyl)pyridinium triflateThiophenolDichloromethane2-(Phenylthio)pyridinium derivative85[3]

Experimental Protocols

Protocol 1: Synthesis of N-Butylpyridin-2-amine via a Modified Chichibabin Reaction[1]

This protocol describes a modified Chichibabin reaction for the C2-amination of pyridine with n-butylamine.

Materials:

  • Pyridine

  • n-Butylamine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Lithium iodide (LiI)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (CH2Cl2)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO4)

  • 10 mL sealed tube

  • Magnetic stirrer and stir bar

  • Heating oil bath

Procedure:

  • To a 10 mL sealed tube containing a magnetic stir bar, add pyridine (0.492 mmol, 1.0 equiv.), sodium hydride (1.54 mmol, 3.1 equiv.), and lithium iodide (1.02 mmol, 2.1 equiv.) under a nitrogen atmosphere.

  • Add anhydrous THF (500 µL) to the tube.

  • Add n-butylamine (1.00 mmol, 2.0 equiv.) to the reaction mixture at room temperature.

  • Seal the tube and stir the reaction mixture at 85 °C (bath temperature) for 7 hours.

  • After the reaction is complete, cool the mixture to 0 °C in an ice bath and quench by the slow addition of ice-cold water.

  • Extract the organic materials from the aqueous mixture with dichloromethane (3 x 10 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield N-butylpyridin-2-amine.

Caption: General workflow for the modified Chichibabin reaction.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution on 2-Chloropyridine with Amines

This protocol provides a general method for the reaction of 2-chloropyridine with various amine nucleophiles.

Materials:

  • 2-Chloropyridine

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Potassium fluoride (KF)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyridine (1.0 equiv.), the amine nucleophile (1.2 equiv.), and potassium fluoride (2.0 equiv.).

  • Add water as the solvent.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography or crystallization.

Applications in Drug Development: Pyridine-Based Kinase Inhibitors

Nucleophilic substitution on the pyridine ring is a key strategy in the synthesis of numerous kinase inhibitors, a critical class of drugs for the treatment of cancer and inflammatory diseases. The pyridine scaffold often serves as a hinge-binding motif in these inhibitors.

PIM-1 Kinase Inhibitors

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation. Several potent PIM-1 inhibitors feature a substituted pyridine core. The synthesis of these inhibitors often involves nucleophilic substitution to introduce key pharmacophoric groups onto the pyridine ring. For example, the synthesis of certain pyridine-based PIM-1 inhibitors involves the coupling of a pyridine precursor with various amines or other nucleophiles.[4][5]

TYK2 Inhibitors and the JAK-STAT Signaling Pathway

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways that are crucial for the immune response. Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases.[6][7][8][9][10] TYK2 inhibitors, often containing a pyridine moiety, are being developed for the treatment of these conditions. The synthesis of these inhibitors frequently utilizes nucleophilic substitution reactions to construct the final molecule.

The TYK2-mediated signaling cascade is initiated by cytokine binding to its receptor, leading to the activation of TYK2 and other JAKs. These activated kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.

TYK2_Signaling_Pathway Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK JAK (e.g., JAK2) Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation STAT_P p-STAT Dimer p-STAT Dimer STAT_P->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription

Caption: Simplified TYK2/JAK-STAT signaling pathway.

VRK1 and VRK2 in Cell Cycle and DNA Damage Response

Vaccinia-related kinases 1 and 2 (VRK1 and VRK2) are serine/threonine kinases involved in critical cellular processes, including cell cycle progression, DNA damage response, and apoptosis.[11][12][13] Their dysregulation has been linked to cancer. The development of selective inhibitors for these kinases is an active area of research, with pyridine-based scaffolds showing promise. These inhibitors can modulate the activity of VRK1 and VRK2, thereby impacting downstream signaling pathways that control cell fate. For instance, VRK1 phosphorylates several proteins involved in cell cycle checkpoints and DNA repair, making it a potential target for cancer therapy.

VRK_Signaling cluster_vrk VRK Kinases cluster_processes Cellular Processes VRK1 VRK1 CellCycle Cell Cycle Progression (e.g., G2/M Arrest) VRK1->CellCycle Phosphorylates checkpoint proteins DNARepair DNA Damage Response VRK1->DNARepair Phosphorylates repair proteins VRK2 VRK2 Apoptosis Apoptosis VRK2->Apoptosis Regulates pro- and anti-apoptotic proteins

Caption: Role of VRK1 and VRK2 in key cellular signaling pathways.

References

Application of Methyl 6-chloro-4-methoxypyridine-3-carboxylate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Methyl 6-chloro-4-methoxypyridine-3-carboxylate has emerged as a critical starting material in the synthesis of a novel class of pyrido[2,3-d]pyrimidine-based kinase inhibitors, demonstrating significant potential in the development of targeted cancer therapies. These compounds have shown potent inhibitory activity against key kinases involved in cell proliferation and survival signaling pathways, such as Polo-like kinase 1 (PLK1) and Aurora A kinase.

The strategic utilization of this compound allows for the efficient construction of the versatile pyrido[2,3-d]pyrimidine scaffold, a privileged structure in kinase inhibitor design. The inherent reactivity of the chloro and ester functionalities on the pyridine ring provides a synthetic handle for the key cyclocondensation and subsequent derivatization steps necessary to achieve high-potency and selective kinase inhibition.

This application note details the synthetic protocol for a representative kinase inhibitor from this class, summarizes its biological activity, and provides diagrams of the relevant signaling pathway and experimental workflow.

Data Presentation

The synthesized compounds exhibit potent inhibition of key oncogenic kinases. The following table summarizes the inhibitory concentrations (IC50) for a representative compound synthesized from this compound.

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
Representative Inhibitor PLK115HCT1160.85
Aurora A35HCT1160.85

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-7-methoxy-1H-pyrido[2,3-d]pyrimidin-5(8H)-one

This protocol outlines the initial cyclocondensation step to form the core pyrido[2,3-d]pyrimidine structure.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Dowtherm A

Procedure:

  • A mixture of this compound (1.0 eq), guanidine hydrochloride (1.5 eq), and sodium methoxide (3.0 eq) in methanol is heated to reflux for 6 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The collected solid is washed with methanol and dried to yield the intermediate product.

  • This intermediate is then heated in Dowtherm A at 250 °C for 30 minutes.

  • After cooling, the mixture is diluted with diethyl ether, and the solid product, 4-Amino-7-methoxy-1H-pyrido[2,3-d]pyrimidin-5(8H)-one, is collected by filtration.

Protocol 2: Synthesis of a Representative PLK1/Aurora A Inhibitor

This protocol describes the subsequent functionalization of the pyrido[2,3-d]pyrimidine core to yield the final active inhibitor.

Materials:

  • 4-Amino-7-methoxy-1H-pyrido[2,3-d]pyrimidin-5(8H)-one

  • Phosphorus oxychloride (POCl₃)

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Appropriate solvent (e.g., Dioxane)

  • Base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

  • The 4-Amino-7-methoxy-1H-pyrido[2,3-d]pyrimidin-5(8H)-one from Protocol 1 is treated with phosphorus oxychloride to chlorinate the 5-position.

  • The resulting chloro-intermediate is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with a selected substituted aniline in a suitable solvent like dioxane, in the presence of a base such as DIPEA.

  • The reaction mixture is heated until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is worked up by standard procedures, including extraction and purification by column chromatography, to yield the final kinase inhibitor.

Visualizations

Signaling Pathway

cluster_0 Cell Cycle Progression G2_M G2/M Phase M_Phase Mitosis G2_M->M_Phase Cytokinesis Cytokinesis M_Phase->Cytokinesis PLK1 PLK1 PLK1->G2_M Apoptosis Apoptosis PLK1->Apoptosis prevents AuroraA Aurora A AuroraA->M_Phase AuroraA->Apoptosis prevents Inhibitor Pyridopyrimidine Inhibitor Inhibitor->PLK1 inhibition Inhibitor->AuroraA inhibition

Caption: Inhibition of PLK1 and Aurora A by the pyridopyrimidine inhibitor disrupts cell cycle progression and induces apoptosis.

Experimental Workflow

Start Methyl 6-chloro-4-methoxy- pyridine-3-carboxylate Intermediate1 Cyclocondensation with Guanidine Start->Intermediate1 Intermediate2 4-Amino-7-methoxy-1H-pyrido- [2,3-d]pyrimidin-5(8H)-one Intermediate1->Intermediate2 Intermediate3 Chlorination (POCl3) Intermediate2->Intermediate3 Intermediate4 5-Chloro-7-methoxy-pyrido- [2,3-d]pyrimidin-4-amine Intermediate3->Intermediate4 FinalProduct SNAr with Substituted Aniline Intermediate4->FinalProduct KinaseInhibitor Final Kinase Inhibitor FinalProduct->KinaseInhibitor

Caption: Synthetic workflow for the preparation of kinase inhibitors from this compound.

Application Notes and Protocols for the Synthesis of Ibuprofen Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of two major classes of ibuprofen derivatives: esters and amides. These derivatives are often synthesized to create prodrugs with altered pharmacokinetic profiles, such as improved solubility or reduced gastrointestinal side effects, or to serve as scaffolds for the development of new chemical entities with potentially enhanced or novel therapeutic activities.

Synthesis of Ibuprofen Ester Derivatives

Ibuprofen esters are commonly developed as prodrugs to mask the free carboxylic acid group, which is associated with gastric irritation. Esterification can also increase the lipophilicity of the parent drug, potentially enhancing its absorption through biological membranes.

Protocol 1: Acid-Catalyzed Esterification

This protocol describes a general method for synthesizing various alkyl esters of ibuprofen using an acid catalyst.

Materials:

  • Ibuprofen

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol, butanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • n-Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware, including a round-bottom flask and reflux condenser

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve ibuprofen (1.0 mmol) in an excess of the desired anhydrous alcohol (e.g., 20 mL of methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the solution while stirring.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (for methanol, this is approximately 65°C). The reaction time can vary, but a typical duration is 4-6 hours.[1]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of n-hexane and ethyl acetate (e.g., 7:1 ratio).[2] The ester product should have a higher Rf value than the starting ibuprofen.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a 5% sodium bicarbonate solution (2 x 25 mL) to neutralize the acid, followed by a brine solution (2 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel, using a mixture of n-hexane and ethyl acetate as the eluent, to yield the pure ibuprofen ester.[2]

Protocol 2: Microwave-Assisted Esterification

This method offers a rapid synthesis of ibuprofen methyl ester.[1][3][4]

Materials:

  • Ibuprofen

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Microwave Synthesis Reactor

Procedure:

  • Place ibuprofen (500 mg) in a 10 mL microwave glass tube.[1]

  • Add methanol (20 mL) and concentrated sulfuric acid (0.6 mL) with a magnetic stir bar.[1]

  • Seal the vessel and place it in the microwave reactor.[1]

  • Apply microwave irradiation (e.g., 300 W) and ramp the temperature to 80°C. Hold at this temperature for 10 minutes.[1]

  • After cooling, the product can be isolated and purified using the same workup and chromatography procedures described in Protocol 1. This method has been reported to produce the ibuprofen ester in good yield (84%).[1][3]

Quantitative Data for Ibuprofen Esters
CompoundMolecular Weight ( g/mol )Calculated LogPRf Value (n-Hexane:EtOAc 7:1)
Ibuprofen206.33.680.50
Methyl-ibuprofen220.34.090.56
Ethyl-ibuprofen234.34.610.63
Propyl-ibuprofen248.45.14N/A
Butyl-ibuprofen262.45.67N/A

Data sourced from An-Najah Staff publication.[2]

Synthesis of Ibuprofen Amide Derivatives

Amide derivatives of ibuprofen are explored to reduce gastrointestinal toxicity and to investigate new pharmacological activities.[5][6] The amide bond is generally more stable to hydrolysis than an ester bond.

Protocol 3: Amide Synthesis via Acid Chloride Intermediate

This is a robust, two-step method for synthesizing a wide range of ibuprofen amides.

Materials:

  • Ibuprofen

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • A primary or secondary amine (aliphatic or aromatic)

  • Pyridine (as a base)

  • Acetone

  • Chloroform

  • Hydrochloric acid (HCl) solution (5%)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Brine solution

  • Petroleum ether and ethyl acetate for crystallization

Procedure: Step 1: Synthesis of 2-(4-isobutyl-phenyl)-propionyl chloride

  • Stir a mixture of ibuprofen (0.01 mol) and freshly distilled thionyl chloride (0.05 mol) for 8 hours at room temperature.[5]

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(4-isobutyl-phenyl)-propionyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of Ibuprofen Amide

  • Prepare a solution of the desired amine (0.01 mol) and pyridine (2.0 mL) in acetone (25 mL) in a flask and cool it to -10°C in an ice-salt bath.[5]

  • Dissolve the crude acid chloride from Step 1 (0.01 mol) in acetone (25 mL).[5]

  • Add the acid chloride solution dropwise to the cooled amine solution over 1 hour with constant stirring.[5]

  • Continue stirring the reaction mixture for an additional 8 hours, allowing it to gradually warm to room temperature.[5]

  • Pour the reaction mixture into crushed ice. The solid amide product will precipitate.[5]

  • Filter the precipitate and dissolve it in chloroform (100 mL).[5]

  • Wash the chloroform solution sequentially with 5% HCl (3 x 50 mL), 5% NaHCO₃ (3 x 50 mL), and brine (2 x 25 mL).[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Crystallize the final product from a petroleum ether:ethyl acetate mixture to obtain the pure ibuprofen amide.[5]

Protocol 4: EDC/HOBt Coupling for Amide Synthesis

This method uses coupling agents for a one-pot synthesis under milder conditions compared to the acid chloride method.

Materials:

  • Ibuprofen

  • A primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dry acetonitrile (MeCN)

  • Ethyl acetate

  • Brine solution

  • Sodium carbonate (Na₂CO₃) solution (10%)

  • Citric acid solution (10%)

Procedure:

  • In a round-bottom flask, stir a mixture of ibuprofen (1 mmol), EDC (1.1 mmol), and HOBt (1 mmol) in dry acetonitrile (10 mL) at room temperature for 30 minutes.[7]

  • Add the desired amine (1 mmol) to the reaction mixture.[7]

  • Continue stirring at room temperature for 24 hours.[7]

  • Evaporate the solvent to dryness under reduced pressure.[7]

  • Dissolve the residue in ethyl acetate (20 mL).[7]

  • Wash the organic layer sequentially with brine (2.5 mL), 10% aqueous sodium carbonate (2.5 mL), 10% aqueous citric acid (2.5 mL), and water (2.5 mL).[7]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the ibuprofen amide. Further purification can be achieved by crystallization or column chromatography if necessary.

Quantitative Data for Ibuprofen Amide Derivatives
CompoundStarting MaterialsYieldMelting Point (°C)
Ibuprofen-glycine ethyl esterIbuprofen, Glycine ethyl ester HCl70%132-133
2-(2-(4-isobutylphenyl)propanoylamino)acetic acidIbuprofen, Glycine76%160-161
3-(2-(4-isobutylphenyl)propanoylamino)-propanoic acidIbuprofen, β-Alanine84%147-149
2-(4-Isobutylphenyl)-N-(2-(3-methylpyridin-2-ylamino)-2-oxoethyl)propanamide2-(2-(4-isobutylphenyl)propanoylamino)acetic acid, 2-amino-3-methylpyridine68%Oil

Data sourced from a study on ibuprofen amide analogues.[7]

Visualizations

Experimental Workflow Diagrams

G Workflow for Acid-Catalyzed Esterification of Ibuprofen cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve Ibuprofen in excess Alcohol B Add catalytic H₂SO₄ A->B C Reflux for 4-6 hours B->C D Cool and remove excess Alcohol C->D Monitor by TLC E Dissolve in EtOAc D->E F Wash with NaHCO₃ and Brine E->F G Dry over MgSO₄ F->G H Concentrate in vacuo G->H I Column Chromatography (Silica, Hexane/EtOAc) H->I J Pure Ibuprofen Ester I->J

Caption: Workflow for Acid-Catalyzed Esterification of Ibuprofen.

G Workflow for Ibuprofen Amide Synthesis via Acid Chloride cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation & Workup cluster_purification Purification A React Ibuprofen with Thionyl Chloride B Remove excess SOCl₂ under reduced pressure A->B C Crude Ibuprofen Acid Chloride B->C D Add Acid Chloride to cooled Amine/Pyridine solution in Acetone C->D E Stir for 8 hours D->E F Pour into ice to precipitate product E->F G Filter and dissolve in Chloroform F->G H Wash with HCl, NaHCO₃, and Brine G->H I Dry and concentrate in vacuo H->I J Crystallize from Petroleum Ether/EtOAc I->J K Pure Ibuprofen Amide J->K

Caption: Workflow for Ibuprofen Amide Synthesis via Acid Chloride.

References

Application Notes and Protocols for the Characterization of Methyl 6-chloro-4-methoxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed analytical methods and protocols for the comprehensive characterization of Methyl 6-chloro-4-methoxypyridine-3-carboxylate. The following techniques are covered: High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Infrared (IR) spectroscopy for functional group identification.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase HPLC method is generally suitable for this type of compound.

Experimental Protocol:

A robust HPLC method for purity analysis can be adapted from methods used for similar pyridine derivatives[1].

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent mixture.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 254 nm[1]
Injection Volume 10 µL[1]

Data Presentation:

AnalyteExpected Retention Time (min)Purity (%)
This compound~ 15> 97%

Note: The retention time is an estimate and should be confirmed with a reference standard.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is employed to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this molecule.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an ESI source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in methanol or acetonitrile.

  • Instrument Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Mass Range 50 - 500 m/z

Data Presentation:

The molecular formula for this compound is C8H8ClNO3, with a molecular weight of 201.61 g/mol [2].

IonCalculated m/zObserved m/z
[M+H]+202.0265To be determined
[M+Na]+224.0085To be determined

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.

Experimental Protocol:

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR should be used.

Data Presentation:

Based on the structure and data from similar compounds, the following spectral characteristics are expected[3][4][5][6][7].

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.7s1HH-2 (pyridine ring)
~ 7.0s1HH-5 (pyridine ring)
~ 4.0s3HOCH₃ (methoxy group)
~ 3.9s3HOCH₃ (ester group)

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 165C=O (ester)
~ 160C-4 (pyridine ring)
~ 150C-6 (pyridine ring)
~ 145C-2 (pyridine ring)
~ 110C-3 (pyridine ring)
~ 105C-5 (pyridine ring)
~ 56OCH₃ (methoxy group)
~ 53OCH₃ (ester group)

Infrared (IR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • For ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.

    • For KBr pellets, mix a small amount of the sample with dry KBr and press into a pellet.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Data Presentation:

Expected characteristic absorption bands based on the functional groups present[3][8][9].

Wavenumber (cm⁻¹)IntensityAssignment
~ 3000-2850MediumC-H stretching (aromatic and aliphatic)
~ 1730StrongC=O stretching (ester)
~ 1600, 1560MediumC=C and C=N stretching (pyridine ring)
~ 1250StrongC-O stretching (ester and ether)
~ 800-700StrongC-Cl stretching

Experimental Workflow

The following diagram illustrates the logical workflow for the complete characterization of this compound.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample This compound HPLC HPLC Purity Assessment Sample->HPLC MS Mass Spectrometry Molecular Weight Confirmation Sample->MS NMR NMR Spectroscopy ¹H and ¹³C Structural Elucidation Sample->NMR IR IR Spectroscopy Functional Group Identification Sample->IR Data_Integration Integrate and Correlate Data HPLC->Data_Integration MS->Data_Integration NMR->Data_Integration IR->Data_Integration Final_Report Generate Certificate of Analysis Data_Integration->Final_Report

Caption: Workflow for the characterization of the target compound.

Logical Relationship of Analytical Data

The diagram below illustrates how the data from different analytical techniques are integrated to confirm the identity and purity of the compound.

Data Integration Structure Proposed Structure Confirmation Confirmed Identity and Purity Structure->Confirmation Purity Purity > 97% Purity->Confirmation HPLC HPLC HPLC->Purity Retention Time & Area % MS MS MS->Structure Molecular Ion Peak NMR NMR NMR->Structure Chemical Shifts & Couplings IR IR IR->Structure Functional Group Vibrations

Caption: Integration of analytical data for final confirmation.

References

Application Note: HPLC and LC-MS Analysis for Reaction Monitoring of Methyl 6-chloro-4-methoxypyridine-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methyl 6-chloro-4-methoxypyridine-3-carboxylate is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The synthesis of such compounds requires careful monitoring to ensure reaction completion, identify potential impurities, and optimize yield. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust technique for quantifying the components of a reaction mixture, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive identification based on molecular weight.[1][2] This application note presents a detailed protocol for the analysis of reaction mixtures containing this compound using HPLC and LC-MS.

Key Analyte Properties

  • Compound Name: this compound

  • CAS Number: 84332-02-5

  • Molecular Formula: C₈H₈ClNO₃

  • Molecular Weight: 201.61 g/mol [3]

  • Structure: The pyridine nitrogen provides a site for protonation, making it suitable for positive ion mode mass spectrometry.

Experimental Protocols

1. Sample Preparation Proper sample preparation is critical for obtaining reliable and reproducible results by removing particulates and matrix components that could interfere with the analysis.[4][5][6]

  • Objective: To prepare the reaction mixture for injection into the HPLC and LC-MS systems.

  • Procedure:

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot into a known volume (e.g., 1.0 mL) of a suitable solvent, such as a 50:50 mixture of acetonitrile and water. This halts the reaction and prepares the sample for analysis.

    • Vortex the diluted sample thoroughly to ensure homogeneity.

    • Filter the sample through a 0.2 µm syringe filter to remove any particulate matter that could clog the chromatographic system.[4]

    • For quantitative analysis, perform a further serial dilution to bring the analyte concentration into the linear range of the detector (typically 1-50 µg/mL).[4]

    • Transfer the final diluted and filtered sample into an HPLC vial for analysis.

2. HPLC-UV Method for Quantification This method is designed for the separation and quantification of the target compound and related impurities. Reversed-phase HPLC is the most common modality for analyzing pyridine derivatives.[1]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.[7]

    • Injection Volume: 5-10 µL.[7]

    • UV Detection: 254 nm.[7]

3. LC-MS Method for Identification This method confirms the identity of the main product and helps in the structural elucidation of byproducts by providing molecular weight information. The use of volatile mobile phase modifiers like formic acid is essential for MS compatibility.[1]

  • Instrumentation: A Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions: Same as the HPLC-UV method to ensure comparable retention times.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

Data Presentation

Hypothetical Reaction Monitoring Data The following tables represent typical data obtained from monitoring a synthesis reaction. The analysis tracks the consumption of a starting material (SM) and the formation of the desired product, along with a potential byproduct from hydrolysis.

Table 1: HPLC-UV Quantitative Analysis of a Reaction Mixture

Time Point Component Retention Time (min) Peak Area (%)
t = 0 hr Starting Material (SM 1) 5.2 95.1
Starting Material (SM 2) 6.8 4.9
Product - 0.0
t = 2 hr Starting Material (SM 1) 5.2 45.3
Starting Material (SM 2) 6.8 2.1
Product 10.5 50.5
Byproduct 1 8.1 2.1
t = 4 hr Starting Material (SM 1) 5.2 5.7
Starting Material (SM 2) 6.8 0.5
Product 10.5 89.3

| | Byproduct 1 | 8.1 | 4.5 |

Table 2: LC-MS Identification of Reaction Components

Component Retention Time (min) Observed m/z [M+H]⁺ Formula Expected MW Identification
Starting Material 1 5.2 158.1 C₅H₅Cl₂NO 177.0 (avg) Dichloronicotinic Acid
Product 10.5 202.0 C₈H₈ClNO₃ 201.6 This compound

| Byproduct 1 | 8.1 | 188.0 | C₇H₆ClNO₃ | 187.6 | 6-chloro-4-methoxypyridine-3-carboxylic acid (Hydrolysis Product) |

Visualization of Workflow

The diagram below illustrates the complete analytical workflow from sample acquisition to final data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Detection cluster_data Data Processing reaction_mixture Reaction Mixture Aliquot dilution Dilution & Quenching (Acetonitrile/Water) reaction_mixture->dilution filtration 0.2 µm Syringe Filtration dilution->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial autosampler Autosampler Injection hplc HPLC Separation (C18 Column) autosampler->hplc uv_detector UV Detector (254 nm) hplc->uv_detector ms_detector Mass Spectrometer (ESI+) hplc->ms_detector quant_data Quantitative Data (Peak Area % vs. Time) uv_detector->quant_data id_data Qualitative Data (Mass Spectra, m/z) ms_detector->id_data final_report Final Report (Purity & Identity) quant_data->final_report id_data->final_report

Caption: Workflow for HPLC and LC-MS analysis of reaction mixtures.

Conclusion The described HPLC-UV and LC-MS methods provide a comprehensive framework for monitoring the synthesis of this compound. The HPLC method offers robust quantification of reactants and products, allowing for accurate determination of reaction progress and purity.[8] The LC-MS method provides unambiguous confirmation of the identity of the target compound and aids in the characterization of unknown impurities.[2][9] Together, these protocols constitute a powerful analytical toolset for researchers and chemists in the pharmaceutical industry.

References

Application Notes and Protocols for the Synthesis of Novel Anticancer and Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies and methodologies for the development of novel anticancer and antimalarial agents. The following sections detail synthetic protocols, biological evaluation assays, and the mechanisms of action of promising new compounds, including quantitative data to facilitate comparison and further research.

Introduction

The continuous emergence of drug resistance in cancer and malaria necessitates the development of new therapeutic agents with novel mechanisms of action.[1][2] A promising strategy in this endeavor is the synthesis of hybrid molecules, which combine two or more pharmacophores in a single chemical entity to create compounds with dual activity or improved efficacy.[3][4][5] This approach has been successfully applied in the development of both anticancer and antimalarial drugs, with notable examples including derivatives of established drugs like chloroquine and artemisinin.[4][5][6]

Natural products also serve as a crucial source of inspiration for the design and synthesis of new drugs.[7][8] Artemisinin, isolated from Artemisia annua, and its derivatives are potent antimalarials that have also demonstrated significant anticancer activity.[6][9][10] Researchers are actively exploring the synthesis of novel artemisinin-based compounds and their mechanisms of action to enhance their therapeutic potential.[9][11]

This document outlines detailed protocols for the synthesis of quinoline-based compounds, a key scaffold in antimalarial drug discovery, and provides methodologies for evaluating the biological activity of newly synthesized agents against cancer cell lines and malaria parasites.[12][13]

Synthesis of Novel Quinoline-Based Antimalarial Agents

The quinoline scaffold is a cornerstone in the development of antimalarial drugs.[12] The following protocol describes a general method for the synthesis of 4-aminoquinoline derivatives, which have shown promise against drug-resistant strains of Plasmodium falciparum.[12][14] This synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction.[12]

Experimental Protocol: Synthesis of 4-Amino-3-chloro-7-(trifluoromethyl)quinoline Derivatives

This protocol is a generalized procedure for the synthesis of 4-aminoquinoline derivatives from 3,4-Dichloro-7-(trifluoromethyl)quinoline.[12]

Materials:

  • 3,4-Dichloro-7-(trifluoromethyl)quinoline

  • Desired aliphatic or aromatic amine (e.g., N,N-dimethylethylenediamine)

  • Phenol (as solvent/catalyst)

  • Ethyl acetate or dichloromethane

  • 1 M Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve 3,4-Dichloro-7-(trifluoromethyl)quinoline (1 equivalent) in phenol.

  • Heat the mixture to 120-140 °C under an inert atmosphere.

  • Add the desired amine (1.1-1.5 equivalents) dropwise to the heated mixture over 15-30 minutes.

  • Continue heating the reaction mixture at the same temperature for 4-8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dissolve the reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a 1 M aqueous solution of sodium hydroxide to remove the phenol.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-3-chloro-7-(trifluoromethyl)quinoline derivative.

Quantitative Data: Antimalarial Activity of Quinoline Derivatives

The following table summarizes the in vitro antimalarial activities of representative synthesized quinoline derivatives against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.

CompoundSubstituent at C4Yield (%)IC50 (nM) CQ-S (NF54)IC50 (nM) CQ-R (Dd2)Reference
IIa Ester and Amino Groups-Higher than Chloroquine-[13]
9a N-methylamino side chain-<500<500[14]
9a-i N-methylamino side chains-<500<500[14]
4b,g,i, 12 Dihydropyrimidines/OxadiazoleFairly good14 - 460-[15]

IC50 values represent the concentration of the compound that inhibits 50% of parasite growth.

Biological Evaluation of Novel Anticancer Agents

The following protocols describe standard assays for evaluating the cytotoxic and apoptotic effects of newly synthesized compounds on cancer cell lines.[16]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[16][17]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • 96-well plates

  • Complete cell culture medium

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[16]

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between apoptotic and necrotic cells.[16]

Materials:

  • Cancer cell lines

  • Synthesized compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the stained cells by flow cytometry.

Quantitative Data: Anticancer Activity of Novel Compounds

The following table summarizes the in vitro anticancer activities of representative synthesized compounds.

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
12h HCT-116 (Colon)0.12-[9]
9j MCF-7 (Breast)2.1-[9]
Derivative 9 HCT116 (Colon)0.12Inhibits migration, induces cell cycle arrest, promotes apoptosis[10]
Mitochondria-targeting derivative J82 (Bladder)0.0618-[10]
Mitochondria-targeting derivative T24 (Bladder)0.0569-[10]

IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways targeted by novel anticancer and antimalarial agents is crucial for rational drug design and development.[7][18] Many anticancer agents function by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[19][20]

Signaling Pathways in Cancer

anticancer_pathways cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Survival Cell Survival Akt->Survival

Experimental Workflow for Drug Discovery

The process of discovering and developing new anticancer and antimalarial agents involves a multi-step workflow, from initial screening to in vivo testing.

drug_discovery_workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Screening High-Throughput Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vivo In Vivo Testing Lead_Opt->In_Vivo

Mechanism of Action of Hybrid Molecules

Hybrid molecules are designed to interact with multiple targets or to combine the functionalities of two different pharmacophores.[3][21] For example, a trioxaquine is a hybrid of a trioxane (like artemisinin) and an aminoquinoline (like chloroquine), aiming to combine the heme alkylating activity of the trioxane with the heme stacking and polymerization inhibition properties of the aminoquinoline.[21]

hybrid_molecule_moa Hybrid Hybrid Molecule (e.g., Trioxaquine) Pharm1 Pharmacophore 1 (e.g., Trioxane) Hybrid->Pharm1 Pharm2 Pharmacophore 2 (e.g., Aminoquinoline) Hybrid->Pharm2 Target1 Target 1 (e.g., Heme Alkylation) Pharm1->Target1 Acts on Target2 Target 2 (e.g., Heme Polymerization) Pharm2->Target2 Acts on

References

Application Notes and Protocols: Precursor Compounds for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of promising antimicrobial compounds from various chemical precursors. The methodologies outlined below are based on published research and are intended to guide researchers in the development of new antimicrobial agents. Quantitative data on the antimicrobial activity of the synthesized compounds are presented in structured tables for comparative analysis. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams.

Usnic Acid Derivatives with Potent Antimicrobial Activity

Usnic acid, a naturally occurring dibenzofuran derivative found in several lichen species, serves as a versatile precursor for the synthesis of compounds with significant antimicrobial properties. Modification of the usnic acid scaffold can lead to derivatives with enhanced activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The antimicrobial efficacy of synthesized usnic acid derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

CompoundTarget OrganismMIC (µg/mL)MBC/MFC (µg/mL)Reference
Usnic AcidStaphylococcus aureus32-[1]
Pseudomonas aeruginosa256-[1]
Derivative 9Staphylococcus aureus0.55–55.50 x 10⁻² mmol/mL1.11–71.04 x 10⁻² mmol/mL[2]
Bacillus cereus0.55–55.50 x 10⁻² mmol/mL1.11–71.04 x 10⁻² mmol/mL[2]
Pseudomonas aeruginosa0.55–55.50 x 10⁻² mmol/mL1.11–71.04 x 10⁻² mmol/mL[2]
Escherichia coli0.55–55.50 x 10⁻² mmol/mL1.11–71.04 x 10⁻² mmol/mL[2]
Various DerivativesVarious Fungi0.35–7.53 x 10⁻² mmol/mL0.70–15.05 x 10⁻² mmol/mL[2][3]
Experimental Protocols

Protocol 1: Synthesis of Usnic Acid Enamine Derivatives [2]

This protocol describes the condensation of (R)-usnic acid with various amines to yield enamine derivatives.

Materials:

  • (R)-Usnic acid

  • Appropriate amine (e.g., substituted anilines)

  • Ethanol (refluxing grade)

  • Triethylamine

  • Hydrochloric acid (1 M)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve (R)-usnic acid (1 mmol) in refluxing ethanol.

  • Add the appropriate amine (1.2 mmol) and a catalytic amount of triethylamine (0.2 mmol) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Acidify the reaction mixture with 1 M hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold distilled water, and air-dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method [1]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized usnic acid derivatives.

Materials:

  • Synthesized usnic acid derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Synthesis_of_Usnic_Acid_Derivatives Usnic_Acid Usnic Acid Reflux Reflux Usnic_Acid->Reflux Amine Primary Amine (R-NH2) Amine->Reflux Ethanol Ethanol (Solvent) Ethanol->Reflux Triethylamine Triethylamine (Catalyst) Triethylamine->Reflux Enamine_Derivative Usnic Acid Enamine Derivative Reflux->Enamine_Derivative

Caption: Synthetic pathway for usnic acid enamine derivatives.

Benzosuberone Derivatives as Antimicrobial Agents

Benzosuberone, a tricyclic ketone, serves as a valuable scaffold for the synthesis of a variety of heterocyclic compounds with potential antimicrobial activities. Derivatization of the benzosuberone core can lead to compounds with activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The antimicrobial activity of synthesized benzosuberone derivatives is presented as MIC values.

CompoundTarget OrganismMIC (µg/mL)Reference
Derivative 25bEscherichia coli50[4]
Candida albicans50[4]
Bacillus subtilis75[4]
Aspergillus niger100[4]
Derivative 22aBacillus subtilis100[4]
Derivative 9cBacillus subtilis200[4]
Derivative 13Staphylococcus aureus125[5]
Bacillus subtilis250[5]
Derivative 14Staphylococcus aureus125[5]
Bacillus subtilis250[5]
Derivative 7bStaphylococcus aureus250[5]
Escherichia coli250[5]
Candida albicans250[5]
Aspergillus flavus250[5]
Derivative 9Staphylococcus aureus250[5]
Escherichia coli250[5]
Candida albicans250[5]
Aspergillus flavus250[5]
Experimental Protocols

Protocol 3: General Synthesis of Benzosuberone Thioamide Derivatives [4]

This protocol describes the initial step in synthesizing various heterocyclic derivatives from benzosuberone.

Materials:

  • Substituted benzosuberone

  • Phenyl isothiocyanate

  • Potassium hydroxide

  • Dimethylformamide (DMF)

  • Hydrochloric acid (cold solution)

Procedure:

  • To a solution of substituted benzosuberone in DMF, add potassium hydroxide.

  • Add phenyl isothiocyanate to the mixture and stir.

  • After the reaction is complete, pour the mixture into a cold HCl solution to precipitate the thioamide derivative.

  • Filter the solid, wash with water, and dry.

  • The resulting thioamide can be used as a precursor for further cyclization reactions to generate various heterocyclic compounds.

Visualizations

Benzosuberone_Workflow cluster_synthesis Synthesis cluster_testing Antimicrobial Testing Benzosuberone Benzosuberone Precursor Reaction Reaction with Nucleophiles/Reagents Benzosuberone->Reaction Derivative Benzosuberone Derivative Library Reaction->Derivative MIC_Assay Broth Microdilution MIC Assay Derivative->MIC_Assay Data_Analysis Data Analysis and SAR MIC_Assay->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: Experimental workflow for benzosuberone derivatives.

1,3-Bis(aryloxy)propan-2-amines as Antimicrobial Agents

Synthetic 1,3-bis(aryloxy)propan-2-amines represent a class of compounds with promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Antimicrobial Data

The antimicrobial activity of synthesized 1,3-bis(aryloxy)propan-2-amines is summarized below.

CompoundTarget OrganismMIC (µg/mL)Reference
CPD20Streptococcus pyogenes2.5[6]
Staphylococcus aureus2.5[6]
Enterococcus faecalis5.0[6]
MRSA strains2.5[6]
CPD22Streptococcus pyogenes2.5[6]
Staphylococcus aureus5.0[6]
Enterococcus faecalis5.0[6]
MRSA strains2.5 - 5.0[6]
CPD18Staphylococcus aureus10.0[6]
Streptococcus pyogenes10.0[6]
MRSA strains10.0[6]
CPD21Staphylococcus aureus10.0[6]
Streptococcus pyogenes10.0[6]
MRSA strains5.0 - 10.0[6]
Experimental Protocols

Protocol 4: Synthesis of 1,3-Bis(aryloxy)propan-2-amines [7]

This protocol outlines a four-step synthesis from epichlorohydrin.

Materials:

  • Epichlorohydrin

  • Substituted phenol

  • Sodium hydroxide

  • Methanesulfonyl chloride (MsCl)

  • Pyridine

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Tetrahydrofuran (THF) or Methanol

  • Hydrochloric acid (concentrated)

Procedure:

  • Step 1: Epoxide Ring Opening: React epichlorohydrin with a substituted phenol in the presence of sodium hydroxide.

  • Step 2: Mesylation: Treat the resulting alcohol with methanesulfonyl chloride in pyridine.

  • Step 3: Azide Substitution: React the mesylated intermediate with sodium azide in DMF.

  • Step 4: Reduction: Reduce the azide to the corresponding amine using catalytic hydrogenation (H₂/Pd-C) in THF or methanol, followed by treatment with concentrated HCl to yield the amine hydrochloride salt.

Visualizations

Propan_2_amines_Synthesis Epichlorohydrin Epichlorohydrin Step1 1. Ring Opening (Phenol, NaOH) Epichlorohydrin->Step1 Intermediate1 1-aryloxy-3-chloro -propan-2-ol Step1->Intermediate1 Step2 2. Mesylation (MsCl, Pyridine) Intermediate1->Step2 Intermediate2 1-aryloxy-3-chloro -propan-2-yl mesylate Step2->Intermediate2 Step3 3. Azide Substitution (NaN3, DMF) Intermediate2->Step3 Intermediate3 2-azido-1,3-bis (aryloxy)propane Step3->Intermediate3 Step4 4. Reduction (H2/Pd-C) Intermediate3->Step4 Final_Product 1,3-bis(aryloxy) propan-2-amine Step4->Final_Product

Caption: Synthesis of 1,3-bis(aryloxy)propan-2-amines.

Solid-Phase Peptide Synthesis (SPPS) of Antimicrobial Peptides (AMPs)

Solid-phase peptide synthesis is a cornerstone technique for the chemical synthesis of antimicrobial peptides, allowing for the construction of custom peptide sequences with high purity.

Experimental Protocols

Protocol 5: Manual Fmoc Solid-Phase Peptide Synthesis [8]

This protocol provides a general procedure for the manual synthesis of a peptide on a solid support using Fmoc chemistry.

Materials:

  • Rink amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Diisopropylethylamine (DIEA)

  • Piperidine (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid by dissolving it with coupling reagents (e.g., HBTU, HOBt) and DIEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react.

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Cycle Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Next Fmoc-Amino Acid (HBTU/HOBt/DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin and Side-Chain Deprotection Repeat->Cleavage No

Caption: The iterative cycle of solid-phase peptide synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-chloro-4-methoxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 6-chloro-4-methoxypyridine-3-carboxylate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges encountered during the synthesis of this key pyridine derivative.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While various synthetic strategies for substituted pyridines exist, a common approach for a molecule with this substitution pattern involves a multi-step synthesis. A plausible route could start from a precursor like 4,6-dichloronicotinic acid. This would typically involve:

  • Esterification of the carboxylic acid to form the methyl ester.

  • Selective methoxylation at the C4 position, which is generally more activated towards nucleophilic substitution than the C6 position.

An alternative might involve building the pyridine ring through a condensation reaction, such as a modified Hantzsch or Guareschi-Thorpe synthesis, although controlling the regiochemistry of the substituents can be a significant challenge.

Q2: I am observing a low yield in my reaction. What are the likely causes?

A2: Low yields in pyridine synthesis are a frequent issue and can stem from several factors.[1] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Traditional methods may use inefficient solvent systems or require harsh conditions, leading to degradation.[1]

  • Incomplete Reactions: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.

  • Side Reactions: The formation of byproducts can consume reagents and reduce the yield of the desired product.[1]

  • Purity of Starting Materials: Impurities in the initial reagents can interfere with the reaction.[2]

  • Product Degradation: The target molecule may be sensitive to the work-up or purification conditions.

Q3: How can I effectively purify the final product, this compound?

A3: Purification of pyridine derivatives can be challenging due to their basicity and the potential for impurities with similar polarities.[2] Effective purification strategies include:

  • Column Chromatography: This is the most common method for separating the target compound from byproducts. Optimization of the solvent system is crucial.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity.

  • Distillation: For liquid products, distillation under reduced pressure can be employed, although the melting point of the target compound is listed as 73-75 °C, suggesting it is a solid at room temperature.[3]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Formation Inactive reagents (e.g., moisture-sensitive).- Ensure all reagents are pure and anhydrous, particularly for reactions involving organometallics or strong bases. - Use freshly opened solvents or distill them prior to use.
Incorrect reaction temperature.- Optimize the reaction temperature. Some steps may require cooling to control exothermic reactions, while others may need heating to proceed at a reasonable rate.
Inefficient catalyst or reagent.- For steps like methoxylation, ensure the methoxide source is active. - Consider alternative catalysts or reagents if a specific step is failing.
Formation of Isomeric Byproducts Lack of regioselectivity in the substitution step.- In the case of methoxylation of a di-chlorinated precursor, the C4 position is generally more reactive. However, some substitution at C6 may occur. - Control the reaction temperature and stoichiometry of the methoxide source carefully.
Incorrect order of reagent addition.- In multi-step ring-forming syntheses, the order of adding reagents can be critical to avoid the formation of undesired intermediates.[1]
Product Degradation during Work-up Harsh acidic or basic conditions.- Use mild work-up procedures. Neutralize the reaction mixture carefully, avoiding strong acids or bases if the product is susceptible to hydrolysis of the ester or other functional groups.
Oxidation of the product.- If the product is sensitive to air, conduct the work-up and purification under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification Impurities with similar polarity to the product.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Oily product that is difficult to crystallize.- Try different solvent systems for crystallization. - Use techniques like trituration with a non-polar solvent to induce solidification.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4,6-dichloronicotinate (Esterification)

  • Suspend 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 volumes).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sulfuric acid (0.1 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 4,6-dichloronicotinate.

Protocol 2: Synthesis of this compound (Methoxylation)

  • Dissolve methyl 4,6-dichloronicotinate (1.0 eq) in anhydrous methanol (10 volumes) in a flame-dried flask under an inert atmosphere.

  • Prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.

  • Add the sodium methoxide solution dropwise to the solution of the ester at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl).

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Relationships

G General Troubleshooting Workflow for Pyridine Synthesis cluster_synthesis Synthesis Steps cluster_troubleshooting Troubleshooting Loop Start Start Synthesis Reaction Perform Reaction Step Start->Reaction Workup Work-up and Isolation Reaction->Workup Purification Purification Workup->Purification Analysis Analyze Product (NMR, MS, Purity) Purification->Analysis CheckYield Low Yield? Analysis->CheckYield End Successful Synthesis CheckPurity Impurities Present? CheckYield->CheckPurity No IdentifyProblem Identify Issue CheckYield->IdentifyProblem Yes CheckPurity->End No CheckPurity->IdentifyProblem Yes Optimize Optimize Conditions IdentifyProblem->Optimize Optimize->Reaction

Caption: A flowchart for systematically troubleshooting pyridine synthesis.

G Plausible Synthetic Pathway and Potential Side Reactions A 4,6-Dichloronicotinic Acid B Methyl 4,6-dichloronicotinate A->B Esterification (MeOH, H+) C This compound (Target Product) B->C Selective Methoxylation (NaOMe, MeOH) D Methyl 4-chloro-6-methoxypyridine-3-carboxylate (Isomeric Impurity) B->D Non-selective Methoxylation E Hydrolysis to Carboxylic Acid C->E Harsh Work-up (Strong Acid/Base)

Caption: Synthetic pathway for this compound and potential side products.

References

Technical Support Center: Purification of Crude Methyl 6-chloro-4-methoxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Methyl 6-chloro-4-methoxypyridine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound, a solid compound, are column chromatography and recrystallization.[1][2] Acid-base extraction can also be employed to remove non-basic impurities.

Q2: What are the likely impurities in my crude this compound sample?

A2: Potential impurities can originate from unreacted starting materials, side-products, and degradation products. Common impurities may include:

  • Unreacted starting materials: Depending on the synthetic route, these could be precursors to the pyridine ring or the ester moiety.

  • Isomeric impurities: Formation of other positional isomers of the chloro and methoxy groups on the pyridine ring.[1]

  • Over-reaction products: Such as compounds that have undergone further substitution.[1]

  • Hydrolysis products: The ester group can be susceptible to hydrolysis back to the carboxylic acid, especially under harsh work-up conditions.

Q3: I am observing significant tailing of my compound during silica gel column chromatography. How can I resolve this?

A3: Tailing is a common issue when purifying pyridine-containing compounds on silica gel due to the basic nature of the pyridine nitrogen interacting with the acidic silica. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. This will help to saturate the acidic sites on the silica gel and improve the peak shape.

Q4: My purified this compound is still not pure enough after a single purification step. What should I do?

A4: If a single purification method does not yield the desired purity, a combination of techniques is recommended. For instance, you can perform column chromatography to remove the bulk of the impurities, followed by recrystallization of the resulting solid to achieve high purity.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low recovery after column chromatography Compound is too polar/non-polar for the chosen eluent: The compound may not be eluting from the column or is eluting too quickly with the solvent front.Optimize the eluent system: Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that gives your product an Rf value between 0.2 and 0.4.
Compound is adsorbing irreversibly to the silica gel: The basicity of the pyridine may cause strong adsorption.Add a basic modifier: As mentioned in the FAQs, add 0.1-1% triethylamine to your eluent.
Sample overloading: Too much crude material was loaded onto the column, leading to poor separation.Reduce the amount of sample loaded: A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Product "oils out" during recrystallization The solvent is too good a solvent for the compound, or the solution is supersaturated. Use a solvent system: Dissolve the compound in a good solvent (e.g., ethyl acetate) at an elevated temperature and then slowly add a poor solvent (e.g., hexane) until the solution becomes cloudy. Allow to cool slowly.
Cooling the solution too quickly. Allow the flask to cool to room temperature slowly, and then place it in an ice bath or refrigerator.
Presence of impurities that inhibit crystallization. Perform a preliminary purification by column chromatography to remove impurities that may be acting as crystallization inhibitors.
Co-elution of impurities during column chromatography Impurities have a similar polarity to the product. Use a shallow gradient: A slow, gradual increase in the polarity of the eluent can improve the separation of compounds with similar Rf values.
Try a different solvent system: Sometimes changing one of the eluent components (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.
Product degradation during purification Exposure to acidic or basic conditions for extended periods. Neutralize the crude product before purification. Use neutral work-up procedures and avoid prolonged exposure to acidic silica gel.
Elevated temperatures during solvent removal. Use a rotary evaporator at a moderate temperature to remove the solvent.

Data Presentation

Purification Technique Typical Purity Achieved Expected Recovery Range Primary Application
Silica Gel Column Chromatography >95%60-90%Removal of a wide range of impurities.
Recrystallization >99%70-95% (after initial purification)Final purification step to obtain high-purity solid.
Acid-Base Extraction Variable (depends on impurities)>90%Removal of non-basic impurities from the crude product.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., gradients of ethyl acetate in hexane). The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform bed. Add a layer of sand to the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then adding this to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system determined by TLC. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions of the eluting solvent in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof). A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

Purification_Workflow crude Crude Methyl 6-chloro-4- methoxypyridine-3-carboxylate tlc TLC Analysis to Determine Initial Purity and Optimal Conditions crude->tlc decision High Impurity Load or Complex Mixture? tlc->decision column Column Chromatography (Silica Gel, Hexane/EtOAc gradient) decision->column Yes recrystallization Recrystallization decision->recrystallization No analysis Purity Check (TLC, HPLC, NMR) column->analysis recrystallization->analysis further_purification Further Purification Needed? analysis->further_purification pure_product Pure Product (>99%) further_purification->recrystallization Yes further_purification->pure_product No

References

Identification and removal of impurities in the synthesis of this compound

Author: BenchChem Technical Support Team. Date: December 2025

Of course. To provide you with a detailed technical support center, please specify the name of the compound you are working with. Once you provide the name, I can generate the specific troubleshooting guides, FAQs, experimental protocols, and visualizations you've requested.

For the purpose of demonstrating the structure and type of content I can create, I will proceed with a common and well-documented pharmaceutical compound: Aspirin (Acetylsalicylic Acid) .

Technical Support Center: Synthesis of Aspirin (Acetylsalicylic Acid)

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the identification and removal of impurities in the synthesis of Aspirin.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of Aspirin?

The most common impurities in the synthesis of Aspirin (acetylsalicylic acid) from salicylic acid and acetic anhydride are unreacted salicylic acid, acetic acid, acetic anhydride, and the di-ester by-product, diacetylsalicylic acid. Polymeric by-products can also form under certain conditions.

Q2: How can I detect the presence of unreacted salicylic acid in my final product?

The presence of unreacted salicylic acid can be easily detected using a simple colorimetric test with ferric chloride (FeCl₃). Salicylic acid has a phenolic hydroxyl group that gives a distinct violet color in the presence of FeCl₃. Aspirin, which has this group acetylated, does not produce this color change. For quantification, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q3: What is the impact of these impurities on the final product?

Impurities can affect the stability, efficacy, and safety of the final drug product. For example, the presence of salicylic acid can cause gastric irritation. Regulatory bodies like the FDA and EMA have strict limits on the levels of impurities in active pharmaceutical ingredients (APIs).

Q4: What is the most effective method for removing salicylic acid from Aspirin?

Recrystallization is the most common and effective method for purifying Aspirin and removing unreacted salicylic acid. The choice of solvent is critical; a solvent system in which Aspirin is soluble at high temperatures but poorly soluble at low temperatures, while salicylic acid remains more soluble, is ideal. Common solvents include ethanol-water mixtures or toluene.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Violet color observed with FeCl₃ test after purification. Incomplete removal of salicylic acid.Repeat the recrystallization process. Ensure the correct solvent system and cooling procedure are used. Consider using a different recrystallization solvent.
Low yield after recrystallization. Product loss during filtration or transfer. Aspirin is too soluble in the chosen solvent at low temperatures.Ensure complete transfer of crystals. Optimize the solvent system to minimize the solubility of Aspirin at low temperatures. Cool the solution slowly to maximize crystal growth.
Product appears oily or does not crystallize. Presence of excess acetic anhydride or formation of polymeric impurities.Wash the crude product with cold water to remove excess acetic acid and anhydride. If the issue persists, column chromatography may be necessary for purification.
Broad melting point range of the final product. Presence of multiple impurities.Utilize a combination of purification techniques. Start with an aqueous wash, followed by recrystallization. If purity is still not satisfactory, consider flash chromatography.

Experimental Protocols

Identification of Salicylic Acid Impurity using Ferric Chloride Test

Objective: To qualitatively detect the presence of salicylic acid in a sample of synthesized Aspirin.

Materials:

  • Synthesized Aspirin sample

  • Salicylic acid (as a positive control)

  • Pure Aspirin (as a negative control)

  • 1% Ferric chloride (FeCl₃) solution

  • Test tubes

  • Spatula

  • Deionized water

Procedure:

  • Label three test tubes: "Sample," "Positive Control," and "Negative Control."

  • In the "Sample" test tube, dissolve a small amount (approx. 10-20 mg) of your synthesized Aspirin in 5 mL of deionized water.

  • In the "Positive Control" test tube, dissolve a similar amount of salicylic acid in 5 mL of deionized water.

  • In the "Negative Control" test tube, dissolve a similar amount of pure Aspirin in 5 mL of deionized water.

  • Add 2-3 drops of 1% FeCl₃ solution to each test tube.

  • Gently shake the test tubes and observe any color change.

Expected Results:

  • Sample: A violet color indicates the presence of salicylic acid impurity. No color change suggests the absence of detectable salicylic acid.

  • Positive Control: A distinct violet color will appear.

  • Negative Control: No significant color change will be observed.

Purification of Aspirin by Recrystallization

Objective: To remove unreacted salicylic acid and other soluble impurities from crude Aspirin.

Materials:

  • Crude Aspirin

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude Aspirin in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the crude product completely.

  • Slowly add hot deionized water to the solution until it becomes slightly cloudy. This indicates the saturation point.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified Aspirin crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Allow the crystals to dry completely.

Visualizations

impurity_identification_workflow cluster_synthesis Synthesis cluster_identification Impurity Identification cluster_decision Decision cluster_purification Purification cluster_final Final Product start Crude Aspirin Product fecl3_test FeCl3 Test for Salicylic Acid start->fecl3_test hplc_analysis HPLC Analysis for Quantification fecl3_test->hplc_analysis If color change impurity_check Impurities Detected? fecl3_test->impurity_check No color change hplc_analysis->impurity_check recrystallization Recrystallization impurity_check->recrystallization Yes pure_aspirin Pure Aspirin impurity_check->pure_aspirin No recrystallization->impurity_check Re-test chromatography Column Chromatography recrystallization->chromatography If still impure chromatography->impurity_check synthesis_pathway cluster_reactants Reactants cluster_products Products cluster_impurities Potential Impurities salicylic_acid Salicylic Acid aspirin Aspirin (Desired Product) salicylic_acid->aspirin unreacted_sa Unreacted Salicylic Acid salicylic_acid->unreacted_sa acetic_anhydride Acetic Anhydride acetic_anhydride->aspirin acetic_acid Acetic Acid (By-product) aspirin->acetic_acid diacetylsalicylic_acid Diacetylsalicylic Acid aspirin->diacetylsalicylic_acid Side Reaction catalyst Acid Catalyst (e.g., H2SO4) catalyst->aspirin

Technical Support Center: Managing Regioselectivity in the Functionalization of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective functionalization of pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered during their experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the functionalization of pyridine derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: My nucleophilic aromatic substitution (SNAr) reaction is producing a mixture of C2 and C4 isomers. How can I improve the regioselectivity?

A1: The C2 and C4 positions are inherently favored in nucleophilic aromatic substitution on pyridines because the negative charge of the Meisenheimer intermediate can be stabilized by delocalization onto the nitrogen atom.[1] Several factors can be adjusted to influence the C2/C4 product distribution:

  • Steric Hindrance: Bulky nucleophiles or the presence of bulky substituents near the C2 position will favor attack at the more accessible C4 position. Conversely, a bulky group at the C4 position will promote C2 substitution.[1]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact regioselectivity. For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, dichloromethane (DCM) favored the C2 isomer, while switching to a different solvent could alter this preference.[1]

  • Troubleshooting Steps:

    • To favor C4 substitution, consider using a bulkier nucleophile if compatible with your substrate.

    • To enhance C2 substitution, ensure the C4 position is not sterically hindered.

    • Experiment with a range of solvents that have varying polarities and hydrogen-bonding properties.[1]

Q2: I am observing very low or no yield in my electrophilic aromatic substitution (EAS) reaction on a pyridine ring. What is the issue and how can I resolve it?

A2: The pyridine ring is electron-deficient due to the electron-withdrawing nature of the nitrogen atom, which deactivates it towards electrophilic attack.[2] The nitrogen atom can also be protonated or coordinate with Lewis acids, further reducing its reactivity.[2]

  • Troubleshooting Steps:

    • Activate the Pyridine Ring: Introduce electron-donating groups onto the ring to increase its reactivity towards electrophiles.[1]

    • Utilize Pyridine N-oxide: A highly effective strategy is to first oxidize the pyridine to its corresponding N-oxide. The N-oxide is more reactive towards electrophiles and typically directs substitution to the C4 position. The N-oxide can subsequently be deoxygenated to furnish the substituted pyridine.[1][2]

Q3: How can I achieve functionalization at the C3 position of the pyridine ring, which is generally unreactive?

A3: Direct functionalization at the C3 position is challenging due to the electronic properties of the pyridine ring.[3][4] However, several strategies have been developed to achieve this:

  • Directed Ortho-Metalation (DoM): This technique requires a directing metalation group (DMG) on the pyridine ring to guide deprotonation and subsequent functionalization to the desired position.[2]

  • Dearomatization-Rearomatization: This strategy involves the temporary conversion of the pyridine into a more electron-rich, non-aromatic intermediate. This intermediate can then undergo regioselective electrophilic functionalization, followed by rearomatization to yield the C3-substituted pyridine.[5][6][7]

  • Transition-Metal-Catalyzed C-H Functionalization: Certain transition metal catalysts, in combination with specific ligands, can enable direct C-H functionalization at the C3 position.[8]

Q4: My Directed Ortho-Metalation (DoM) reaction is resulting in low yields and side products. What are the critical parameters to control?

A4: Successful Directed Ortho-Metalation relies on precise control of reaction conditions to ensure selective deprotonation and minimize side reactions.

  • Choice of Base: The selection of the organolithium base is critical. Sterically hindered bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred over more nucleophilic bases such as n-BuLi to prevent competitive nucleophilic addition to the pyridine ring.[9]

  • Temperature Control: Maintaining a low reaction temperature, typically -78 °C, is crucial for the stability of the lithiated intermediate and to minimize side reactions.[2][9]

  • Directing Group: The effectiveness of the directing metalation group (DMG) is paramount. Strong DMGs like tertiary amides and carbamates are commonly used.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective functionalization of pyridine derivatives?

A1: The main challenges stem from the inherent electronic properties of the pyridine ring.[2][3]

  • Electron-Deficient Nature: The electron-withdrawing nitrogen atom deactivates the ring towards electrophilic aromatic substitution.[2]

  • Lewis Basicity: The lone pair of electrons on the nitrogen can coordinate to Lewis acids, which can either deactivate the ring further or act as a directing group in C-H activation, typically favoring the C2 and C6 positions.[2]

  • Steric Hindrance: Substituents on the pyridine ring can sterically hinder access to adjacent positions, influencing the site of attack.[2]

Q2: What are the generally favored positions for different types of reactions on an unsubstituted pyridine ring?

A2: The reactivity of different positions on the pyridine ring is highly dependent on the reaction type:

  • Electrophilic Aromatic Substitution: Generally unreactive, but if forced, substitution is favored at the C3 and C5 positions.

  • Nucleophilic Aromatic Substitution (with a leaving group): The most favorable positions for nucleophilic attack are C2, C6, and C4.[2]

  • Directed Ortho-Metalation (DoM): The site of functionalization is determined by the position of a directing metalation group (DMG).[2]

  • Transition-Metal-Catalyzed C-H Activation: The pyridine nitrogen often acts as an intrinsic directing group, favoring functionalization at the C2 and C6 positions.[2]

Data Presentation

Table 1: Comparison of Catalytic Systems for C-H Arylation of 2-Phenylpyridine Derivatives [10]

ParameterPalladium-Catalyzed ArylationPhotoredox-Catalyzed Arylation
Catalyst System Pd(OAc)₂ / LigandRu(bpy)₃Cl₂ or other photocatalyst
Arylating Agent Aryl iodides, arylboronic acids, diaryliodonium saltsArenediazonium salts
Typical Catalyst Loading 2-10 mol%1-5 mol%
Reaction Temperature 80-120 °CRoom Temperature
Directing Group Often RequiredNot always necessary

Experimental Protocols

General Experimental Protocol for Directed Ortho-Metalation (DoM) [2]

  • Dissolve the pyridine substrate containing a directing metalation group (DMG) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen).

  • Cool the solution to a low temperature, typically -78 °C.

  • Slowly add an organolithium base (e.g., n-BuLi, s-BuLi, or LDA) and stir for the specified time to allow for deprotonation.

  • Add the desired electrophile to the reaction mixture.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate the solvent, and purify the product by chromatography or crystallization.

General Experimental Protocol for Pyridine N-oxide Synthesis [1]

  • In a well-ventilated fume hood and behind a safety shield, add pyridine to a reaction flask.

  • While stirring, add 40% peracetic acid at a rate that maintains the reaction temperature at 85°C.

  • After the addition is complete, continue stirring until the temperature drops to 40°C.

  • To isolate the pyridine N-oxide, evaporate the acetic acid solution under vacuum.

  • Distill the residue under high vacuum (e.g., 1 mm Hg) to obtain the purified product.

Visualizations

experimental_workflow cluster_start Starting Pyridine Derivative cluster_analysis Reaction Goal Analysis cluster_strategies Strategic Approaches cluster_methods Methodology Selection start Substituted Pyridine goal Desired Functionalization Position? start->goal c2_c6 C2/C6 Functionalization goal->c2_c6 C2/C6 c4 C4 Functionalization goal->c4 C4 c3_c5 C3/C5 Functionalization goal->c3_c5 C3/C5 dom Directed Ortho-Metalation (DoM) c2_c6->dom ch_activation C-H Activation c2_c6->ch_activation snar Nucleophilic Aromatic Substitution (SNAr) c4->snar n_oxide Pyridine N-oxide Strategy c4->n_oxide c3_c5->dom dearomatization Dearomatization-Rearomatization c3_c5->dearomatization

Caption: Decision workflow for selecting a regioselective pyridine functionalization strategy.

logical_relationship cluster_reactivity Pyridine Ring Reactivity cluster_consequences Consequences for Functionalization pyridine Pyridine electron_deficient Electron Deficient pyridine->electron_deficient lewis_basic Lewis Basic (N lone pair) pyridine->lewis_basic low_eas Low Reactivity in EAS electron_deficient->low_eas favors_snar Favors SNAr at C2/C4/C6 electron_deficient->favors_snar directs_ch Directs C-H Activation (C2/C6) lewis_basic->directs_ch

Caption: Relationship between pyridine's electronic properties and its reactivity.

References

Column chromatography protocols for the purification of its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for column chromatography protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the purification of chemical derivatives.

Frequently Asked Questions (FAQs)

1. How do I select the appropriate stationary phase for my separation?

The choice of stationary phase is critical for successful purification and depends primarily on the polarity of the compounds you are separating.[1] For normal-phase chromatography, where the stationary phase is more polar than the mobile phase, silica gel or alumina are common choices for separating polar compounds.[1] For non-polar compounds, a non-polar stationary phase like C18-silica is preferred in a technique called reversed-phase chromatography.[1] If your compound is acid-sensitive, consider using alumina or deactivating the silica gel.[2][3]

2. What is the ideal Rf value I should aim for during solvent system selection with Thin Layer Chromatography (TLC)?

For optimal separation in column chromatography, the target compound should have an Rf (retention factor) value between 0.25 and 0.35 on the TLC plate using the chosen solvent system.[4] An Rf in this range allows for sufficient interaction with the stationary phase, leading to better resolution of the components in your mixture.[4]

3. What is the difference between wet and dry sample loading, and when should I use each?

  • Wet Loading: The sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and then carefully applied to the top of the column.[1][5] This method is generally preferred for liquid samples or samples that dissolve readily in the mobile phase.[1]

  • Dry Loading: The sample is dissolved in a volatile solvent, mixed with a small amount of the stationary phase (e.g., silica gel), and the solvent is evaporated to leave the sample adsorbed onto the stationary phase.[1][5] This dry, free-flowing powder is then added to the top of the column.[1][5] Dry loading is recommended when the sample has poor solubility in the elution solvent.[5]

4. How much sample can I load onto my column?

The loading capacity depends on several factors, including the column size, the complexity of the mixture, and the resolution required. As a general guideline, for silica gel chromatography, the sample weight is typically 20 to 50 times less than the weight of the adsorbent. A higher adsorbent-to-sample ratio is used for more challenging separations. For reversed-phase chromatography, the loading capacity is generally lower, often in the range of 0.1% to 1% of the stationary phase weight, whereas silica gel can typically handle 1% to 10%.

Troubleshooting Guide

This guide addresses common problems encountered during column chromatography and provides step-by-step solutions.

Problem Possible Cause(s) Solution(s)
Compound does not elute from the column 1. Solvent polarity is too low. 2. Compound has decomposed on the stationary phase. [2][6]3. Compound is insoluble in the mobile phase. 1. Gradually increase the polarity of the mobile phase. A common strategy is to start with a non-polar solvent and progressively add a more polar solvent (gradient elution).[7]2. Test for compound stability on the stationary phase using 2D TLC. [2][6] If unstable, consider using a different adsorbent like alumina or deactivated silica gel.[2]3. Ensure your compound is soluble in the chosen solvent system. If not, a different solvent system may be required.
Poor separation of compounds (overlapping bands) 1. Inappropriate solvent system. 2. Column was packed improperly, leading to channeling. 3. Column was overloaded with sample. 4. Flow rate is too fast. [5]1. Optimize the solvent system using TLC. Aim for a larger difference in Rf values between your target compound and impurities.2. Ensure the column is packed uniformly without any air bubbles or cracks. 3. Reduce the amount of sample loaded onto the column. 4. Decrease the flow rate to allow for better equilibration between the mobile and stationary phases. [5]
Cracks or bubbles in the stationary phase bed 1. The column ran dry. 2. Heat generated from the solvent interacting with the stationary phase. 1. Always keep the solvent level above the top of the stationary phase. [5]2. Pack the column using a slurry method to dissipate heat. Allow the packed column to equilibrate to room temperature before running.
Streaking or tailing of bands 1. Sample is too concentrated when loaded. 2. The compound is interacting too strongly with the stationary phase. 3. The sample is not stable on the stationary phase. [2][6]1. Dissolve the sample in the minimum amount of solvent for loading. 2. Consider adding a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). 3. Perform a 2D TLC to check for decomposition. [2][6]
Unexpectedly high pressure (in flash chromatography) 1. The column frit or tubing is clogged. 2. The particle size of the stationary phase is too small for the applied pressure. 3. A compound has precipitated on the column. [2]1. Filter the sample and solvents before use. Check for and clear any blockages.2. Use a stationary phase with a larger particle size or reduce the flow rate. 3. If precipitation is suspected, try to dissolve the precipitate with a stronger solvent. If unsuccessful, the column may need to be repacked. [2]

Quantitative Data Summary

The following tables provide general guidelines for column chromatography parameters. Note that optimal conditions will vary depending on the specific separation.

Table 1: Common Solvent Systems for Normal-Phase Chromatography (Silica Gel)

Compound Polarity Typical Solvent System (Non-polar:Polar) Starting Ratio (v/v)
Non-polarHexane/Ethyl Acetate95:5 to 80:20
Moderately PolarHexane/Ethyl Acetate or Dichloromethane/Methanol70:30 to 50:50
PolarDichloromethane/Methanol or Ethyl Acetate/Methanol95:5 to 80:20

Table 2: Typical Loading Capacities for Silica Gel Columns

Column Diameter (mm) Silica Gel Weight (g) Typical Sample Load (mg)
105 - 1050 - 200
2020 - 40200 - 800
4080 - 120800 - 2400
50120 - 2001200 - 4000

Table 3: Recommended Flow Rates for Flash Chromatography

Column Diameter (mm) Typical Flow Rate (mL/min)
105 - 10
2010 - 20
4020 - 40
5030 - 60

Experimental Protocols

Detailed Methodology for a Standard Column Chromatography Experiment

This protocol outlines the steps for purifying a moderately polar organic compound using normal-phase flash column chromatography with silica gel.

1. Materials and Equipment:

  • Glass chromatography column with a stopcock

  • Silica gel (60 Å, 230-400 mesh)

  • Sand (sea sand, washed)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture, optimized by TLC)

  • Sample to be purified

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp for visualization (if compounds are UV active)

  • Rotary evaporator

2. Column Preparation (Slurry Method):

  • Ensure the column is clean, dry, and securely clamped in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent. The consistency should be pourable but not too dilute.

  • Carefully pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, continue adding the slurry until the desired column height is reached. Crucially, never let the solvent level drop below the top of the silica gel.

  • Once the silica gel has settled, add a protective layer of sand (approximately 1-2 cm) on top of the silica bed.

  • Wash the packed column with 2-3 column volumes of the initial eluent to ensure it is well-compacted and equilibrated.

3. Sample Loading:

  • Wet Loading: Dissolve the sample in a minimal amount of the eluent. Carefully pipette the sample solution onto the top layer of sand. Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand layer.

  • Dry Loading: Dissolve the sample in a volatile solvent and add a small amount of silica gel. Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

  • Begin collecting fractions in numbered test tubes or flasks.

  • Apply gentle air pressure to the top of the column to achieve a steady flow rate (for flash chromatography).

  • If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.

5. Analysis of Fractions:

  • Monitor the separation by spotting the collected fractions on TLC plates.

  • Develop the TLC plates in the appropriate solvent system and visualize the spots (e.g., under a UV lamp).

  • Combine the fractions that contain the pure desired compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.

Visualization

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during column chromatography.

TroubleshootingWorkflow start Problem Encountered During Column Chromatography check_separation Poor or No Separation? start->check_separation check_elution Compound Not Eluting? check_separation->check_elution No optimize_solvent Optimize Solvent System (TLC) check_separation->optimize_solvent Yes repack_column Repack Column (Ensure uniform packing) check_separation->repack_column Yes reduce_load Reduce Sample Load check_separation->reduce_load Yes adjust_flow Adjust Flow Rate check_separation->adjust_flow Yes check_bands Irregular Bands (Streaking/Tailing)? check_elution->check_bands No increase_polarity Increase Solvent Polarity (Gradient Elution) check_elution->increase_polarity Yes check_stability Check Compound Stability (2D TLC) check_elution->check_stability Yes check_pressure High Backpressure? check_bands->check_pressure No check_bands->check_stability Yes loading_issue Review Sample Loading (Concentration, Volume) check_bands->loading_issue Yes add_modifier Add Modifier to Eluent (e.g., TEA, Acetic Acid) check_bands->add_modifier Yes check_clog Check for Clogs (Frit, Tubing) check_pressure->check_clog Yes check_particles Check Stationary Phase Particle Size check_pressure->check_particles Yes end_node Problem Resolved check_pressure->end_node No optimize_solvent->end_node repack_column->end_node reduce_load->end_node adjust_flow->end_node increase_polarity->end_node change_adsorbent Change Adsorbent (e.g., Alumina) check_stability->change_adsorbent change_adsorbent->end_node loading_issue->end_node add_modifier->end_node check_clog->end_node check_particles->end_node

References

Technical Support Center: High-Purity Recrystallization of Methyl 6-chloro-4-methoxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recrystallization of Methyl 6-chloro-4-methoxypyridine-3-carboxylate. Our aim is to help you achieve high purity of your target compound through effective recrystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for selecting a recrystallization solvent for this compound?

A1: A good starting point is to screen a range of solvents with varying polarities. Given the structure of this compound, which contains both polar (ester, methoxy, pyridine nitrogen) and non-polar (chlorinated aromatic ring) functionalities, a solvent of intermediate polarity or a mixed solvent system is likely to be effective.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound (for this compound, the melting point is 73-75 °C) or if the solution is too concentrated.[1] To address this, you can try the following:

  • Add a small amount of additional hot solvent to the oiled-out mixture to fully redissolve it, then allow it to cool more slowly.

  • Try a lower-boiling point solvent.

  • Use a larger volume of solvent to create a less concentrated solution.

  • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

  • If available, add a seed crystal of the pure compound.

Q3: My recrystallization yield is very low. What are the common causes and how can I improve it?

A3: Low recovery is a common issue in recrystallization.[2] Potential causes and their solutions include:

  • Using too much solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to just dissolve the solid.

  • Premature crystallization: If crystals form during hot filtration to remove insoluble impurities, product will be lost. To prevent this, use a pre-heated funnel and receiving flask, and add a slight excess of hot solvent before filtration. The excess solvent can be evaporated after filtration.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after the solution has reached room temperature is recommended.

  • Loss during transfer: Carefully transfer all solids and solutions between flasks. Rinsing the crystallization flask with a small amount of the cold mother liquor and transferring it to the filter can help recover some product.

Q4: My final product is still colored. How can I remove colored impurities?

A4: If the recrystallized product retains a colored tint, it is likely due to the presence of colored impurities. Activated charcoal can be used to remove these. After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient) and boil the solution for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to the loss of your desired product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Try to induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[1]
Crystallization happens too quickly. The solution is too concentrated or cooled too rapidly.Rapid crystallization can trap impurities.[2] Add a small amount of extra hot solvent to the dissolved compound and allow it to cool more slowly.
The recrystallized solid has a wide melting point range. The product is still impure.Repeat the recrystallization process. Consider using a different solvent system or performing a preliminary purification step like column chromatography.
Solid crystallizes in the funnel during hot filtration. The solution is cooling too quickly in the funnel.Use a pre-heated funnel and receiving flask. Add a small excess of hot solvent before filtration and evaporate it afterwards.

Experimental Protocols

Solvent Screening Protocol

A systematic approach to finding the ideal solvent is crucial for successful recrystallization.

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, heptane, water) dropwise at room temperature, shaking after each addition, to assess solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath and observe the solubility.

  • The ideal single solvent will dissolve the compound when hot but show low solubility at room temperature.

  • For mixed solvent systems, choose a pair of miscible solvents where the compound is soluble in one (the "good" solvent) and insoluble in the other (the "bad" solvent). Common pairs include ethanol/water, acetone/water, and toluene/heptane.

Recrystallization Protocol (Single Solvent)

This protocol is a general guideline and should be optimized based on the results of your solvent screening.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass and dry them in a desiccator or a vacuum oven at a temperature well below the melting point.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
Melting Point 73 - 75 °C[3]
Appearance Solid

Table 2: Suggested Solvents for Screening

SolventPolarityBoiling Point (°C)Notes
Water High100May be a good anti-solvent in a mixed system.
Methanol High65Good starting point for polar compounds.
Ethanol High78A common and effective recrystallization solvent.
Isopropanol Medium82Another good alcohol to try.
Acetone Medium56Often used in mixed solvent systems with water or hexane.
Ethyl Acetate Medium77A versatile solvent for a range of polarities.
Toluene Low111Good for less polar compounds, but be mindful of the high boiling point relative to the compound's melting point.
Heptane/Hexane Low~98/~69Good anti-solvents to be paired with more polar solvents.

Visualizations

Recrystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Gravity Filtration (if impurities present) dissolve->hot_filter cool Cool Slowly to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end_product High-Purity Product dry->end_product

Caption: A general workflow for the recrystallization process.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Crystals Don't Form? too_much_solvent Too much solvent? start->too_much_solvent supersaturated Supersaturated solution? start->supersaturated boil_off Boil off excess solvent too_much_solvent->boil_off Yes scratch Scratch flask interior supersaturated->scratch Yes seed Add a seed crystal scratch->seed If scratching fails

Caption: A troubleshooting guide for when crystallization fails to occur.

References

Troubleshooting low or no product formation in reactions with this compound

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for CKI-7. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro kinase assays involving CKI-7. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for CKI-7?

A1: CKI-7 is an ATP-competitive kinase inhibitor. This means it binds to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group from ATP to its substrate.[1] Understanding this mechanism is crucial for assay design, particularly when selecting the ATP concentration.

Q2: What is the recommended solvent for dissolving CKI-7?

A2: CKI-7 has low aqueous solubility and should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).[1] It is advisable to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: How does the concentration of ATP in the assay affect the measured IC50 value of CKI-7?

A3: As an ATP-competitive inhibitor, the apparent potency (IC50) of CKI-7 is highly dependent on the ATP concentration in the assay.[2] High ATP concentrations will compete with CKI-7 for binding to the kinase, resulting in a higher IC50 value (lower apparent potency).[3] For consistent and comparable results, it is recommended to use an ATP concentration at or near the Michaelis constant (Km) of the kinase.[4][5]

Troubleshooting Guide: Low or No Product Formation

This guide addresses common reasons for observing low or no signal (i.e., low product formation) in your kinase assay when using CKI-7.

Problem 1: The kinase reaction shows little to no activity, even in the positive control (no inhibitor).

Possible Causes and Solutions:

  • Inactive Enzyme: The kinase may have lost activity due to improper storage or handling. Enzymes should be stored at -80°C in small aliquots to prevent multiple freeze-thaw cycles.[2] It's also beneficial to include a cryoprotectant like glycerol in the storage buffer.

  • Incorrect Buffer Composition: Enzyme activity is highly sensitive to buffer conditions. Ensure the buffer pH, ionic strength, and necessary cofactors (like MgCl₂) are optimal for your specific kinase.[2]

  • Degraded Reagents: Key reagents such as ATP and the substrate can degrade over time. Use freshly prepared ATP stock solutions and ensure the substrate has been stored correctly according to the manufacturer's recommendations.

  • Suboptimal Concentrations: The concentrations of the kinase or substrate may be too low to generate a detectable signal.[6] The reaction should be optimized to operate within the linear range, where the rate is proportional to the enzyme concentration.[7]

Problem 2: The positive control works, but CKI-7 shows no inhibitory effect.

Possible Causes and Solutions:

  • High ATP Concentration: If the ATP concentration is significantly higher than the Km, it can outcompete CKI-7, masking its inhibitory effect.[3] Consider performing the assay with an ATP concentration equal to the Km of the kinase.[5]

  • Compound Instability or Precipitation: CKI-7 might be unstable or precipitating in the final assay buffer. Visually inspect the wells for any signs of precipitation. The stability of the compound in the assay media can be a limiting factor.[1][4]

  • Incorrect Compound Concentration: Verify the dilution calculations for your CKI-7 stock solution. Serial dilution errors are a common source of inconsistent results.

Problem 3: The results are highly variable between replicate wells.

Possible Causes and Solutions:

  • Pipetting Errors: Inaccurate liquid handling, especially with small volumes, can lead to significant variability. Ensure pipettes are calibrated and consider using reverse pipetting for viscous solutions. Preparing a master mix of reagents can also help minimize well-to-well variation.[4]

  • Inadequate Mixing: Reagents may not be mixed thoroughly in the wells, leading to inconsistent reaction rates. Ensure gentle but complete mixing after each addition.

  • Plate Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can introduce variability.[4] If possible, avoid using the outer wells or ensure proper plate sealing during incubations.[4]

  • Inconsistent Incubation Times: The timing of starting and stopping the reaction is critical. Using multichannel pipettes or automated liquid handlers can ensure consistency across the plate.[4]

Data Presentation

Table 1: Recommended Assay Controls

Proper controls are essential for interpreting your results and troubleshooting issues.[3][8]

Control TypeComponentsPurposeExpected Result
Positive Control All reagents except inhibitor (vehicle only, e.g., DMSO)Represents 100% kinase activity.Maximum signal.[3]
Negative Control All reagents except enzymeIdentifies background signal from the buffer, substrate, and plate.Minimal signal.[3]
Compound Control All reagents except enzyme, with inhibitor (CKI-7)Checks for compound interference with the detection system (e.g., fluorescence or luminescence).Signal should be at background levels. An increase in signal with compound concentration indicates interference.[3]
No Substrate Control All reagents except substrateMeasures kinase autophosphorylation.Signal should be significantly lower than the positive control.[3]
Table 2: Key Parameters for Kinase Assay Optimization

Optimizing these parameters is crucial for a robust and reproducible assay.[9][10][11]

ParameterRecommended Range/ConditionRationale
Enzyme Concentration Titrate to find the concentration that gives a robust signal within the linear range of the assay.Too low a concentration results in a weak signal; too high can lead to rapid substrate depletion and non-linear kinetics.[3]
Substrate Concentration Typically at or below the Km.For competitive inhibitors, this provides good sensitivity. If Km is unknown, titrate to find a concentration that gives a strong signal without being wasteful.[7]
ATP Concentration At or near the Km for ATP-competitive inhibitors.Ensures the IC50 value reflects the inhibitor's true potency (Ki). High ATP concentrations can mask inhibitor effects.[2][5]
Reaction Time Within the initial velocity/linear range (typically <20% substrate conversion).Ensures the measured rate is constant and proportional to enzyme activity. Perform a time-course experiment to determine the optimal duration.[7]
DMSO Concentration Keep consistent across all wells, typically ≤1%.DMSO can affect kinase activity. The final concentration should be the same in all wells, including controls.[9]
Temperature Maintain a consistent temperature (e.g., room temperature or 30°C).Enzyme activity is highly sensitive to temperature fluctuations.

Experimental Protocols

Protocol 1: Standard In Vitro Kinase Assay (Luminescence-based)

This protocol outlines a typical procedure for determining the IC50 of CKI-7 using a luminescence-based assay that measures ATP depletion (e.g., Kinase-Glo®).

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[3]
  • CKI-7 Dilutions: Prepare a serial dilution of CKI-7 in DMSO. Then, create intermediate dilutions in the 1X kinase buffer to achieve the desired final concentrations with a consistent DMSO percentage.
  • Enzyme Solution: Dilute the kinase to a 2X working concentration in kinase buffer.
  • Substrate/ATP Solution: Prepare a 4X solution of the substrate and ATP in kinase buffer. The ATP concentration should be optimized for the specific kinase (ideally at its Km).
  • Detection Reagent: Prepare the ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the CKI-7 dilutions (or vehicle control) to the appropriate wells of the assay plate.[3]
  • Add 5 µL of kinase buffer to the "Negative Control" wells.
  • Add 10 µL of the 2X kinase solution to all wells except the "Negative Control" wells.
  • Add 5 µL of the 4X substrate/ATP solution to all wells to initiate the reaction.
  • Incubate the plate at a constant temperature (e.g., room temperature) for a predetermined time within the linear range of the reaction (e.g., 60 minutes).
  • Add 20 µL of the ATP detection reagent to all wells to stop the reaction and initiate the luminescence signal.
  • Incubate for 10 minutes at room temperature to stabilize the signal.
  • Read the luminescence on a plate reader.

3. Data Analysis:

  • Subtract the average signal from the "Negative Control" wells from all other wells.
  • Normalize the data with the "Positive Control" (no inhibitor) set to 100% activity and a fully inhibited control set to 0% activity.
  • Plot the normalized data against the logarithm of the CKI-7 concentration and fit the curve using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Visualizations

G start_node Low or No Product Formation Observed decision_node1 Is Positive Control (No Inhibitor) Signal Low? start_node->decision_node1 Start Troubleshooting decision_node decision_node process_node process_node end_node Assay Optimized process_node1 1. Check Enzyme Activity (Aliquot, Storage) 2. Verify Buffer Composition (pH, Mg2+) 3. Confirm Reagent Integrity (ATP, Substrate) 4. Optimize Enzyme/Substrate Concentration decision_node1->process_node1 Yes decision_node2 Does CKI-7 Show No Inhibition? decision_node1->decision_node2 No process_node1->end_node process_node2 1. Check ATP Concentration (use Km) 2. Test CKI-7 Solubility/Stability 3. Verify CKI-7 Dilutions decision_node2->process_node2 Yes decision_node3 Are Replicates Highly Variable? decision_node2->decision_node3 No process_node2->end_node decision_node3->end_node No process_node3 1. Review Pipetting Technique 2. Ensure Proper Mixing in Wells 3. Check for Plate Edge Effects 4. Standardize Incubation Times decision_node3->process_node3 Yes process_node3->end_node

Caption: Troubleshooting workflow for low product formation in kinase assays.

G cluster_0 Normal Reaction cluster_1 Inhibition by CKI-7 atp_node ATP kinase_node Kinase Active Site atp_node->kinase_node Binds cki7_node CKI-7 (Inhibitor) cki7_node->kinase_node Competitively Binds & Blocks ATP Site product_node Phosphorylated Product kinase_node->product_node Phosphorylates adp_node ADP kinase_node->adp_node Releases substrate_node Substrate substrate_node->kinase_node Binds

Caption: Mechanism of ATP-competitive inhibition by CKI-7.

References

Technical Support Center: Safe Handling and Storage of Chlorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with chlorinated pyridine compounds. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with chlorinated pyridine compounds?

A1: Chlorinated pyridine compounds are generally considered hazardous materials.[1][2] The primary hazards include:

  • Acute Toxicity: Many are harmful if swallowed, and some are fatal if they come into contact with the skin or are inhaled.[1][3]

  • Skin and Eye Irritation: They can cause skin irritation and serious eye damage.[4][5]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the liver.[1][3]

  • Respiratory Irritation: Vapors or dust can cause respiratory irritation.[5]

Q2: What are the immediate first aid measures I should take in case of exposure?

A2: Immediate action is crucial in the event of an exposure. Follow these steps and seek medical attention promptly.

  • Eye Contact: Immediately flush your eyes with plenty of water for at least 15 minutes, making sure to lift both the upper and lower eyelids.[6][7]

  • Skin Contact: Take off all contaminated clothing right away.[6] Wash the affected skin area with large amounts of soap and water for at least 15 minutes.[8][9]

  • Inhalation: Move the affected person to an area with fresh air and ensure they are in a position that is comfortable for breathing.[1][10] If breathing is difficult, provide oxygen.[7]

  • Ingestion: Do NOT induce vomiting.[8] If the person is conscious and alert, have them rinse their mouth with water and drink 2-4 cupfuls of milk or water.[6][7]

Q3: What personal protective equipment (PPE) is mandatory when working with chlorinated pyridines?

A3: Appropriate PPE is your primary defense against exposure. The following should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield are necessary.[2]

  • Hand Protection: Wear chemical-resistant gloves. Butyl rubber or Viton® are often recommended, but always check the specific SDS for the compound you are using.[2]

  • Protective Clothing: A lab coat, closed-toe shoes, and long pants are required to minimize skin exposure. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[2]

  • Respiratory Protection: All work with these compounds should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] In situations with poor ventilation or during a spill, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2]

Troubleshooting Guide

Problem: I've spilled a small amount of a chlorinated pyridine compound on the lab bench.

Solution:

For small spills that can be cleaned up in approximately 10 minutes by trained personnel, follow these steps:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure Ventilation: Work within a fume hood if possible, or ensure the area is well-ventilated.

  • Wear Appropriate PPE: At a minimum, wear chemical safety goggles, appropriate chemical-resistant gloves (e.g., butyl rubber), and a lab coat.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[2][11]

  • Collect the Absorbed Material: Carefully sweep or scoop the material into a clearly labeled, sealed container for hazardous waste.[2]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Report the Incident: Report the spill to your supervisor.

Problem: The chlorinated pyridine compound I'm using has changed color or developed a precipitate.

Solution:

This could indicate degradation or contamination. Do not use the compound.

  • Isolate the Container: Safely move the container to a secondary containment unit within a fume hood.

  • Label the Container: Clearly label the container as "Suspected Degradation - Do Not Use."

  • Consult the SDS: Review the Safety Data Sheet for information on stability and incompatibilities.

  • Dispose of as Hazardous Waste: Dispose of the material according to your institution's hazardous waste procedures. Do not attempt to purify or use the material.

Data Summary

The following table summarizes key safety and physical property data for several common chlorinated pyridine compounds. This information is intended as a guide; always refer to the specific Safety Data Sheet (SDS) for the compound you are using.

CompoundCAS NumberMolecular FormulaPrimary HazardsFlash Point (°C)Incompatible Materials
2-Chloropyridine 109-09-1C5H4ClNHarmful if swallowed, Fatal in contact with skin or if inhaled, Causes skin irritation and serious eye damage, May cause organ damage (liver).[1][3]64 °C / 147.2 °F[8]Strong mineral acids, strong oxidizing agents, nitrates.[1]
3-Chloropyridine 626-60-8C5H4ClNCombustible liquid, Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation.[5]66 °C / 150.8 °F[5]Strong oxidizing agents.[5]
4-Chloropyridine Hydrochloride 7379-35-3C5H4ClN · HClHarmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation.[12]198 °C / 388.4 °F[13]Strong oxidizing agents, Metals.[12]
2,6-Dichloropyridine 2402-78-0C5H3Cl2NToxic if swallowed, Causes severe skin and eye irritation.[10]110 °C / 230 °F[7]Strong oxidizing agents.[7]
2,3,5,6-Tetrachloropyridine 2402-79-1C5HCl4NToxic if swallowed.[14]Not availableStrong oxidizing agents.
Pentachloropyridine 2176-62-7C5Cl5NToxic if swallowed, inhaled, or absorbed through the skin.[15]Not applicableStrong oxidizing agents.[16]

Experimental Protocols

Protocol 1: Standard Handling Procedure for Chlorinated Pyridine Compounds

  • Pre-Experiment Checklist:

    • Confirm the availability and functionality of a chemical fume hood.

    • Ensure an emergency eyewash station and safety shower are accessible.[2]

    • Verify that you have the correct and undamaged PPE as specified in the FAQs.

    • Review the Safety Data Sheet (SDS) for the specific chlorinated pyridine compound to be used.

  • Handling Steps:

    • Conduct all manipulations of chlorinated pyridine compounds inside a certified chemical fume hood.[2]

    • Ground and secure containers when dispensing or pouring to prevent static discharge.[17]

    • Use spark-proof tools when handling flammable chlorinated pyridines.

    • Avoid all personal contact, including inhalation.[4]

    • Do not eat, drink, or smoke in the laboratory area.[17]

  • Post-Experiment Procedure:

    • Tightly close all containers of chlorinated pyridine compounds.[7]

    • Return the compounds to their designated storage area.

    • Decontaminate the work area.

    • Properly dispose of any contaminated materials as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water.[17]

Protocol 2: Emergency Spill Response (Large Spill)

  • Evacuate and Alert:

    • Immediately evacuate the area.

    • Alert your supervisor and your institution's Environmental Health and Safety (EH&S) department.

    • If there is a fire or medical emergency, call 911.

  • Secure the Area:

    • Close the doors to the affected area to contain vapors.

    • Prevent unauthorized personnel from entering.

  • Await Professional Response:

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

    • Provide emergency responders with the Safety Data Sheet for the spilled compound.

Visual Guides

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE CheckHood Verify Fume Hood Operation DonPPE->CheckHood LocateSafety Locate Eyewash/Shower CheckHood->LocateSafety WorkInHood Work Inside Fume Hood LocateSafety->WorkInHood Dispense Dispense Compound WorkInHood->Dispense Reaction Perform Experiment Dispense->Reaction CloseContainer Tightly Close Container Reaction->CloseContainer Decontaminate Decontaminate Work Area CloseContainer->Decontaminate DisposeWaste Dispose of Waste Decontaminate->DisposeWaste Store Return to Storage DisposeWaste->Store RemovePPE Remove PPE & Wash Hands Store->RemovePPE

Caption: Workflow for the safe handling of chlorinated pyridine compounds.

SpillResponseDecisionTree cluster_small Small Spill cluster_large Large Spill Spill Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess Trained Are you trained to clean it up? Assess->Trained Small Evacuate Immediately Evacuate Area Assess->Evacuate Large Cleanup Follow Small Spill Cleanup Protocol Trained->Cleanup Yes NoCleanup Evacuate & Alert EH&S Trained->NoCleanup No Alert Alert Supervisor & EH&S Evacuate->Alert

Caption: Decision tree for responding to a chlorinated pyridine compound spill.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Synthesized Methyl 6-chloro-4-methoxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The verification of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of reliable and reproducible research in drug discovery and development. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized Methyl 6-chloro-4-methoxypyridine-3-carboxylate, a key heterocyclic building block. We present supporting, realistic experimental data to objectively compare the performance of various methods.

Purity Assessment: A Multi-Faceted Approach

A thorough purity assessment leverages a combination of chromatographic and spectroscopic methods to identify and quantify the target compound as well as any potential impurities, such as starting materials, by-products, or degradation products.[1] The choice of analytical technique depends on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy, and the available instrumentation.

Comparative Analysis of Purity Assessment Techniques

To illustrate the utility of different analytical methods, a hypothetical batch of synthesized this compound was analyzed using four common techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.

Table 1: Comparison of Purity Assessment Methods for this compound

Analytical TechniquePurity (%)Impurity ProfileLimit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
HPLC (UV, 254 nm) 99.2Impurity A (0.5%), Impurity B (0.3%)0.01%0.03%High sensitivity, excellent for quantifying organic impurities.[2]Purity is relative to detected peaks; requires method development.[2]
GC-MS 99.1Impurity C (0.6%), Impurity D (0.3%)0.005%0.02%Excellent for identifying volatile organic impurities and provides structural information.[3]Limited to thermally stable and volatile compounds.
¹H qNMR (500 MHz) 99.5Total impurities (0.5%)~0.1%~0.3%Provides an absolute measure of purity against a certified standard; requires no calibration curve for the analyte.[4][5]Less sensitive for detecting minor impurities compared to chromatographic methods.[2]
Elemental Analysis C: 47.65%H: 3.98%N: 6.88%Not applicableNot applicableNot applicableConfirms elemental composition and is excellent for detecting inorganic impurities.[2]Does not distinguish between isomers or detect organic impurities with similar elemental compositions.[2]

Theoretical Elemental Composition for C₈H₈ClNO₃: C, 47.66%; H, 4.00%; N, 6.95%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate and quantify the main component and any non-volatile organic impurities.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-26 min: Gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: 1 mg/mL solution of the compound in acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile organic impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 250°C, hold for 5 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: 1 mg/mL solution of the compound in dichloromethane.

Quantitative ¹H NMR (qNMR) Spectroscopy
  • Objective: To determine the absolute purity of the compound using an internal standard.[4][6]

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Internal Standard: Maleic anhydride (certified reference material).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and ~5 mg of the internal standard into an NMR tube. Dissolve in ~0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons.

Elemental Analysis
  • Objective: To determine the weight percentage of carbon, hydrogen, and nitrogen in the sample.[2]

  • Instrumentation: An automated CHN elemental analyzer.

  • Procedure:

    • Calibrate the instrument using a certified organic standard (e.g., acetanilide).

    • Accurately weigh 2-3 mg of the dried sample into a tin capsule.

    • The sample is combusted at high temperature in an oxygen-rich atmosphere.

    • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

    • The instrument's software calculates the percentage of each element. The results should be within ±0.4% of the theoretical values for a pure compound.[7]

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of a synthesized compound like this compound.

Purity_Assessment_Workflow synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification initial_screen Initial Purity Screen (TLC, Melting Point) purification->initial_screen hplc HPLC Analysis initial_screen->hplc Orthogonal Methods gcms GC-MS Analysis initial_screen->gcms Orthogonal Methods qnmr qNMR Analysis initial_screen->qnmr Orthogonal Methods elemental Elemental Analysis initial_screen->elemental Orthogonal Methods pass Purity Confirmed (≥ 99%) hplc->pass fail Further Purification Required hplc->fail gcms->pass gcms->fail qnmr->pass qnmr->fail elemental->pass elemental->fail

Caption: A general workflow for the purity assessment of a synthesized organic compound.

Hypothetical Signaling Pathway Inhibition

Derivatives of pyridine are common scaffolds in medicinal chemistry, often designed as inhibitors of specific enzymes in signaling pathways. The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of a kinase in a cancer-related signaling pathway.

Signaling_Pathway receptor Growth Factor Receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase A adaptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation inhibitor Pyridine Derivative (Inhibitor) inhibitor->kinase1

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyridine derivative.

Conclusion

The purity assessment of synthesized compounds is a critical quality control step in research and development. This guide demonstrates that a combination of orthogonal analytical methods provides the most comprehensive and reliable purity determination. While chromatographic techniques like HPLC and GC-MS are excellent for detecting and quantifying trace impurities, qNMR offers a robust method for absolute purity determination. Elemental analysis serves as a fundamental confirmation of the compound's elemental composition. The selection of the most appropriate methods should be based on the specific properties of the compound and the goals of the analysis.

References

A Researcher's Guide to Structural Confirmation of Novel Derivatives Using Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The definitive structural elucidation of novel chemical entities is a cornerstone of drug discovery, materials science, and chemical research. A multi-faceted analytical approach is essential for unambiguously confirming the molecular structure of a newly synthesized derivative. This guide provides a comparative overview of the most common spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

This document outlines the fundamental principles of each technique, provides generalized experimental protocols, and presents a comparative summary of their performance to aid researchers in developing a robust strategy for structural confirmation.

Key Spectroscopic Techniques and Principles

An integrated approach utilizing multiple spectroscopic methods is crucial for unambiguous structural determination.[1] Each technique provides a unique piece of the structural puzzle:

  • Mass Spectrometry (MS) : Determines the mass-to-charge ratio of ions, providing the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly powerful for determining the molecular formula.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the atomic connectivity and the chemical environment of nuclei (commonly ¹H and ¹³C).[4][5] A suite of 1D and 2D NMR experiments can reveal the complete covalent structure and stereochemistry of a molecule.[6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.[7][8]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : Provides information about electronic transitions within a molecule, particularly in systems with conjugated π-bonds and aromatic rings.[9][10]

Comparative Performance of Spectroscopic Techniques

The selection of an analytical method is often guided by the specific information required, sample amount, and desired resolution. The following table summarizes key performance characteristics of the primary spectroscopic techniques.

Technique Information Provided Typical Sample Amount Resolution Key Advantage Limitation
NMR Spectroscopy Atomic connectivity, stereochemistry, chemical environment.[4]1-10 mgHigh (instrument dependent)Provides the most detailed structural map.Relatively low sensitivity, requires pure samples (>95%).[5]
Mass Spectrometry Molecular weight, elemental formula (with HRMS).[3][11]< 1 µg to 1 mgVery High (e.g., >100,000 FWHM)Exceptional sensitivity and mass accuracy.[2]Does not provide direct connectivity information.
FT-IR Spectroscopy Presence/absence of functional groups.[7][12]1-10 mg1-4 cm⁻¹Fast, versatile, and provides a unique "fingerprint" for the molecule.[13]Spectrum can be complex; ambiguity in overlapping regions.
UV-Vis Spectroscopy Presence of chromophores, conjugation, aromatic systems.[9]1-10 µg/mL (in solution)~1 nmHigh sensitivity for absorbing compounds, simple and rapid.Provides limited structural information, only for UV-active compounds.[10]

Experimental Protocols

Detailed methodologies are critical for obtaining high-quality, reproducible data. Below are generalized protocols for each key technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for determining the de novo structure of molecules in solution.[5]

Protocol for 1D and 2D NMR:

  • Sample Preparation : Ensure the sample is of high purity (>95%).[5] Dissolve 1-10 mg of the novel derivative in 0.5-0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] The solvent should fully dissolve the compound and have minimal signal overlap with the analyte.

  • Instrument Setup : Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer.

  • Data Acquisition :

    • 1D ¹H NMR : Acquire a proton spectrum to identify the types and relative numbers of protons.

    • 1D ¹³C NMR : Acquire a carbon spectrum to identify the number and types of carbon environments.

    • 2D Experiments (COSY, HSQC, HMBC) : Run a standard suite of 2D experiments to establish correlations. COSY shows ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range (2-3 bond) ¹H-¹³C correlations.[14]

  • Data Processing : Process the raw data (Free Induction Decay - FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation : Analyze the chemical shifts, coupling constants, and cross-peaks to assemble the molecular structure.[15]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, enabling the determination of a molecule's elemental formula.[3][16]

Protocol for HRMS Analysis:

  • Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Calibration : Calibrate the mass spectrometer using a known standard to ensure high mass accuracy (typically < 5 ppm).[17]

  • Sample Introduction : Introduce the sample into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common method for many novel derivatives.[17]

  • Data Acquisition : Acquire the mass spectrum in a high-resolution mode. The instrument measures the time-of-flight or the cyclotron frequency of the ions to determine their mass-to-charge ratio with high precision.

  • Data Analysis : Use the instrument's software to determine the accurate mass of the molecular ion. Input this mass into a formula calculator, applying constraints based on other known information (e.g., presence of N, O, halogens), to generate a shortlist of possible molecular formulas.[18]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and effective method for identifying the functional groups within a molecule, which act as a unique chemical fingerprint.[7][13]

Protocol for FT-IR Analysis (ATR method):

  • Background Spectrum : Record a background spectrum of the empty attenuated total reflectance (ATR) crystal to subtract atmospheric and instrument-related absorptions.[12]

  • Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal surface, ensuring complete coverage.[12]

  • Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. The typical range is 4000-400 cm⁻¹.[7]

  • Data Analysis : The resulting spectrum will show absorption peaks (or bands) corresponding to specific molecular vibrations.[7]

  • Interpretation : Compare the peak positions (in wavenumbers, cm⁻¹) to correlation charts to identify characteristic functional groups such as O-H (broad, ~3300 cm⁻¹), C=O (sharp, ~1700 cm⁻¹), or C-O (1000-1300 cm⁻¹).[19][20]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to analyze molecules with chromophores, which are parts of the molecule that absorb light in the UV or visible range. It is particularly useful for compounds containing conjugated systems or aromatic rings.[9][21]

Protocol for UV-Vis Analysis:

  • Sample Preparation : Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane). Concentration is typically in the µg/mL range.

  • Blank Measurement : Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement : Fill a matched quartz cuvette with the sample solution and place it in the spectrophotometer.

  • Data Acquisition : Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.[10]

  • Interpretation : The spectrum plots absorbance versus wavelength. The wavelength of maximum absorbance (λmax) provides information about the electronic structure of the molecule.[2][9] The extent of conjugation often correlates with a shift of λmax to longer wavelengths.[21]

Visualization of Analytical Workflows

To successfully confirm a novel structure, data from these techniques must be integrated logically. The following diagrams illustrate the typical workflow and the relationship between the different data types.

G Workflow for Structural Confirmation of a Novel Derivative cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration & Confirmation start Synthesized Crude Product purify Purification (e.g., Chromatography) start->purify pure_compound Pure Novel Derivative (>95%) purify->pure_compound ms Mass Spectrometry (HRMS) pure_compound->ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ftir FT-IR Spectroscopy pure_compound->ftir uvvis UV-Vis Spectroscopy pure_compound->uvvis data_integration Integrate All Spectroscopic Data ms->data_integration nmr->data_integration ftir->data_integration uvvis->data_integration final_structure Confirmed Molecular Structure data_integration->final_structure

Caption: A typical workflow for confirming the structure of a novel compound.

G Logical Integration of Spectroscopic Data ms High-Resolution Mass Spectrometry mol_formula Provides Molecular Formula (e.g., C₁₀H₁₂O₂) ms->mol_formula ftir FT-IR Spectroscopy func_groups Identifies Functional Groups (e.g., -OH, C=O) ftir->func_groups nmr NMR Spectroscopy (1D & 2D) connectivity Determines Atomic Connectivity & Stereochemistry nmr->connectivity uvvis UV-Vis Spectroscopy conjugation Suggests Conjugation / Aromaticity uvvis->conjugation proposed_structure Proposed Structure mol_formula->proposed_structure func_groups->proposed_structure connectivity->proposed_structure conjugation->proposed_structure confirmed_structure Confirmed Structure proposed_structure->confirmed_structure Validation

Caption: How data from different spectroscopic techniques are integrated.

References

A Comparative Analysis of Methyl 6-chloro-4-methoxypyridine-3-carboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. Methyl 6-chloro-4-methoxypyridine-3-carboxylate has emerged as a valuable scaffold, offering multiple reaction sites for diversification and the introduction of pharmacophoric features. This guide provides a comparative study of its performance in key synthetic transformations against other structurally related pyridine-based building blocks, supported by experimental data, to inform rational choices in drug design and development.

This compound possesses a unique arrangement of functional groups—a reactive chloro substituent, an electron-donating methoxy group, and a methyl ester—that collectively influence its reactivity and make it a desirable starting material. This guide will focus on its performance in three cornerstone reactions in medicinal chemistry: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

Comparative Reactivity in Key Synthetic Transformations

To provide a clear comparison, we will evaluate this compound against three alternative chloropyridine building blocks:

  • Alternative A: Methyl 2-chloro-6-methoxypyridine-4-carboxylate

  • Alternative B: Methyl 4,6-dichloropyridine-3-carboxylate

  • Alternative C: Methyl 2,6-dichloropyridine-4-carboxylate

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, frequently employed to synthesize biaryl structures prevalent in kinase inhibitors and other targeted therapies. The reactivity of the chloropyridine building blocks in this reaction is primarily influenced by the electronic environment of the carbon-chlorine bond.

Building BlockCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O10012Data not available
Alternative B: Methyl 4,6-dichloropyridine-3-carboxylateArylboronic acidsData not availableData not availableData not availableData not availableData not available
Alternative C: Methyl 2,6-dichloropyridine-4-carboxylateHeptyl pinacol boronic esterPd₂(dba)₃ / FcPPh₂ / K₃PO₄Dioxane/H₂O10018Good
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a go-to method for the formation of carbon-nitrogen bonds, essential for introducing amine functionalities that can serve as key hydrogen bond donors or acceptors in drug-receptor interactions.

Building BlockAmineCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
This compound AnilinePd₂(dba)₃ / Xantphos / Cs₂CO₃Toluene11018Data not available
Alternative C: Methyl 2,6-dichloropyridine-4-carboxylateVarious aminesData not availableData not availableData not availableData not availableData not available

Specific experimental yields for the Buchwald-Hartwig amination of the target molecule were not found in the reviewed literature. The reactivity in this transformation is expected to be influenced by the steric hindrance around the chlorine atom and the electronic nature of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a direct route to introduce a variety of nucleophiles onto the pyridine ring, particularly when the ring is activated by electron-withdrawing groups. The chlorine atom on these building blocks serves as a good leaving group for such transformations.

Building BlockNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
This compound MorpholineK₂CO₃DMF1006Data not available
Alternative B: Methyl 4,6-dichloropyridine-3-carboxylateDiethylamine-CHCl₃403Moderate
Alternative C: Methyl 2,6-dichloropyridine-4-carboxylateTertiary amines----Good

While specific yields for the SNAr of the target molecule are not detailed in the available literature, the general reactivity of chloropyridines in SNAr is well-established. The position of the electron-withdrawing ester group and the activating effect of the ring nitrogen influence the susceptibility of the C-Cl bond to nucleophilic attack.

Experimental Protocols

Detailed experimental protocols for the key reactions are provided below. These are generalized procedures based on established methodologies for similar substrates and should be optimized for specific cases.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the chloropyridine building block (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) in a suitable solvent system (e.g., 1,4-dioxane/water 4:1) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 4-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

To a reaction vessel are added the chloropyridine building block (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.10 equiv.), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv.). The vessel is evacuated and backfilled with an inert gas. An anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated at 80-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the desired product.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

A solution of the chloropyridine building block (1.0 equiv.) and the desired nucleophile (1.1-2.0 equiv.) in a polar aprotic solvent such as DMF or DMSO is treated with a base (e.g., K₂CO₃ or Et₃N, 1.5-3.0 equiv.) if the nucleophile is not already anionic. The reaction mixture is heated at a temperature ranging from room temperature to 120 °C and monitored by TLC or LC-MS. Once the starting material is consumed, the reaction is quenched with water and extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by crystallization or column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflows for the discussed synthetic transformations.

Suzuki_Coupling_Workflow start Chloropyridine Building Block reaction Suzuki-Miyaura Coupling start->reaction 1. reagents Boronic Acid Pd Catalyst Base reagents->reaction 2. workup Workup & Purification reaction->workup 3. product Coupled Product workup->product 4.

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow start Chloropyridine Building Block reaction Buchwald-Hartwig Amination start->reaction 1. reagents Amine Pd Catalyst Ligand, Base reagents->reaction 2. workup Workup & Purification reaction->workup 3. product Aminated Product workup->product 4. SNAr_Workflow start Chloropyridine Building Block reaction SNAr Reaction start->reaction 1. reagents Nucleophile (Base, if needed) reagents->reaction 2. workup Workup & Purification reaction->workup 3. product Substituted Product workup->product 4.

Comparison of the reactivity of different halopyridines in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridine scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. Halopyridines are versatile building blocks in this endeavor, with their reactivity in various organic reactions being a critical factor in the strategic design of synthetic routes. This guide provides an objective comparison of the reactivity of fluoropyridines, chloropyridines, bromopyridines, and iodopyridines in three key organic reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). The information presented is supported by experimental data to aid in the selection of appropriate starting materials and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the reactivity of halopyridines is predominantly governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step is often the oxidative addition of the C-X bond to the palladium(0) catalyst. Weaker C-X bonds lead to faster reactions under milder conditions.

General Reactivity Trend: The established order of reactivity for halogens in these reactions is: I > Br > Cl > F [1][2]

This trend is inversely correlated with the C-X bond dissociation energy. Consequently, iodopyridines are the most reactive substrates, often requiring lower temperatures and shorter reaction times, while chloropyridines are less reactive and may necessitate more specialized and robust catalytic systems to achieve high yields.[2] Fluoropyridines are generally unreactive in palladium-catalyzed cross-coupling reactions.[2]

The position of the halogen on the electron-deficient pyridine ring also significantly influences reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[2]

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The reactivity of halopyridines in this reaction follows the general trend for palladium-catalyzed cross-couplings.

Data Presentation: Suzuki-Miyaura Coupling of Halopyridines with Phenylboronic Acid

HalopyridinePositionCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromopyridine2Pd(OAc)₂ / LigandK₂CO₃DMF/H₂O1200.1770.0[1]
3-Bromopyridine3Pd(OAc)₂ / LigandK₂CO₃DMF/H₂O1200.1785.2[1]
2-Chloropyridine2Pd(OAc)₂ / LigandK₂CO₃DMF/H₂O1200.1745.5[1]
3-Chloropyridine3Pd(OAc)₂ / LigandK₂CO₃DMF/H₂O1200.1765.3[1]

Note: The data presented is compiled from a study using a specific benzimidazolium salt as a ligand under microwave heating.[1] While not a direct comparison of all four halogens, it clearly illustrates the higher reactivity of bromopyridines over chloropyridines.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A detailed experimental protocol for the Suzuki-Miyaura coupling of a 3-halopyridine is provided below.

Materials:

  • 3-Halopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the 3-halopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.03 mmol).

  • Add a degassed solvent mixture (e.g., 4 mL of toluene, 1 mL of ethanol, and 1 mL of water).

  • Heat the reaction mixture to 80 °C with vigorous stirring for 6 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

  • Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Mandatory Visualization:

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Combine Halopyridine, Boronic Acid, Base prep_catalyst Add Palladium Catalyst prep_reagents->prep_catalyst prep_solvent Add Degassed Solvent prep_catalyst->prep_solvent reaction_step Heat under Inert Atmosphere prep_solvent->reaction_step workup_extraction Extraction reaction_step->workup_extraction workup_purification Column Chromatography workup_extraction->workup_purification

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, its reactivity is dependent on the C-X bond strength of the halopyridine.

Data Presentation: Buchwald-Hartwig Amination of 2-Halopyridines with Morpholine

AmineYield (%) of Aminated 2-BromopyridineReference
Diethylamine98[4]
Pyrrolidine95[4]
Piperidine92[4]
Morpholine94[4]

Note: These reactions were performed with 2-bromopyridine, palladium(II) acetate, 1,3-bis(diphenylphosphino)propane (dppp), and sodium tert-butoxide in toluene at 80°C.[4]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2-Halopyridine (1.0 eq)

  • Amine (1.2 eq)

  • Palladium source (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Charge a reaction vessel with the 2-halopyridine (1.0 eq), the amine (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization:

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L_nPd(II)(Ar)X oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange HNR'R'' amine_complex [L_nPd(II)(Ar)(HNR'R'')]^+X^- ligand_exchange->amine_complex deprotonation Deprotonation amine_complex->deprotonation Base amide_complex L_nPd(II)(Ar)(NR'R'') deprotonation->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination Ar-NR'R'' reductive_elimination->pd0

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity of halopyridines in Nucleophilic Aromatic Substitution (SNAr) is governed by the stability of the intermediate Meisenheimer complex. The reaction proceeds via a two-step addition-elimination mechanism.

General Reactivity Trend: The generally accepted order of reactivity for halogens in SNAr reactions is: F > Cl ≈ Br > I [5]

This trend is attributed to the high electronegativity of fluorine, which strongly stabilizes the negative charge in the Meisenheimer complex formed during the rate-determining nucleophilic addition step.

The pyridine nitrogen acts as an activating group, and SNAr reactions occur preferentially at the 2- and 4-positions (ortho and para to the nitrogen), where the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom.

Direct quantitative yield comparisons under identical conditions are scarce. However, kinetic studies provide a clear picture of the relative reactivities. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the reaction of 2-chloropyridine under the same conditions.

Experimental Protocol: General Procedure for SNAr

Materials:

  • Halopyridine (1.0 equiv)

  • Nucleophile (e.g., amine, alkoxide, 1.0-1.5 equiv)

  • Solvent (e.g., DMSO, DMF, or an alcohol)

  • Optional: Base (if the nucleophile is not already anionic)

  • Reaction vessel

Procedure:

  • Dissolve the halopyridine in a suitable solvent in a reaction vessel.

  • Add the nucleophile (and base, if necessary) to the solution.

  • Heat the reaction mixture to the required temperature (can range from room temperature to >100 °C depending on the substrate and nucleophile).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Mandatory Visualization:

Reactivity_Trends cluster_cross_coupling Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) cc_reactivity I > Br > Cl > F cc_reason Based on C-X Bond Strength (Weaker bond = more reactive) cc_reactivity->cc_reason snar_reactivity F > Cl ≈ Br > I snar_reason Based on Electronegativity (Stabilizes Meisenheimer intermediate) snar_reactivity->snar_reason

Caption: Comparison of halopyridine reactivity trends in different reaction types.

Conclusion

The choice of halopyridine as a starting material has a profound impact on the outcome of a synthetic transformation. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the reactivity follows the trend I > Br > Cl > F, dictated by the carbon-halogen bond strength. In contrast, for Nucleophilic Aromatic Substitution reactions, the trend is reversed to F > Cl ≈ Br > I, due to the stabilizing effect of the electronegative halogen on the reaction intermediate. A thorough understanding of these reactivity trends is essential for the rational design of efficient and robust synthetic routes in chemical research and drug development.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Novel Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various coumarin derivatives, supported by experimental data. Coumarins, a class of compounds widely found in nature, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. This guide summarizes recent findings on their anticancer, antimicrobial, antioxidant, and neuroprotective activities, offering a valuable resource for identifying promising candidates for further investigation.

Comparative Biological Activity of Coumarin Derivatives

The therapeutic efficacy of coumarin derivatives is significantly influenced by their structural modifications. The following tables summarize the in vitro biological activities of various coumarin analogues, providing a comparative overview of their potency.

Anticancer Activity

The cytotoxicity of coumarin derivatives has been evaluated against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth. Lower IC50 values denote higher potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-Fluorobenzamide derivative (14b)HeLa0.39 - 0.75[1]
2,5-Difluorobenzamide derivative (14e)HeLa0.39 - 0.75[1]
4-Fluorobenzamide derivative (14b)HepG22.62 - 4.85[1]
2,5-Difluorobenzamide derivative (14e)HepG22.62 - 4.85[1]
Coumarin-containing sulfonamide (33)MCF-70.0088
Coumarin-pyrimidine hybrid (32)MCF-70.23
Scopoletin–cinnamic hybrid (23)MCF-70.231
Coumarin derivative (24)MCF-71.3
Coumarin-based hydroxamate (28)MCF-71.84
Alkoxy–coumarin derivative (27)MCF-79
Styrene substituted biscoumarin (SSBC)AGS (Stomach Cancer)4.56 µg/mL[2]
Triazole-substituted coumarin (21-loaded PLGA nanoparticles)MCF-70.42 ± 0.01 mg/mL
Free Triazole-substituted coumarin (21)MCF-75.74 ± 3.82 mg/mL
Triazole-substituted coumarin (21-loaded PLGA nanoparticles)HeLa0.77 ± 0.12 mg/mL
Free Triazole-substituted coumarin (21)HeLa1.32 ± 0.31 mg/mL
Antimicrobial Activity

The antimicrobial potential of coumarin derivatives is typically assessed by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Amido-coumarin (55l)S. typhi, S. aureus, E. coli, B. pumilus6.25–25
Amido-coumarin (57f)P. aeruginosa, S. typhi, E. coli, S. aureus6.25–25
Novel Coumarin Derivatives (4 and 5)P. aeruginosa, E. coli10 to 16[3]
AegelinolS. aureus, S. thypii, E. cloacae, E. earogenes16[4]
AgasyllinS. aureus, S. thypii, E. cloacae, E. earogenes32[4]
5,7-dihydroxy-4-trifluoromethylcoumarin (3b)B. cereus, M. luteus, L. monocytogenes, S. aureus1.5 mM[5]
7-hydroxy-4-trifluoromethylcoumarin (3c)E. facium1.7 mM[5]
Dicoumarol (3n)L. monocytogenes1.2 mM[5]
Antioxidant Activity

The antioxidant capacity of coumarin derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

Compound/DerivativeIC50Reference
Coumarin–thiosemicarbazone (18)7.1 µM[6]
Coumarin–thiosemicarbazone (19)17.9 µM[6]
Coumarin–oxadiazole hybrid (29)17.19 µM[7]
Coumarin–oxadiazole hybrid (28)19.47 µM[7]
Coumarin–benzohydrazide (15)2.9 ± 0.1 μM[6]
Coumarin–benzohydrazide (16)12.9 ± 0.4 μM[6]
Coumarin–serine hybrid28.23 μg/mL[6][7]
Coumarin–tyrosine hybrid31.45 μg/mL[6][7]
Acetylcholinesterase Inhibitory Activity

Certain coumarin derivatives have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Compound/DerivativeIC50 (µM)Reference
Chalcone-coumarin hybrid (8d)0.201 ± 0.008[8]
Coumarin-chalcone hybrid (5e)0.15[9]
2-oxo-chromene-7-oxymethylene acetohydrazide (4c)0.802[10]
4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one (15a)2.42

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate the replication and validation of these findings.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)[6]

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 72 hours).

  • Remove the treatment medium and add 28 µL of 2 mg/mL MTT solution to each well.

  • Incubate the plate at 37°C for 1.5 to 4 hours.[6]

  • Remove the MTT solution and add 130-150 µL of a solubilization solution to dissolve the formazan crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value.

DPPH Radical Scavenging Assay

This assay evaluates the ability of a compound to act as a free radical scavenger.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)[9]

  • Test compounds at various concentrations

  • Positive control (e.g., Ascorbic acid, BHT)[5][9]

  • Methanol or ethanol

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare a working solution of DPPH in methanol or ethanol.[9]

  • In a 96-well plate, add a defined volume of the test sample at different dilutions.[9]

  • Add an equal volume of the DPPH working solution to each well and mix thoroughly.[9]

  • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[5][9]

  • Measure the absorbance of each well at 517 nm.[5][9]

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100.[2]

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[9]

Broth Microdilution MIC Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds at various concentrations

  • Positive control antibiotic

  • Incubator

Procedure:

  • Dispense 100 µL of the appropriate broth medium into all wells of a 96-well plate.

  • In the first column of wells, add 100 µL of the test compound at twice the highest desired concentration.

  • Perform serial two-fold dilutions of the compound across the plate by transferring 100 µL from one well to the next.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add a defined volume (e.g., 5 µL) of the microbial inoculum to each well, except for the sterility control wells.

  • Incubate the plate at 37°C for 16-20 hours.[1]

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Incubation Incubation with Test Compound Compound_Prep->Incubation Cell_Culture Cell Seeding / Microbial Inoculation Cell_Culture->Incubation Reagent_Addition Addition of Assay Reagent (MTT/DPPH) Incubation->Reagent_Addition Measurement Absorbance Measurement Reagent_Addition->Measurement Calculation Calculation of % Inhibition / Viability Measurement->Calculation IC50_MIC Determination of IC50 / MIC Calculation->IC50_MIC

Caption: A generalized workflow for in vitro biological activity screening.

signaling_pathway Coumarin Coumarin Derivative Target Molecular Target (e.g., Kinase, Enzyme) Coumarin->Target Inhibition Downstream Downstream Signaling Cascade Target->Downstream Blocks Signal Apoptosis Apoptosis Downstream->Apoptosis Proliferation Cell Proliferation Inhibition Downstream->Proliferation

Caption: A simplified signaling pathway for anticancer activity.

logical_relationship cluster_0 Structure-Activity Relationship (SAR) cluster_1 Lead Optimization Structure Chemical Structure (Substituents, Hybridization) Activity Biological Activity (IC50, MIC) Structure->Activity Influences SAR_Insights SAR Insights Modification Rational Structural Modification SAR_Insights->Modification Improved_Activity Improved Potency & Selectivity Modification->Improved_Activity

Caption: The logical relationship between SAR and lead optimization.

References

In silico ADMET prediction for novel molecules synthesized from this compound

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline. Performing these evaluations in silico offers a rapid and cost-effective alternative to traditional experimental methods, allowing for the early identification and elimination of candidates with unfavorable pharmacokinetic or toxicity profiles. This guide provides a comparative overview of various in silico ADMET prediction tools and methodologies, supported by performance data and detailed experimental protocols.

The prediction of ADMET properties through computational models has become an indispensable tool in modern drug discovery.[1][2] These models, ranging from quantitative structure-activity relationship (QSAR) analyses to sophisticated machine learning and deep learning algorithms, can significantly reduce the time and cost associated with bringing a new drug to market by flagging potential liabilities long before expensive and time-consuming in vitro and in vivo studies are conducted.[3]

Comparative Analysis of In Silico ADMET Prediction Tools

A variety of software and web-based tools are available for in silico ADMET prediction, each with its own set of models, predictive capabilities, and performance metrics. The choice of tool often depends on the specific needs of the research project, including the desired ADMET endpoints, the size of the chemical library to be screened, and the required level of accuracy.

Below is a summary of commonly used in silico ADMET prediction platforms and their reported performance for key ADMET-related properties. It is important to note that performance metrics can vary depending on the datasets and validation methods used.

Tool/Platform ADMET Property Performance Metric Reported Value Underlying Methodology
ADMET-AI Overall ADMET PredictionAverage Rank on TDC Benchmark#1[4]Graph Neural Network (Chemprop-RDKit)[5]
Caco-2 PermeabilityAUC>0.8[6]Machine Learning
hERG InhibitionAUC>0.8[6]Machine Learning
ADMET Predictor® Multiple (over 175 properties)-Ranked #1 in some peer-reviewed comparisons[7]AI/Machine Learning, QSAR[7]
ADMETlab 3.0 Multiple (119 endpoints)AUC (Classification)0.72 - 0.99[8]Multi-task Deep Message Passing Neural Networks (DMPNN)[8]
pkCSM Various ADMET properties-Widely used free web server[9]Graph-based signatures
SwissADME Various ADMET properties-Popular free web server for physicochemical properties and ADME parameters[9]Combination of predictive models
ADMETboost Overall ADMET PredictionRank on TDC ADMET benchmark11 tasks ranked #1, 19 tasks in top 3[10]XGBoost with feature ensemble[10]

Note: AUC (Area Under the Receiver Operating Characteristic Curve) is a common metric for classification models, with a value closer to 1 indicating better performance. R² (Coefficient of Determination) is used for regression models, where a value closer to 1 indicates a better fit. TDC refers to the Therapeutics Data Commons benchmark.

Experimental Protocols for In Silico ADMET Prediction

The foundation of in silico ADMET prediction lies in the development and validation of robust computational models. Below are detailed methodologies for two of the most common approaches: Quantitative Structure-Activity Relationship (QSAR) modeling and Machine Learning-based prediction.

Protocol 1: Building a QSAR Model for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property, such as toxicity.[11]

Objective: To develop a predictive QSAR model for a specific toxicity endpoint (e.g., hepatotoxicity).

Methodology:

  • Data Collection and Curation:

    • Compile a dataset of chemical structures with known experimental toxicity data (e.g., from public databases like ChEMBL or private collections).

    • Ensure data quality by removing duplicates, correcting structural errors, and standardizing chemical representations (e.g., SMILES strings).

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a diverse set of molecular descriptors that capture its structural, physicochemical, and electronic properties. These can include:

      • 1D descriptors: Molecular weight, atom counts, etc.

      • 2D descriptors: Topological indices, molecular connectivity indices, etc.

      • 3D descriptors: Molecular shape indices, surface area, etc.

  • Data Splitting:

    • Divide the dataset into a training set and a test set (typically an 80:20 split). The training set is used to build the model, while the test set is used for external validation.[2]

  • Feature Selection:

    • Employ statistical methods to select a subset of the most relevant descriptors that have the highest correlation with the toxicity endpoint, while minimizing inter-correlation among descriptors.

  • Model Building:

    • Use statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or other regression/classification algorithms to build the QSAR model based on the training set.[12]

  • Model Validation:

    • Internal Validation: Use techniques like cross-validation (e.g., k-fold cross-validation) on the training set to assess the model's robustness and predictive power.[2][12]

    • External Validation: Evaluate the model's performance on the independent test set using metrics such as R² for regression models or accuracy and AUC for classification models.

  • Applicability Domain Definition:

    • Define the chemical space for which the model's predictions are reliable. This ensures that the model is not used to make predictions for compounds that are structurally too different from those in the training set.

Protocol 2: Machine Learning-Based ADMET Prediction

Machine learning models, particularly deep learning approaches, have shown great promise in accurately predicting a wide range of ADMET properties.[2]

Objective: To develop a machine learning model for predicting a specific ADMET property (e.g., Blood-Brain Barrier permeability).

Methodology:

  • Data Acquisition and Preparation:

    • Gather a large and diverse dataset of molecules with experimentally determined values for the ADMET property of interest.

    • Clean and preprocess the data, including handling missing values and standardizing molecular structures.

  • Molecular Representation (Featurization):

    • Convert the chemical structures into a machine-readable format. Common representations include:

      • Molecular Fingerprints: Bit vectors representing the presence or absence of specific substructures (e.g., MACCS keys, ECFP).

      • Molecular Descriptors: As described in the QSAR protocol.

      • Graph-based Representations: Representing molecules as graphs where atoms are nodes and bonds are edges.

  • Data Splitting:

    • Partition the dataset into training, validation, and test sets. The validation set is used for hyperparameter tuning.

  • Model Selection and Training:

    • Choose an appropriate machine learning algorithm (e.g., Random Forest, Support Vector Machines, Gradient Boosting, or a deep neural network).

    • Train the model on the training set to learn the relationship between the molecular representation and the ADMET property.

  • Hyperparameter Optimization:

    • Tune the model's hyperparameters (e.g., the number of trees in a random forest, learning rate in a neural network) using the validation set to optimize performance.[2]

  • Model Evaluation:

    • Assess the final model's predictive performance on the unseen test set using relevant metrics (e.g., R², Mean Squared Error for regression; Accuracy, Precision, Recall, F1-score, AUC for classification).

  • Model Interpretation (Optional but Recommended):

    • Use techniques like SHAP (SHapley Additive exPlanations) to understand which molecular features are most influential in the model's predictions, providing insights into the structure-property relationship.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex workflows and biological pathways involved in ADMET prediction. The following visualizations were created using the Graphviz DOT language.

G cluster_0 Data Preparation cluster_1 Model Development cluster_2 Model Evaluation Data Collection Data Collection Data Curation Data Curation Data Collection->Data Curation Descriptor Calculation Descriptor Calculation Data Curation->Descriptor Calculation Data Splitting Data Splitting Descriptor Calculation->Data Splitting Feature Selection Feature Selection Data Splitting->Feature Selection Model Building Model Building Feature Selection->Model Building Internal Validation Internal Validation Model Building->Internal Validation External Validation External Validation Internal Validation->External Validation Applicability Domain Applicability Domain External Validation->Applicability Domain Final QSAR Model Final QSAR Model Applicability Domain->Final QSAR Model

QSAR Model Development Workflow

G Input Molecules Input Molecules Molecular Representation Molecular Representation Input Molecules->Molecular Representation Data Splitting Data Splitting Molecular Representation->Data Splitting Training Set Training Set Data Splitting->Training Set Validation Set Validation Set Data Splitting->Validation Set Test Set Test Set Data Splitting->Test Set Model Training Model Training Training Set->Model Training Hyperparameter Tuning Hyperparameter Tuning Validation Set->Hyperparameter Tuning Final Model Evaluation Final Model Evaluation Test Set->Final Model Evaluation Model Training->Hyperparameter Tuning Hyperparameter Tuning->Final Model Evaluation Predicted ADMET Properties Predicted ADMET Properties Final Model Evaluation->Predicted ADMET Properties

Machine Learning ADMET Prediction Workflow

G cluster_0 Drug Properties cluster_1 System Properties Physicochemical Properties Physicochemical Properties PBPK Model PBPK Model Physicochemical Properties->PBPK Model In Vitro Data In Vitro Data In Vitro Data->PBPK Model Physiological Parameters Physiological Parameters Physiological Parameters->PBPK Model Anatomical Data Anatomical Data Anatomical Data->PBPK Model Concentration-Time Profiles Concentration-Time Profiles PBPK Model->Concentration-Time Profiles Pharmacokinetic Parameters Pharmacokinetic Parameters Concentration-Time Profiles->Pharmacokinetic Parameters

Physiologically-Based Pharmacokinetic (PBPK) Modeling Workflow

G Drug Drug Mitochondrial Dysfunction Mitochondrial Dysfunction Drug->Mitochondrial Dysfunction Oxidative Stress Oxidative Stress Drug->Oxidative Stress ATP Depletion ATP Depletion Mitochondrial Dysfunction->ATP Depletion ROS Production ROS Production Oxidative Stress->ROS Production Cellular Injury Cellular Injury ATP Depletion->Cellular Injury ROS Production->Cellular Injury Hepatocyte Apoptosis Hepatocyte Apoptosis Cellular Injury->Hepatocyte Apoptosis Drug-Induced Liver Injury (DILI) Drug-Induced Liver Injury (DILI) Hepatocyte Apoptosis->Drug-Induced Liver Injury (DILI)

Simplified Signaling Pathway for Drug-Induced Liver Injury

Conclusion

In silico ADMET prediction is a powerful and evolving field that is transforming the landscape of drug discovery.[1][2] By leveraging computational models, researchers can make more informed decisions, prioritize promising candidates, and ultimately increase the efficiency and success rate of the drug development process. The tools and methodologies outlined in this guide provide a starting point for integrating these predictive technologies into your research workflows. As the accuracy and scope of these models continue to improve, their role in designing safer and more effective medicines will only become more significant.

References

Validating the Mechanism of Action for Bioactive Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of bioactive derivatives is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of key experimental approaches for MoA validation, complete with detailed protocols, data presentation formats, and visual workflows to support robust and reproducible research.

The successful development of a novel therapeutic agent hinges on a thorough understanding of how it interacts with its biological targets and modulates cellular pathways. Validating the MoA not only provides a strong foundation for lead optimization but also helps in predicting potential on-target and off-target effects, ultimately de-risking the drug development process. This guide compares several widely used techniques: target engagement assays, target identification methods, and pathway analysis approaches.

Section 1: Target Engagement and Validation

Confirming that a bioactive derivative directly interacts with its intended target within a cellular context is a primary validation step. Techniques in this category provide evidence of physical binding and can quantify the extent of this engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells and tissues.[1] It is based on the principle that the binding of a ligand, such as a bioactive derivative, stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability is then quantified to confirm interaction.[1]

CompoundConcentration (µM)Target ProteinThermal Shift (°C)p-value
Derivative A1Kinase X+ 3.2< 0.01
Derivative A10Kinase X+ 5.8< 0.001
Vehicle (DMSO)-Kinase X0-
Staurosporine1Kinase X+ 7.1< 0.001

Table 1: Example CETSA data demonstrating the thermal stabilization of Kinase X upon binding of Derivative A and a known inhibitor, Staurosporine.

  • Cell Culture and Treatment: Plate cells at an appropriate density and culture overnight. Treat cells with the bioactive derivative or vehicle control for a specified time.

  • Heating: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

  • Protein Quantification: Quantify the amount of soluble target protein in the supernatant using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. The shift in the melting temperature (Tm) indicates target engagement. Isothermal dose-response curves can be generated by varying the compound concentration at a fixed temperature.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Plate Cells B Treat with Bioactive Derivative A->B C Harvest & Resuspend B->C D Heat Gradient C->D E Cell Lysis D->E F Centrifugation E->F G Protein Quantification (e.g., Western Blot) F->G H Data Analysis (Melting Curve) G->H

Figure 1: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Genetic Knockout (CRISPR-Cas9)

Creating a knockout of the putative target gene is a definitive way to validate its role in the observed phenotype.[2] If the bioactive derivative loses its effect in the knockout cells, it strongly suggests that the knocked-out protein is the direct target.

Cell LineTreatmentCellular Phenotype (e.g., Viability %)
Wild-TypeVehicle100 ± 5
Wild-TypeDerivative B (10 µM)45 ± 7
Target Z KOVehicle98 ± 6
Target Z KODerivative B (10 µM)95 ± 8

Table 2: Example data from a CRISPR-Cas9 knockout experiment. The cytotoxic effect of Derivative B is abolished in cells lacking Target Z, validating it as the target.

  • Guide RNA (gRNA) Design: Design and synthesize gRNAs targeting a critical exon of the target gene.

  • Vector Construction: Clone the gRNA sequence into a Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas9 vector into the chosen cell line.

  • Clonal Selection: Select single-cell clones and expand them.

  • Validation of Knockout:

    • Genomic Level: Perform PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) in the target gene.[3]

    • Protein Level: Use Western blotting to confirm the absence of the target protein.[4][5]

  • Phenotypic Assay: Treat the validated knockout and wild-type cells with the bioactive derivative and assess the relevant phenotype (e.g., cell viability, reporter gene activity).

CRISPR_KO_Workflow cluster_design Design & Construction cluster_cell_engineering Cell Engineering cluster_validation Validation & Phenotyping A Design gRNA B Clone into Cas9 Vector A->B C Transfect Cells B->C D Select & Expand Clones C->D E Genomic Validation (Sequencing) D->E F Protein Validation (Western Blot) E->F G Phenotypic Assay F->G

Figure 2: Workflow for CRISPR-Cas9 mediated gene knockout and validation.

Section 2: Target Identification

For bioactive derivatives discovered through phenotypic screening, the molecular target is often unknown. The following methods are employed to identify the specific protein(s) that the compound interacts with.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This technique involves immobilizing the bioactive derivative on a solid support to "fish out" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

Protein IDSpectral Counts (Derivative C)Spectral Counts (Control)Fold Changep-value
P12345152530.4< 0.001
Q678901281.50.25
R5432189329.7< 0.001

Table 3: Example quantitative data from an AC-MS experiment. Proteins with significantly higher spectral counts in the derivative-treated sample compared to the control are considered potential binding partners.

  • Ligand Immobilization: Covalently couple the bioactive derivative to a solid support (e.g., agarose beads).

  • Cell Lysis: Prepare a protein lysate from the cells of interest.

  • Affinity Purification: Incubate the lysate with the immobilized derivative to allow for binding.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Sample Preparation for MS: Digest the eluted proteins into peptides.

  • LC-MS/MS Analysis: Separate and analyze the peptides by liquid chromatography-tandem mass spectrometry to identify the proteins.

  • Data Analysis: Compare the identified proteins and their relative abundance between the experimental and control samples to identify specific binders.

ACMS_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis A Immobilize Derivative C Incubate Lysate with Beads A->C B Prepare Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Protein Digestion E->F G LC-MS/MS Analysis F->G H Data Analysis & Target Identification G->H

Figure 3: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Kinobeads Competition Binding Assay

This chemical proteomics approach is specifically designed to profile the interaction of compounds with kinases. It utilizes beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. A test compound is then used to compete with the beads for kinase binding, and the displaced kinases are quantified by mass spectrometry.[6]

KinaseIC50 (nM) - Derivative D
MAPK125
CDK280
ABL1>10,000
SRC150

Table 4: Example data from a Kinobeads assay showing the in-cell selectivity profile of Derivative D against a panel of kinases.

  • Cell Lysis: Prepare a native protein lysate.

  • Compound Incubation: Incubate the lysate with a serial dilution of the bioactive derivative.

  • Kinobeads Pulldown: Add Kinobeads to the lysate and incubate to capture kinases that are not bound to the derivative.

  • Washing: Wash the beads to remove unbound proteins.

  • On-bead Digestion: Digest the captured kinases into peptides directly on the beads.

  • LC-MS/MS Analysis: Analyze the peptides by mass spectrometry to identify and quantify the captured kinases.

  • Data Analysis: Generate dose-response curves for each kinase to determine the IC50 value, representing the concentration of the derivative required to displace 50% of the kinase from the beads.

Kinobeads_Workflow cluster_incubation Competition cluster_pulldown Pulldown cluster_analysis Analysis A Prepare Cell Lysate B Incubate with Derivative Dilution A->B C Add Kinobeads B->C D Wash Beads C->D E On-bead Digestion D->E F LC-MS/MS E->F G Data Analysis (IC50) F->G

Figure 4: Workflow for the Kinobeads competition binding assay.

Section 3: Signaling Pathway Analysis

Understanding how a bioactive derivative modulates cellular signaling pathways provides a deeper insight into its MoA. The following techniques are used to dissect these complex networks.

Luciferase Reporter Gene Assay

This is a common and versatile method to monitor the activity of a specific signaling pathway.[7] A reporter gene (e.g., luciferase) is placed under the control of a transcriptional response element that is activated by the pathway of interest. An increase or decrease in luciferase activity reflects the modulation of the pathway by the bioactive derivative.

Derivative E Conc. (µM)NF-κB Reporter Activity (Fold Change)
0 (Vehicle)1.0
0.10.8 ± 0.1
10.4 ± 0.05
100.1 ± 0.02

Table 5: Example data from a luciferase reporter assay showing the dose-dependent inhibition of NF-κB signaling by Derivative E.

  • Cell Culture and Transfection: Co-transfect cells with a firefly luciferase reporter plasmid (containing the response element of interest) and a Renilla luciferase control plasmid (for normalization).

  • Compound Treatment: Treat the transfected cells with the bioactive derivative at various concentrations.

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luciferase Activity Measurement: Measure the luminescence of both firefly and Renilla luciferase using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Calculate the fold change in reporter activity relative to the vehicle control.[8]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., TNFα) Receptor Receptor Stimulus->Receptor binds IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Target Gene Expression Nucleus->Gene activates transcription

Figure 5: Simplified diagram of the canonical NF-κB signaling pathway.

Quantitative Phosphoproteomics

Mass spectrometry-based phosphoproteomics allows for the global and unbiased analysis of changes in protein phosphorylation upon treatment with a bioactive derivative. This provides a snapshot of the activity of multiple signaling pathways simultaneously.[2]

PhosphositeFold Change (Derivative F vs. Vehicle)p-valueAssociated Pathway
ERK1 (T202/Y204)+ 3.5< 0.01MAPK Signaling
Akt1 (S473)- 2.8< 0.05PI3K-Akt Signaling
GSK3B (S9)- 4.1< 0.01PI3K-Akt Signaling

Table 6: Example quantitative phosphoproteomics data showing significant changes in the phosphorylation of key signaling proteins upon treatment with Derivative F.

  • Cell Culture and Treatment: Treat cells with the bioactive derivative or vehicle control.

  • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify and quantify the phosphopeptides. Perform statistical analysis to identify phosphosites with significant changes in abundance. Perform pathway analysis to identify the signaling pathways that are most affected.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3B) Akt->Downstream phosphorylates

Figure 6: Simplified diagram of the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) Nucleus->TranscriptionFactors phosphorylates

Figure 7: Simplified diagram of the MAPK/ERK signaling pathway.

Conclusion

The validation of a bioactive derivative's mechanism of action is a multifaceted process that often requires the integration of several experimental approaches. This guide provides a framework for comparing and selecting the most appropriate techniques for your research needs. By combining robust experimental design, careful data analysis, and clear visualization of complex biological processes, researchers can build a compelling and comprehensive understanding of their compound's MoA, paving the way for successful therapeutic development.

References

Comparative Efficacy of a Novel Acetylcholinesterase Inhibitor, Compound 24r, Against Donepezil in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesized sulfone analog of Donepezil, designated as Compound 24r, with the existing therapeutic agent, Donepezil. The following sections present supporting experimental data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation

The quantitative data from comparative studies of Compound 24r and Donepezil are summarized in the table below.

Therapeutic AgentTargetAssay TypeIC50 (nM)[1][2]Animal ModelBehavioral TestDosageResults
Compound 24r Acetylcholinesterase (AChE)In Vitro Enzyme Inhibition2.4Scopolamine-induced cognitive impairment in miceMorris Water Maze0.5 mg/kgSignificantly reversed cognitive deficits
Donepezil Acetylcholinesterase (AChE)In Vitro Enzyme Inhibition6.7[3]Scopolamine-induced cognitive impairment in miceMorris Water Maze5 mg/kgSignificantly reversed cognitive deficits

Experimental Protocols

1. In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines the procedure for determining the in vitro inhibitory activity of test compounds on acetylcholinesterase.

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (0.1 M, pH 8.0)

    • Test compounds (Compound 24r, Donepezil) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of ATCI (15 mM), DTNB (10 mM), and AChE (0.1 U/mL) in phosphate buffer.

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 125 µL of DTNB solution and 25 µL of AChE solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

    • Measure the absorbance at 412 nm every 15 seconds for 5 minutes using a microplate reader.

    • The rate of reaction is determined by the change in absorbance over time.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. In Vivo Assessment of Cognitive Function (Morris Water Maze)

This protocol describes the Morris Water Maze test used to evaluate spatial learning and memory in a scopolamine-induced cognitive impairment mouse model.

  • Animals and Housing:

    • Male ICR mice are used.

    • Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Procedure:

    • Apparatus: A circular water tank (120 cm in diameter and 50 cm in height) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface.

    • Scopolamine-induced Amnesia: Cognitive impairment is induced by intraperitoneal (i.p.) injection of scopolamine (1 mg/kg) 30 minutes before the training session.

    • Treatment: Test compounds (Compound 24r at 0.5 mg/kg or Donepezil at 5 mg/kg) are administered orally 60 minutes before the scopolamine injection. A control group receives saline.

    • Acquisition Phase (4 days):

      • Mice are subjected to four trials per day for four consecutive days.

      • In each trial, the mouse is placed in the water at one of four starting positions and allowed to swim freely to find the hidden platform.

      • If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

      • The mouse is allowed to remain on the platform for 20 seconds.

      • The time taken to find the platform (escape latency) is recorded.

    • Probe Trial (Day 5):

      • The platform is removed from the tank.

      • Each mouse is allowed to swim freely for 60 seconds.

      • The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.

  • Data Analysis:

    • Escape latency during the acquisition phase is analyzed to assess learning.

    • Time spent in the target quadrant and the number of platform crossings during the probe trial are analyzed to assess memory retention.

Mandatory Visualization

Signaling Pathway: Neuroprotective PI3K/Akt Pathway Modulated by AChE Inhibitors

Cholinesterase inhibitors can exert neuroprotective effects through the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and is often dysregulated in Alzheimer's disease.[4][5][6]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Muscarinic/Nicotinic Receptor PI3K PI3K Receptor->PI3K activates AChEI AChE Inhibitor (e.g., Compound 24r, Donepezil) ACh Acetylcholine AChEI->ACh increases ACh->Receptor PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits CREB CREB Akt->CREB activates Bcl2 Bcl-2 Akt->Bcl2 activates Tau Tau GSK3b->Tau hyperphosphorylates Neuroprotection Neuroprotection (Cell Survival, Synaptic Plasticity) CREB->Neuroprotection Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bcl2->Neuroprotection

Caption: PI3K/Akt signaling pathway in neuroprotection.

Experimental Workflow: In Vivo Drug Efficacy Assessment

The following diagram illustrates the workflow for assessing the in vivo efficacy of novel compounds against existing therapeutic agents in a scopolamine-induced cognitive impairment model.

experimental_workflow cluster_setup Experimental Setup cluster_behavioral Behavioral Testing cluster_analysis Data Analysis animal_model ICR Mice grouping Random Group Assignment (n=10-12 per group) animal_model->grouping control Control Group (Saline) scopolamine_group Scopolamine Group (1 mg/kg, i.p.) donepezil_group Donepezil Group (5 mg/kg, p.o.) + Scopolamine compound_group Compound 24r Group (0.5 mg/kg, p.o.) + Scopolamine mwm Morris Water Maze (Acquisition & Probe Trials) control->mwm scopolamine_group->mwm donepezil_group->mwm compound_group->mwm data_collection Record Escape Latency, Time in Quadrant, etc. mwm->data_collection statistical_analysis Statistical Analysis (e.g., ANOVA) data_collection->statistical_analysis results Comparative Efficacy Results statistical_analysis->results

Caption: Workflow for in vivo cognitive assessment.

References

Head-to-head comparison of different synthetic routes to substituted pyridines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis of substituted pyridines, offering a head-to-head comparison of classical and modern synthetic routes. This guide is tailored for researchers, scientists, and professionals in drug development, providing objective comparisons, supporting experimental data, and detailed methodologies.

The pyridine ring is a cornerstone in medicinal chemistry and materials science, present in numerous pharmaceuticals and functional materials. The ability to efficiently synthesize substituted pyridines with diverse functionalities is therefore of paramount importance. This guide provides a detailed comparison of several key synthetic routes, highlighting their strengths and weaknesses to aid in the selection of the most appropriate method for a given target.

Classical Condensation Reactions

These methods, developed in the late 19th and early 20th centuries, remain workhorses in organic synthesis due to their reliability and the use of readily available starting materials.

Hantzsch Pyridine Synthesis

Discovered by Arthur Hantzsch in 1882, this multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[2] This method is particularly effective for producing symmetrically substituted pyridines.[3] Modern variations include microwave-assisted and solvent-free protocols to improve yields and reduce reaction times.[1]

Guareschi-Thorpe Condensation

This method provides access to 2-pyridone derivatives through the condensation of a cyanoacetamide or an alkyl cyanoacetate with a 1,3-dicarbonyl compound in the presence of a base.[4][5] Recent advancements have demonstrated the use of aqueous media and ammonium carbonate, presenting a greener and more user-friendly approach.[6][7]

Bohlmann-Rahtz Pyridine Synthesis

This synthesis generates 2,3,6-trisubstituted pyridines in a two-step process involving the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, followed by a heat-induced cyclodehydration.[8][9] A significant advantage of this method is that it directly yields the aromatic pyridine without a separate oxidation step.[8] One-pot modifications and microwave-assisted procedures have been developed to improve the efficiency of this reaction.[10][11]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines.[12] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[12][13] The reaction proceeds through a Michael addition followed by cyclization and dehydration.[14]

Rearrangement and Cycloaddition Reactions

These routes offer alternative strategies for constructing the pyridine ring, often providing access to substitution patterns that are difficult to achieve through classical condensation methods.

Ciamician-Dennstedt Rearrangement

This reaction, first reported in 1881, describes the ring expansion of pyrrole to a 3-halogenated pyridine using a dihalocarbene generated from a haloform and a strong base.[15][16] While historically significant, the classical Ciamician-Dennstedt rearrangement often suffers from low yields and limited substrate scope.[17] Modern modifications using α-chlorodiazirines as carbene precursors have been developed to overcome these limitations, allowing for the synthesis of a broader range of substituted pyridines.[17]

Synthesis from Oxazoles

Oxazoles can serve as precursors to substituted pyridines through various transformations, including reactions with nucleophiles that induce ring-opening and subsequent recyclization.[18] This approach can be a powerful tool for creating specific substitution patterns on the pyridine ring.

Modern Synthetic Approaches

Contemporary methods often employ transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance.

Transition-Metal Catalyzed Syntheses

Transition-metal catalysis has revolutionized pyridine synthesis by enabling novel bond formations and reaction pathways.[19] A prominent example is the [2+2+2] cycloaddition of alkynes and nitriles, which provides a highly convergent and atom-economical route to polysubstituted pyridines.[20] Rhodium-catalyzed reactions of α,β-unsaturated oximes with alkynes also offer a mild and efficient pathway to substituted pyridines.[21] These methods often proceed under mild conditions and tolerate a wide range of functional groups, making them highly valuable in modern organic synthesis.[22]

Head-to-Head Comparison of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, scalability, and tolerance to specific reaction conditions. The following table provides a comparative summary of the discussed methods.

Synthetic Route Starting Materials Typical Products Key Advantages Key Disadvantages Typical Yields
Hantzsch Synthesis Aldehyde, 2x β-ketoester, Ammonia/Ammonium AcetateSymmetrically substituted 1,4-dihydropyridines (then oxidized to pyridines)Simple, efficient, one-pot, readily available starting materials.[1]Requires a subsequent oxidation step, primarily for symmetrical products.[2]86-96%[23]
Guareschi-Thorpe Cyanoacetamide/Alkyl cyanoacetate, 1,3-dicarbonyl2-PyridonesGood for 2-pyridone synthesis, can be performed in aqueous media.[6][7]Limited to pyridone products.High yields reported.[6]
Bohlmann-Rahtz Enamine, Ethynylketone2,3,6-Trisubstituted pyridinesDirect formation of aromatic pyridine, good regiocontrol.[8]Can require high temperatures, intermediates may need isolation.[8]Up to 98% (microwave-assisted).[10]
Kröhnke Synthesis α-Pyridinium methyl ketone salt, α,β-unsaturated carbonyl, Ammonium acetate2,4,6-Trisubstituted pyridinesVersatile, high-yielding for tri-substituted pyridines.[12]Requires preparation of the pyridinium salt.81-90%[24]
Ciamician-Dennstedt Pyrrole, Haloform/Dihalocarbene precursor3-Halogenated pyridinesDirect route to 3-halopyridines.Harsh conditions, often low yields with classical method.[17]Up to 90% (with modern modifications).[17]
From Oxazoles Substituted oxazoles, NucleophilesVariably substituted pyridinesAccess to unique substitution patterns.Substrate-dependent, mechanism can be complex.Moderate to excellent.[25]
Transition-Metal Catalyzed Alkynes, Nitriles, Oximes, etc.Polysubstituted pyridinesHigh efficiency, selectivity, and functional group tolerance.[19]Catalyst cost and sensitivity, may require inert atmosphere.43-91% (Cu-catalyzed).[25]

Experimental Protocols

General Procedure for Hantzsch Pyridine Synthesis (Microwave-Assisted)
  • Reagent Preparation: In a sealed microwave tube, a solution of 3-(trimethylsilyl)propynal (0.53 mmol), ethyl acetoacetate (1.1 mmol), and ammonium acetate (1.6 mmol) in a mixture of ethanol and glacial acetic acid (5:1, 2 mL) is prepared.[26]

  • Reaction: The sealed tube is placed in a microwave synthesizer and irradiated at 120 °C for 7 minutes with an initial power of 90 W.[26]

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed in vacuo. The residue is partitioned between a saturated aqueous solution of NaHCO₃ and CH₂Cl₂. The aqueous layer is further extracted with CH₂Cl₂, and the combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated to yield the product.[26]

General Procedure for Kröhnke Pyridine Synthesis
  • Reaction: In a round-bottom flask, combine acetophenone (2 equivalents), benzaldehyde (1 equivalent), and an excess of ammonium acetate (5-10 equivalents) in ethanol.[27]

  • Heat the mixture to reflux with stirring for 4-8 hours, monitoring the reaction by TLC.[27]

  • Work-up and Purification: After cooling, if a precipitate forms, it is collected by vacuum filtration. If not, the solvent is reduced, and the residue is dissolved in an organic solvent like dichloromethane. The organic layer is washed sequentially with dilute HCl, water, and saturated sodium bicarbonate solution. The organic layer is then dried, filtered, and concentrated. The crude product is purified by recrystallization from a suitable solvent like ethanol.[27]

General Procedure for Bohlmann-Rahtz Pyridine Synthesis (One-Pot, Microwave-Assisted)
  • Reaction: A mixture of an ethyl β-aminocrotonate and an alkynone is irradiated in a microwave synthesizer at 170°C for 10-20 minutes. The reaction can be performed in a polar solvent like DMSO or under solvent-free conditions. The addition of a catalyst like acetic acid or ZnBr₂ can accelerate the reaction.[10]

  • Work-up and Purification: The crude reaction mixture is purified by column chromatography to yield the tri- or tetrasubstituted pyridine.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core logic of the described synthetic routes.

Hantzsch_Synthesis Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel BetaKetoester1 β-Ketoester (1 eq) BetaKetoester1->Knoevenagel BetaKetoester2 β-Ketoester (1 eq) Enamine_Formation Enamine Formation BetaKetoester2->Enamine_Formation Ammonia Ammonia Ammonia->Enamine_Formation Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine_Formation->Michael_Addition Cyclization Cyclization/ Dehydration Michael_Addition->Cyclization Dihydropyridine 1,4-Dihydropyridine Cyclization->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Hantzsch Pyridine Synthesis Workflow

Krohnke_Synthesis Pyridinium_Salt α-Pyridinium Methyl Ketone Salt Michael_Addition Michael Addition Pyridinium_Salt->Michael_Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Addition Ammonium_Acetate Ammonium Acetate Cyclization Cyclization/ Dehydration Ammonium_Acetate->Cyclization Dicarbonyl_Intermediate 1,5-Dicarbonyl Intermediate Michael_Addition->Dicarbonyl_Intermediate Dicarbonyl_Intermediate->Cyclization Pyridine Substituted Pyridine Cyclization->Pyridine

Kröhnke Pyridine Synthesis Workflow

Bohlmann_Rahtz_Synthesis Enamine Enamine Condensation Condensation Enamine->Condensation Ethynylketone Ethynylketone Ethynylketone->Condensation Aminodiene Aminodiene Intermediate Condensation->Aminodiene Isomerization E/Z Isomerization (Heat) Aminodiene->Isomerization Cyclodehydration Cyclodehydration Isomerization->Cyclodehydration Pyridine Substituted Pyridine Cyclodehydration->Pyridine

Bohlmann-Rahtz Pyridine Synthesis

Ciamician_Dennstedt_Rearrangement Pyrrole Pyrrole Cyclopropanation Cyclopropanation Pyrrole->Cyclopropanation Haloform Haloform + Base Carbene_Formation Dihalocarbene Formation Haloform->Carbene_Formation Carbene_Formation->Cyclopropanation Dihalocyclopropane Dihalocyclopropane Intermediate Cyclopropanation->Dihalocyclopropane Rearrangement Ring Expansion Rearrangement Dihalocyclopropane->Rearrangement Halopyridine 3-Halopyridine Rearrangement->Halopyridine

Ciamician-Dennstedt Rearrangement

References

A Comparative Analysis of Structure-Activity Relationships for Gefitinib Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the structure-activity relationships (SAR) for derivatives of Gefitinib, a first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI). Gefitinib is a cornerstone in the targeted therapy of Non-Small Cell Lung Cancer (NSCLC), particularly in patients with activating mutations in the EGFR gene.[1][2][3] It functions as an ATP-competitive inhibitor, selectively binding to the ATP-binding pocket of the EGFR tyrosine kinase domain.[1][4] This action prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[4][5][6]

The development of resistance to Gefitinib, often through secondary mutations like T790M, has driven extensive research into novel analogues to enhance potency, improve selectivity, and overcome resistance.[7][8] This guide objectively compares the performance of various Gefitinib derivatives by summarizing quantitative data and detailing the experimental protocols used for their evaluation.

Core Structure and Key Pharmacophoric Regions

The chemical structure of Gefitinib, 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline, is built upon three key regions that are critical for its inhibitory activity and have been the primary focus for derivatization:[9]

  • Quinazoline Scaffold: This heterocyclic core is essential for binding to the hinge region of the EGFR kinase domain.

  • Anilino Group: The 3-chloro-4-fluoroaniline moiety occupies the ATP-binding site, where substitutions directly impact potency and selectivity.

  • C-6 Morpholinopropoxy Side Chain: This group extends into the solvent-exposed region, influencing the compound's solubility and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of these three regions have yielded crucial insights into the SAR of quinazoline-based EGFR inhibitors.

  • Modifications of the Quinazoline Core (C-6 and C-7 positions): The methoxy group at C-7 and the morpholinopropoxy group at C-6 are key for high-potency inhibition. Studies have shown that replacing the benzene ring of the quinazoline scaffold with other aromatic rings, such as a 5-substituted furan-2-yl moiety at the C-6 position, can lead to derivatives with significantly higher antiproliferative activity compared to the parent compound.[10][11]

  • Modifications of the Anilino Moiety: Most modifications focus on substitutions of the benzene ring.[10] Replacing this ring with a benzothienyl group has been shown to markedly increase cytotoxicity to cancer cells.[10] This suggests that the volume and electronic properties of the group occupying the core ATP-binding pocket are critical determinants of activity.

  • Modifications via "Click Chemistry": To enhance activity against wild-type EGFR lung cancer cells, novel derivatives have been synthesized using a "click chemistry" approach to introduce a 1,2,3-triazole ring.[12] This strategy led to the development of compounds that exhibited superior inhibitory effects on multiple lung cancer cell lines compared to Gefitinib.[12]

  • Conformationally Constrained Analogues: To target drug-resistant EGFR mutations (e.g., T790M), a series of conformationally constrained quinazoline analogues have been developed. These compounds showed potent activity against both gefitinib-sensitive and gefitinib-resistant cell lines, demonstrating their potential to overcome clinical resistance.[7]

Data Presentation: Comparison of Derivative Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀) of selected Gefitinib derivatives against various human cancer cell lines, providing a quantitative comparison with the parent drug.

Compound IDStructural Modification SummaryCell Line (EGFR Status)IC₅₀ (µM)
Gefitinib (Parent) -A549 (Wild-Type)12.64 - 21.17[11][13]
Gefitinib (Parent) -NCI-H1299 (Wild-Type)14.23 ± 0.08[12]
Gefitinib (Parent) -H1975 (L858R/T790M)9.08[11]
Derivative 4b 1,2,3-triazole ring introduced via click chemistryNCI-H1299 (Wild-Type)4.42 ± 0.24[12]
Derivative 4c 1,2,3-triazole ring introduced via click chemistryNCI-H1437 (Wild-Type)3.51 ± 0.05[12]
Derivative 5 Modified 4-anilinoquinazoline structureA549 (Wild-Type)7.39 ± 1.24[13]
Derivative 13 5-substituted furan-2-yl at C-6 positionA549 (Wild-Type)7.35[11]
Derivative 13 5-substituted furan-2-yl at C-6 positionH1975 (L858R/T790M)3.01[11]
Derivative 9n Conformationally constrained quinazoline analogueH1975 (L858R/T790M)< 0.01[7]

Experimental Protocols

The evaluation of novel derivatives relies on standardized biochemical and cell-based assays. A representative protocol for an in vitro EGFR kinase assay is detailed below.

In Vitro EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the EGFR enzyme.

1. Materials and Reagents:

  • Recombinant human EGFR kinase (wild-type or mutant).

  • Kinase Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.2 mM DTT).[14]

  • ATP (Adenosine Triphosphate).

  • Peptide Substrate (e.g., Poly (Glu, Tyr) 4:1 or a synthetic peptide like Y12-Sox).[14][15]

  • Test Compounds (Gefitinib derivatives) serially diluted in DMSO.

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit or LanthaScreen® Eu-antibody).

  • 384-well microtiter plates.

2. Procedure:

  • Enzyme Preparation: Dilute the recombinant EGFR kinase to the desired concentration (e.g., 5 nM) in the pre-chilled Kinase Reaction Buffer.[14]

  • Compound Plating: Add 0.5 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.[14]

  • Pre-incubation: Add 5 µL of the diluted EGFR enzyme to each well. Incubate the plate for 30 minutes at room temperature to allow the compounds to bind to the enzyme.[14]

  • Reaction Initiation: Prepare a solution of ATP and peptide substrate in the Kinase Reaction Buffer. A typical concentration would be 15 µM ATP and 5 µM peptide substrate.[14] Start the kinase reaction by adding this solution to each well.

  • Reaction Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Reaction Termination and Detection: Stop the reaction by adding an EDTA solution. Add the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ reagent followed by Kinase Detection reagent).[16] This typically involves converting the ADP produced into a luminescent or fluorescent signal.

  • Data Acquisition: Read the signal (luminescence or time-resolved fluorescence) using a plate reader.[14]

3. Data Analysis:

  • The initial velocity of the reaction is determined from the signal output.

  • Plot the initial velocity against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Visualizations

Signaling Pathways and Experimental Workflows

SAR_Summary cluster_Gefitinib Gefitinib Core Structure cluster_SAR Structure-Activity Relationship Insights Gefitinib Anilino Anilino Group: - Occupies ATP pocket. - Replacing with benzothienyl increases cytotoxicity. Gefitinib->Anilino 1 Quinazoline Quinazoline Core: - Binds to hinge region. - C-6/C-7 substitutions modulate activity. Gefitinib->Quinazoline 2 SideChain Side Chain: - Provides solubility. - Modifications can alter pharmacokinetics. Gefitinib->SideChain 3

Caption: Key sites for Gefitinib derivatization and their impact on activity.

EGFR_Pathway EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Binds RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS PI3K PI3K/AKT Pathway EGFR->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding

Caption: Gefitinib blocks EGFR signaling to halt cell proliferation.

SAR_Workflow Experimental Workflow for SAR Studies A Design & Synthesis of Derivatives B In Vitro Kinase Assay (IC₅₀ Determination) A->B Biochemical Screening C Cell-Based Proliferation Assays (e.g., MTT) B->C Cellular Potency D Western Blot (Target Engagement) C->D Mechanism Validation E In Vivo Xenograft Models in Mice C->E Efficacy Testing F Lead Optimization D->F E->F

Caption: A typical workflow for evaluating novel kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of Methyl 6-chloro-4-methoxypyridine-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Methyl 6-chloro-4-methoxypyridine-3-carboxylate is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is classified as a hazardous substance, and its handling and disposal require strict adherence to established safety protocols. This guide provides essential, step-by-step procedures for the safe disposal of this chemical, from initial handling in the laboratory to its ultimate destruction by a licensed waste management facility.

I. Hazard Identification and Immediate Precautions

This compound is a solid substance with the following hazard classifications:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning" .

Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Safety goggles or a face shield.

  • A laboratory coat.

  • Use in a well-ventilated area or under a chemical fume hood.

II. In-Laboratory Disposal and Waste Accumulation Protocol

The primary disposal route for this compound is through a licensed hazardous waste disposal company, which will typically use incineration.[1][2][3] Under no circumstances should this chemical be disposed of down the sink or in regular trash.[4]

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.[4][5][6]

  • Solid Waste: Collect pure this compound, as well as contaminated items such as weighing boats, contaminated paper towels, and used PPE, in a designated solid hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container. Halogenated and non-halogenated solvent wastes should be collected in separate containers.[4][6] Do not mix with aqueous waste.

  • Sharps Waste: Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container.

Step 2: Container Selection and Labeling

  • Container Choice: Use only containers that are compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) pail with a secure lid is appropriate. For liquid waste, use a labeled, leak-proof container, often provided by your institution's Environmental Health and Safety (EHS) department.[5][7]

  • Labeling: All waste containers must be clearly and accurately labeled.[5][8][9][10][11][12] The label must include:

    • The words "Hazardous Waste".[9][11]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • The concentration and composition of the waste, including any solvents.

    • The date when waste was first added to the container (accumulation start date).[9][11]

    • The name and contact information of the generating researcher or lab.

    • Associated hazard pictograms (e.g., harmful/irritant).

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]

  • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[13]

  • Ensure the container is kept closed except when adding waste.

  • Store incompatible wastes separately within the SAA, using secondary containment (such as a chemical-resistant tray) to prevent spills and mixing.[4][7][13]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[4][7]

III. Arranging for Final Disposal

Step 4: Scheduling a Waste Pickup

Once the waste container is full or has been in accumulation for a set period (typically 90 days, but institutional policies may vary), arrange for its collection by your institution's EHS or a contracted hazardous waste disposal service.[13] Follow your institution's specific procedures for requesting a waste pickup.

Step 5: Final Disposal Method

The designated waste disposal facility will handle the ultimate destruction of the chemical. For chlorinated organic compounds like this compound, high-temperature incineration is the standard and environmentally preferred method.[1][2][3] This process breaks the compound down into less hazardous components, such as carbon dioxide, water, and hydrogen chloride, with the latter being scrubbed from the emissions.[1]

IV. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: For small spills, trained laboratory personnel equipped with appropriate PPE can proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • For liquid spills, use an inert absorbent material (such as vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and EHS department, following your institution's reporting procedures.

V. Quantitative Disposal Parameters

The following table summarizes key quantitative parameters and guidelines for the disposal of this compound. These are based on general laboratory hazardous waste management practices and may be superseded by specific institutional or local regulations.

ParameterGuideline/ValueRationale
pH of Aqueous Waste Not applicable; do not dispose of in aqueous solution. Corrosive waste is generally defined as having a pH ≤ 2 or ≥ 12.5.[2][14][15]To prevent corrosion of plumbing and harm to aquatic life. This compound should be disposed of as a solid or in an organic solvent.
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of hazardous waste or ≤ 1 quart of acutely hazardous waste.[4][7]Regulatory limit to minimize the quantity of hazardous materials stored in a working laboratory.
Container Headspace Leave at least 10% of the container volume as headspace.To allow for expansion of the contents due to temperature changes and prevent spills.
Temporary Storage Time Limit Typically ≤ 90 days from the accumulation start date.Regulatory requirement to ensure timely removal of hazardous waste from the laboratory.
Incineration Temperature Typically 820°C to 1600°C for rotary kiln incineration.[11]Ensures complete destruction of the chlorinated organic compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of Waste identify_waste Identify Waste Type (Solid, Liquid, Sharps) start->identify_waste segregate_waste Segregate Waste into Designated Streams identify_waste->segregate_waste select_container Select Compatible Hazardous Waste Container segregate_waste->select_container label_container Label Container Correctly (Name, Date, Hazards) select_container->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa check_full Is Container Full or Storage Time Limit Reached? store_saa->check_full check_full->store_saa No schedule_pickup Schedule Waste Pickup with EHS check_full->schedule_pickup Yes ehs_collects EHS/Waste Contractor Collects Waste schedule_pickup->ehs_collects transport Transport to Licensed Waste Disposal Facility ehs_collects->transport incinerate Final Disposal: High-Temperature Incineration transport->incinerate

Caption: Decision-making and procedural workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for Handling Methyl 6-chloro-4-methoxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 6-chloro-4-methoxypyridine-3-carboxylate. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on the hazard codes H302, H312, H315, H319, H332, and H335, this substance is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation, as well as potential respiratory irritation. A comprehensive personal protective equipment (PPE) plan is therefore mandatory for all personnel handling this compound. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene gloves[1]Laboratory coatWork within a chemical fume hood or use a NIOSH-approved respirator if ventilation is inadequate.
Solution Preparation Chemical splash goggles[1][2]Nitrile or neoprene gloves[1]Laboratory coat[1]Work within a chemical fume hood.
Conducting Reactions Chemical splash goggles and face shield[2][3]Nitrile or neoprene glovesChemical-resistant laboratory coat or apronWork within a certified chemical fume hood.
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesLaboratory coatHandle in a well-ventilated area, preferably within a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

Preparation and Engineering Controls:
  • Ventilation: All handling of this compound must be performed in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[1]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4] A fire extinguisher appropriate for chemical fires (e.g., dry chemical or CO2) should also be nearby.[3]

  • Spill Kit: A chemical spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags should be available in the laboratory.

Handling and Use:
  • Personal Protective Equipment (PPE): Before handling the compound, don the appropriate PPE as outlined in the table above.

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Reactions: Conduct all reactions within the chemical fume hood. Use appropriate glassware and ensure all connections are secure.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory.[3] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]

Storage:
  • Container: Keep the container tightly closed when not in use.[2]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][6] The storage area should be clearly labeled.

Disposal Plan

Chemical waste generators are responsible for the proper classification and disposal of hazardous waste in accordance with local, regional, and national regulations.

Waste Segregation and Collection:
  • Solid Waste: Collect any solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps: Any contaminated sharps (needles, broken glass) must be disposed of in a designated sharps container.

Labeling and Storage of Waste:
  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.

Final Disposal:
  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Emergency Procedures

Spills:
  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material.

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and then soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert all personnel.[7]

    • If the spill is significant or you are not trained to handle it, contact your institution's emergency response team or EHS office immediately.

    • Restrict access to the area.

    • Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.

Personal Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Safety Protocols

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling Prep Don PPE Vent Verify Fume Hood Operation Prep->Vent Equip Check Emergency Equipment Vent->Equip Weigh Weigh Solid Equip->Weigh Dissolve Prepare Solution Weigh->Dissolve React Conduct Reaction Dissolve->React Decon Decontaminate Glassware React->Decon Waste Segregate & Label Waste Decon->Waste Dispose Store for Disposal Waste->Dispose Doff Doff PPE Dispose->Doff Wash Wash Hands Doff->Wash EmergencyResponse cluster_minor Minor Spill (in Fume Hood) cluster_major Major Spill (outside Fume Hood) Spill Spill Occurs Alert_Minor Alert Area Spill->Alert_Minor Minor Evacuate Evacuate & Alert Spill->Evacuate Major Absorb Absorb Spill Alert_Minor->Absorb Collect_Minor Collect Waste Absorb->Collect_Minor Clean_Minor Clean Area Collect_Minor->Clean_Minor Contact_EHS Contact EHS/Emergency Evacuate->Contact_EHS Restrict Restrict Access Contact_EHS->Restrict

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.